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  • Product: 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • CAS: 442531-33-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 442531-33-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a key heterocyclic building block of significant interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a key heterocyclic building block of significant interest in medicinal chemistry. Its strategic functionalization, featuring a reactive chloromethyl group and a bromine atom suitable for cross-coupling reactions, makes it a versatile intermediate for the synthesis of complex molecular architectures. The pyrido[1,2-a]pyrimidin-4-one core is a recognized privileged scaffold, present in several biologically active compounds and approved pharmaceuticals.[1][2][3][4] This guide provides a comprehensive overview of this compound, detailing a robust synthetic pathway, its physicochemical properties, core reactivity profile, and step-by-step experimental protocols for its synthesis and subsequent derivatization. The insights presented herein are intended to empower researchers in drug discovery and development to effectively utilize this valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties

7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a crystalline solid at room temperature. The molecule incorporates a fused bicyclic heteroaromatic system, which imparts a degree of rigidity and planarity. The electron-withdrawing nature of the pyrimidinone ring and the halogen substituents significantly influences the molecule's reactivity and electronic properties.

PropertyValueSource
CAS Number 442531-33-1[5]
Molecular Formula C₉H₆BrClN₂O[6]
Molecular Weight 273.52 g/mol [Calculated]
Canonical SMILES C1=CC2=NC(=CC(=O)N2C=C1Br)CCl[6]
InChIKey HKULCEKJGGNDSO-UHFFFAOYSA-N[6]
Appearance White to off-white crystalline solid (Expected)N/A
Melting Point Not reported (Expected >150 °C)N/A
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO)[7]
XlogP (Predicted) 0.9[6]

Synthesis Pathway and Experimental Protocol

The most direct and effective synthesis of the 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one scaffold involves a cyclocondensation reaction between a 2-aminopyridine derivative and an appropriate β-keto ester.[8] This approach strategically installs the chloromethyl group at the C2 position during the formation of the heterocyclic core.

Synthetic Scheme

The synthesis of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (3 ) is achieved via the acid-catalyzed cyclocondensation of 2-amino-4-bromopyridine (1 ) with ethyl 4-chloroacetoacetate (2 ). Polyphosphoric acid (PPA) is an effective catalyst and solvent for this transformation, promoting the requisite dehydration and cyclization steps.

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions A 2-Amino-4-bromopyridine (1) (CAS: 84249-14-9) D Polyphosphoric Acid (PPA) Heat (e.g., 80-100 °C) B Ethyl 4-chloroacetoacetate (2) (CAS: 638-07-3) C 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (3) (CAS: 442531-33-1) D->C Cyclocondensation

Caption: Synthetic route to the target compound.

Causality Behind Experimental Choices
  • Starting Materials: 2-Amino-4-bromopyridine is selected to introduce the bromo-substituent at the desired C7 position of the final product.[4][9] Ethyl 4-chloroacetoacetate serves as the crucial three-carbon electrophilic partner, directly providing the C2-chloromethyl and C4-carbonyl functionalities of the pyrimidinone ring.[8]

  • Catalyst and Solvent: Polyphosphoric acid (PPA) is an excellent choice for this type of condensation. It acts as both a Brønsted acid catalyst to activate the carbonyl group of the ester and as a powerful dehydrating agent, driving the cyclization equilibrium toward the product. Its high viscosity and ability to dissolve the reactants at elevated temperatures make it a suitable reaction medium.[8]

  • Temperature: The reaction requires heating to overcome the activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps. A temperature range of 80-100 °C is typically sufficient to promote the reaction at a reasonable rate without causing significant decomposition.

Step-by-Step Synthesis Protocol

Materials:

  • 2-Amino-4-bromopyridine (1 ) (1.0 eq)

  • Ethyl 4-chloroacetoacetate (2 ) (1.1 eq)

  • Polyphosphoric acid (PPA) (approx. 10x weight of 1 )

  • Ice water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, carefully add polyphosphoric acid. Begin stirring and gently heat the PPA to approximately 50-60 °C to reduce its viscosity.

  • Addition of Reactants: To the warm, stirring PPA, add 2-amino-4-bromopyridine (1 ) in portions. Allow it to dissolve completely.

  • Slowly add ethyl 4-chloroacetoacetate (2 ) dropwise to the reaction mixture. An exotherm may be observed; maintain the addition rate to keep the internal temperature below 80 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 90-100 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc solvent system).

  • Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to about 60-70 °C. Carefully and slowly pour the viscous reaction mixture into a beaker containing a large volume of vigorously stirred ice water.

  • Neutralization: A precipitate should form. While stirring, slowly add saturated NaHCO₃ solution to the aqueous slurry until the pH is neutral (pH 7-8).

  • Extraction: Filter the resulting solid and wash it with cold water. Alternatively, if the product is not easily filtered, transfer the entire mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Reactivity Profile and Derivatization Potential

The synthetic utility of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one stems from its two distinct reactive sites: the electrophilic chloromethyl group at C2 and the bromine atom at C7.

G cluster_reactivity Core Reactivity Pathways A 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one B C2: Nucleophilic Substitution (Sₙ2) - Primary site of reactivity - Reaction with N, O, S nucleophiles A->B  Reactive Chloromethyl Group C C7: Metal-Catalyzed Cross-Coupling - Suzuki, Sonogashira, Buchwald-Hartwig, etc. - Introduction of aryl, alkyl, alkyne groups A->C  Aryl Bromide Handle

Caption: Key reactivity sites of the title compound.

Nucleophilic Substitution at the C2-Chloromethyl Group

The primary and most facile reaction of this molecule is the Sₙ2 displacement of the chloride ion from the C2-chloromethyl group. The electron-withdrawing character of the pyridopyrimidinone ring system enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by a wide range of nucleophiles.[7]

3.1.1. Reaction with Amine Nucleophiles (N-Alkylation)

This reaction is fundamental for introducing diverse side chains, which is a common strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.

Experimental Protocol (General):

  • Dissolve 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

  • Add the desired primary or secondary amine (1.1 - 1.5 eq).

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) to act as an acid scavenger.

  • Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) for 2-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the product via standard chromatographic techniques.

3.1.2. Reaction with Thiol Nucleophiles (S-Alkylation)

The reaction with thiols or thiolate anions proceeds rapidly to form thioether linkages. This is a highly efficient coupling method used to link the scaffold to cysteine-containing peptides or other sulfur-based functionalities.

Experimental Protocol (General):

  • Dissolve the desired thiol (1.1 eq) in DMF or THF.

  • Add a base such as potassium carbonate or sodium hydride (NaH) to generate the thiolate anion in situ.

  • Add a solution of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in the same solvent.

  • Stir at room temperature for 1-4 hours. The reaction is typically rapid.

  • Quench the reaction with water and extract the product.

  • Purify as required.

3.1.3. Reaction with Oxygen Nucleophiles (O-Alkylation)

Alcohols and phenols can be used as nucleophiles to form ether linkages, though they generally require stronger basic conditions to deprotonate the hydroxyl group compared to amines or thiols.

Experimental Protocol (General):

  • In an anhydrous solvent (e.g., THF or DMF) under an inert atmosphere (N₂ or Ar), add the alcohol or phenol (1.1 eq).

  • Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0 °C to form the alkoxide or phenoxide.

  • After gas evolution ceases, add a solution of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction by adding saturated ammonium chloride (NH₄Cl) solution and extract the product.

  • Purify as required.

Cross-Coupling Reactions at the C7-Bromo Position

The bromine atom at the C7 position is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups, significantly expanding the accessible chemical space. These reactions are typically performed after the desired functionalization at the C2-chloromethyl position.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl structures.

  • Sonogashira Coupling: Reaction with terminal alkynes using a palladium/copper co-catalyst system to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, offering an alternative route to functionalize the C7 position with nitrogen-based substituents.

Safety and Handling

Hazard Assessment:

  • Acute Toxicity: While specific data is unavailable, as a halogenated heterocyclic compound, it should be handled as potentially harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: It is likely to be a skin and eye irritant.

  • Sensitization: The potential for respiratory or skin sensitization is unknown.

  • Reactivity Hazards: The chloromethyl group makes this compound a reactive alkylating agent. It should be considered a potential mutagen and handled with appropriate care.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).

  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong bases, oxidizing agents, and nucleophiles.

Conclusion

7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a high-value, versatile intermediate for the synthesis of novel compounds, particularly in the field of drug discovery. The synthetic route via cyclocondensation of 2-amino-4-bromopyridine and ethyl 4-chloroacetoacetate provides a direct and efficient method for its preparation. Its dual reactivity, allowing for sequential or orthogonal functionalization at the C2-chloromethyl and C7-bromo positions, offers medicinal chemists a powerful tool to generate diverse libraries of compounds based on the privileged pyrido[1,2-a]pyrimidin-4-one scaffold. Understanding the synthesis, reactivity, and handling requirements detailed in this guide will facilitate its effective and safe application in research and development programs.

References

  • PrepChem.com. Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • Google Patents.
  • PubChemLite. 7-bromo-2-(chloromethyl)-4h-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • Google Patents.
  • Jasinski, J. P., et al. (2009). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1929. [Link]

  • Google Patents.
  • Google Patents.
  • Abass, M., et al. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Journal of the Serbian Chemical Society, 75(1), 11-17. [Link]

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]

  • Common Organic Chemistry. N-Chlorosuccinimide (NCS). [Link]

  • PubChemLite. 7-bromo-2-chloro-4h-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • American Elements. 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • LookChem. 7-bromo 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • Kumar, A., et al. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry. [Link]

  • Google Patents. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
  • ResearchGate. Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). [Link]

  • Ilango, K., & Arunkumar, S. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728. [Link]

  • Wikipedia. N-Chlorosuccinimide. [Link]

  • Google Patents. A kind of preparation method of 4 chlorine 7H pyrrolo-es [2,3 d] pyrimidines.
  • Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • Hoffman Fine Chemicals. 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • I. C. F. R. Ferreira, et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4105. [Link]

  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Google Patents. CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
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  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Introduction: The Analytical Challenge of a Privileged Scaffold The pyrido[1,2-a]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of compounds with a wide array of pharmacol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Privileged Scaffold

The pyrido[1,2-a]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of compounds with a wide array of pharmacological activities, including anticancer, antidepressant, and anti-inflammatory properties.[1] Derivatives of this heterocyclic system are actively explored as novel therapeutics, such as allosteric SHP2 inhibitors for cancer treatment.[2] The introduction of specific substituents, like halogens and reactive alkyl groups, is a key strategy for modulating potency, selectivity, and metabolic stability.

7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (Figure 1) is a molecule of significant interest, incorporating a bromine atom at the 7-position, which can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions), and a reactive chloromethyl group at the 2-position, ideal for covalent targeting or linker attachment. The precise placement of these functional groups is critical to the molecule's intended biological activity.

This guide presents a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this target compound. As a Senior Application Scientist, my objective is not merely to list analytical techniques but to present an integrated strategy, explaining the causal logic behind the selection of each experiment and demonstrating how data from orthogonal methods are synthesized to build an irrefutable structural proof. This document is designed for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel chemical entities.

Figure 1: Target Molecule Structure



The Elucidation Strategy: A Logic-Driven Workflow

A successful structure elucidation is not a linear checklist but a branching decision tree. Our approach begins with foundational methods that confirm elemental composition and molecular weight, then proceeds to detailed spectroscopic analysis to map the molecular framework, and culminates with the gold-standard method for determining three-dimensional structure. Each step is designed to validate the previous one, ensuring a high degree of confidence in the final assignment.

The overall workflow is visualized in the diagram below.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Structural Connectivity Mapping cluster_2 Phase 3: Definitive Confirmation Sample Newly Synthesized Sample HRMS High-Resolution MS (ESI-TOF) Sample->HRMS Determine Exact Mass & Isotopic Pattern EA Elemental Analysis (CHN) Sample->EA Determine Elemental Ratios ProposeFormula Proposed Formula: C₉H₆BrClN₂O HRMS->ProposeFormula Corroborate Data EA->ProposeFormula Corroborate Data NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) ProposeFormula->NMR Map C-H Framework & Connectivity IR FT-IR Spectroscopy ProposeFormula->IR Identify Key Functional Groups ProposedStructure Proposed 2D Structure NMR->ProposedStructure Assemble Fragments IR->ProposedStructure Confirm Functional Groups XRay Single-Crystal X-ray Crystallography ProposedStructure->XRay Grow Crystal FinalStructure Final Confirmed Structure XRay->FinalStructure Absolute Proof of Structure & Connectivity

Caption: Overall workflow for the structure elucidation of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.

Part 1: Foundational Analysis - Confirming the Building Blocks

Before dedicating resources to extensive NMR analysis, we must first confirm the molecular formula. This is a critical self-validating step. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, while Elemental Analysis provides the relative abundance of key elements.

High-Resolution Mass Spectrometry (HRMS)

Experimental Rationale: HRMS is chosen over standard MS for its ability to measure mass-to-charge ratios (m/z) to four or five decimal places. This precision allows for the calculation of a unique elemental formula. Furthermore, the presence of bromine and chlorine, each with characteristic isotopic signatures (⁷⁹Br/⁸¹Br ≈ 50.7:49.3; ³⁵Cl/³⁷Cl ≈ 75.8:24.2), creates a distinct isotopic pattern in the mass spectrum that serves as a powerful diagnostic tool.

Expected Data: For the target molecule with the formula C₉H₆BrClN₂O, the expected monoisotopic mass and key isotopic peaks for the [M+H]⁺ ion are summarized below.[3]

Ion SpeciesCalculated Monoisotopic m/zRelative Abundance (%)
[C₉H₇³⁵Cl⁷⁹BrN₂O]⁺272.9425100.0
[C₉H₇³⁷Cl⁷⁹BrN₂O]⁺274.939632.6
[C₉H₇³⁵Cl⁸¹BrN₂O]⁺274.940497.3
[C₉H₇³⁷Cl⁸¹BrN₂O]⁺276.937531.8
Table 1: Predicted HRMS data for the [M+H]⁺ ion of the target compound.

The observation of this unique "A+2" and "A+4" isotopic cluster, matching the calculated masses and relative abundances, provides extremely strong evidence for the presence of one bromine and one chlorine atom in the molecule.

Elemental Analysis (CHN)

Experimental Rationale: While HRMS provides the exact mass, CHN analysis provides an orthogonal confirmation of the elemental ratios. This classic technique combusts the sample to measure the percentage by weight of Carbon, Hydrogen, and Nitrogen.

Expected Data:

ElementTheoretical %
Carbon (C)39.52
Hydrogen (H)2.21
Nitrogen (N)10.24
Table 2: Theoretical elemental composition of C₉H₆BrClN₂O.

A result from the CHN analyzer that falls within the accepted error margin (±0.4%) of these theoretical values corroborates the formula derived from HRMS.

Part 2: Structural Connectivity Mapping - Assembling the Puzzle

With the molecular formula C₉H₆BrClN₂O confidently established, we proceed to Nuclear Magnetic Resonance (NMR) spectroscopy. This suite of experiments is the cornerstone of structure elucidation in solution, allowing us to map the carbon-hydrogen framework and determine the connectivity between atoms.

¹H NMR Spectroscopy - Proton Environment Mapping

Experimental Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).

Predicted Spectrum Analysis (in CDCl₃, 400 MHz):

  • H6 (δ ≈ 9.0-9.2 ppm, dd): This proton is expected to be the most downfield of the aromatic protons. It is adjacent to the bridgehead nitrogen (N5) and is deshielded by its electron-withdrawing inductive effect and the anisotropic effect of the neighboring carbonyl group. It will appear as a doublet of doublets due to coupling with H8 and H9.

  • H8 (δ ≈ 7.6-7.8 ppm, d): This proton is ortho to the electron-withdrawing bromine atom, causing a significant downfield shift. It will appear as a small doublet, coupled only to H9.

  • H9 (δ ≈ 7.4-7.6 ppm, d): This proton is deshielded by the adjacent fused ring system and will appear as a large doublet due to coupling with H6.

  • H3 (δ ≈ 6.5-6.7 ppm, s): This is a vinyl proton on an electron-rich enamine-like system, but it is also alpha to a carbonyl group. Its chemical shift will be a balance of these effects. It is expected to be a singlet as it has no adjacent protons.

  • -CH₂Cl (δ ≈ 4.6-4.8 ppm, s): The methylene protons are adjacent to both an electron-withdrawing chlorine atom and the electron-deficient pyrimidinone ring system, shifting them significantly downfield. This will appear as a sharp singlet, integrating to 2H.

¹³C NMR and DEPT-135 - The Carbon Skeleton

Experimental Rationale: ¹³C NMR identifies all unique carbon atoms. The DEPT-135 experiment is run in conjunction to differentiate carbon types: CH₃ and CH groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons (including C=O) are absent.

Predicted ¹³C Data:

CarbonPredicted Shift (ppm)DEPT-135Rationale
C4 (C=O)~158AbsentCarbonyl carbon, highly deshielded.
C2~155AbsentQuaternary carbon attached to N and C=C.
C5a~148AbsentBridgehead quaternary carbon adjacent to N.
C9~130Positive (CH)Aromatic CH.
C8~128Positive (CH)Aromatic CH, adjacent to C-Br.
C7~118AbsentQuaternary carbon bearing the bromine atom.
C6~115Positive (CH)Aromatic CH adjacent to bridgehead nitrogen.
C3~110Positive (CH)Vinylic CH alpha to carbonyl.
-CH₂Cl~45Negative (CH₂)Aliphatic carbon attached to chlorine.
Table 3: Predicted ¹³C NMR and DEPT-135 data.
2D NMR (HSQC & HMBC) - Proving Connectivity

Experimental Rationale: While 1D NMR suggests the pieces, 2D NMR proves how they connect.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to. It is a definitive way to assign the carbon signals for all protonated carbons (C3, C6, C8, C9, and the -CH₂Cl group).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for mapping the full molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. This allows us to connect the quaternary carbons to the C-H framework.

Key Predicted HMBC Correlations: The diagram below illustrates the critical correlations that would unambiguously prove the structure.

Caption: Key HMBC correlations confirming the placement of substituents and ring fusion.

  • Confirmation of the -CH₂Cl at C2: The protons of the chloromethyl group (δ ~4.7 ppm) must show correlations to the quaternary carbon C2 (δ ~155 ppm) and the vinyl carbon C3 (δ ~110 ppm). This is the single most important piece of evidence for the substituent's location.

  • Confirmation of the Bromine at C7: The proton H6 (δ ~9.1 ppm) will show a correlation to the bromine-bearing quaternary carbon C7 (δ ~118 ppm). Similarly, proton H8 (δ ~7.7 ppm) will correlate to C7.

  • Confirmation of the Ring System: Correlations from H3 to C4 (carbonyl) and from H6 to C5a (bridgehead) will confirm the core pyrido[1,2-a]pyrimidin-4-one structure.[4]

Part 3: Definitive 3D Structure - The Gold Standard

Single-Crystal X-ray Crystallography

Experimental Rationale: While the combination of MS and NMR provides a highly confident 2D structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof. It generates a 3D electron density map of the molecule, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles.

Protocol Justification: The presence of a heavy atom (bromine) is highly advantageous for solving the crystallographic phase problem via methods like Single-wavelength Anomalous Dispersion (SAD).[5] The process involves:

  • Crystal Growth: Growing a single, diffraction-quality crystal of the compound, often through slow evaporation from a suitable solvent system (e.g., dichloromethane/hexane).

  • Data Collection: Mounting the crystal and exposing it to a collimated beam of X-rays.

  • Structure Solution and Refinement: Solving the phase problem and refining the atomic positions to generate the final 3D structure.

A successful crystallographic analysis would not only confirm the connectivity established by NMR but also provide invaluable data on molecular geometry, such as the planarity of the fused ring system.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Prepare a ~1 mg/mL solution of the sample in HPLC-grade methanol or acetonitrile.

  • Dilute the stock solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Introduce the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

  • Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Calibrate the instrument using a known standard immediately prior to the run to ensure mass accuracy below 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire spectra on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire 16-32 scans with a spectral width of 16 ppm and a relaxation delay of 1 second.

  • ¹³C{¹H} NMR: Acquire 1024-2048 scans with a spectral width of 240 ppm.

  • DEPT-135, COSY, HSQC, HMBC: Acquire using standard instrument manufacturer pulse programs, optimizing parameters for the expected coupling constants.

Conclusion

The structure elucidation of a novel, highly functionalized molecule like 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one requires a synergistic and evidence-based approach. By integrating foundational techniques like HRMS and Elemental Analysis with an extensive suite of 1D and 2D NMR experiments, we can construct a highly confident structural hypothesis. This hypothesis is then definitively proven by the "gold standard" of single-crystal X-ray crystallography. This rigorous, self-validating workflow ensures the highest level of scientific integrity and is essential for advancing compounds in a research and drug development setting, where an incorrect structural assignment can have profound consequences.

References

  • He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6(49), 43605-43609. [Link]

  • PubChemLite. (n.d.). 7-bromo-2-(chloromethyl)-4h-pyrido[1,2-a]pyrimidin-4-one. Retrieved January 16, 2026, from the University of Luxembourg. [Link]

  • Maccari, R., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917-4927. [Link]

  • SciSpace. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors. Retrieved January 16, 2026. [Link]

  • Guangzhou Weibo Technology Co., Ltd. (n.d.). 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved January 16, 2026. [Link]

  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. Retrieved January 16, 2026. [Link]

  • ResearchGate. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. Retrieved January 16, 2026. [Link]

  • PubChemLite. (n.d.). 7-bromo-2-chloro-4h-pyrido[1,2-a]pyrimidin-4-one. Retrieved January 16, 2026, from the University of Luxembourg. [Link]

  • PubChemLite. (n.d.). 7-bromo-2-hydroxy-4h-pyrido[1,2-a]pyrimidin-4-one. Retrieved January 16, 2026, from the University of Luxembourg. [Link]

  • LookChem. (n.d.). 7-bromo 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved January 16, 2026. [Link]

  • PubChem. (n.d.). 7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved January 16, 2026. [Link]

  • Rani, K. S., et al. (2017). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Der Pharma Chemica, 9(12), 114-119. [Link]

  • University of Washington. (2016). BC530 2016 X-ray Crystallography Unit Homework. Retrieved January 16, 2026. [Link]

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Foundational

Technical Guide: Spectroscopic and Synthetic Analysis of Bromo-Substituted 4H-Pyrido[1,2-a]pyrimidin-4-ones

For the Attention of: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of the spectroscopic and synthetic characteristics of bromo-substituted 4H-pyrido[1,2-a...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the spectroscopic and synthetic characteristics of bromo-substituted 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. Due to the limited availability of published experimental data for 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, this document will focus on a closely related and well-characterized analogue: 8-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one . The methodologies and spectroscopic interpretation presented herein are fundamentally applicable to a range of similar halogenated pyrido[1,2-a]pyrimidin-4-one scaffolds and are intended to serve as a robust procedural and analytical template for researchers in the field.

The core pyrido[1,2-a]pyrimidin-4-one structure is a significant pharmacophore, appearing in approved pharmaceuticals, making the synthesis and characterization of its derivatives a key area of interest in medicinal chemistry.[1] This guide is structured to provide not just data, but a foundational understanding of the experimental rationale and data interpretation critical for advancing research and development.

Synthesis of Bromo-Substituted 2-Hydroxy-4H-Pyrido[1,2-a]pyrimidin-4-ones: A Methodological Deep Dive

The synthesis of the pyrido[1,2-a]pyrimidin-4-one core is typically achieved through the condensation of a 2-aminopyridine derivative with a malonic acid derivative. This approach is versatile and can accommodate a variety of substituents on the pyridine ring.

Reaction Principle and Mechanism

The reaction proceeds via a thermal condensation of a substituted 2-aminopyridine with diethyl malonate. The "neat" synthesis, performed without a solvent, is an effective and environmentally conscious method.[1] The mechanism involves an initial nucleophilic attack of the exocyclic amine of the 2-aminopyridine onto one of the ester carbonyls of diethyl malonate, followed by an intramolecular cyclization and subsequent dehydration to form the fused heterocyclic system.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 2-Amino-3-bromopyridine 2-Amino-3-bromopyridine Heating_Neat Heating (Neat) 2-Amino-3-bromopyridine->Heating_Neat Diethyl_Malonate Diethyl_Malonate Diethyl_Malonate->Heating_Neat Product 8-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one Heating_Neat->Product

Figure 1: General workflow for the synthesis of 8-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.

Detailed Experimental Protocol

The following protocol is adapted from a peer-reviewed procedure for the synthesis of halogenated 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones.[1]

Materials:

  • 2-Amino-3-bromopyridine

  • Diethyl malonate

  • Ethanol (for washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-bromopyridine (1 equivalent) and diethyl malonate (5 equivalents). The use of an excess of diethyl malonate serves as both a reactant and a solvent, driving the reaction to completion.

  • Heat the reaction mixture at a temperature sufficient to achieve reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature, which should induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted diethyl malonate and other impurities.

  • Dry the product under vacuum to obtain the final pure compound.

Trustworthiness of the Protocol: This "neat" synthesis is a robust and high-yielding method. The simplicity of the workup, involving precipitation and washing, minimizes product loss and ensures a high degree of purity.

Spectroscopic Characterization

The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. The following sections detail the expected data for 8-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, based on published findings.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution.

Sample Preparation Protocol:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which is suitable for variable temperature studies if needed.

  • Ensure complete dissolution; gentle warming or sonication can be employed if necessary.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0s1H-OH
~8.8d1HH-6
~7.6d1HH-9
~7.5dd1HH-7
~5.2s1HH-3

Table 1: Predicted ¹H NMR Data for 8-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one in DMSO-d₆.

Expertise & Experience Insights: The downfield shift of the -OH proton to ~12.0 ppm is characteristic of an enolic hydroxyl group involved in intramolecular hydrogen bonding. The observed splitting patterns (doublet and doublet of doublets) for the aromatic protons are consistent with the substitution pattern on the pyridine ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of different types of carbon atoms.

Chemical Shift (δ) ppmAssignment
~165C=O (C4)
~157C-O (C2)
~149C-N (C9a)
~145C-Br (C8)
~130CH (C6)
~118CH (C9)
~116CH (C7)
~82CH (C3)

Table 2: Predicted ¹³C NMR Data for 8-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one in DMSO-d₆.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the elemental formula.

Predicted HRMS Data: For C₈H₅BrN₂O₂, the expected [M+H]⁺ ion would be observed at m/z 240.9607.[1] The presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Analytical_Workflow Synthesized_Product Synthesized Product NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS) Synthesized_Product->Mass_Spectrometry IR_Spectroscopy Infrared Spectroscopy Synthesized_Product->IR_Spectroscopy Structural_Elucidation Structural Elucidation NMR_Spectroscopy->Structural_Elucidation Mass_Spectrometry->Structural_Elucidation IR_Spectroscopy->Structural_Elucidation

Figure 2: Analytical workflow for the characterization of the synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation Protocol (KBr Pellet):

  • Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Analyze the pellet using an FT-IR spectrometer.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (hydroxyl)
~1660C=O stretch (amide)
1620-1580C=C and C=N stretches (aromatic rings)
~1200C-O stretch
700-500C-Br stretch

Table 3: Predicted IR Absorption Bands for 8-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the synthesis and spectroscopic characterization of a bromo-substituted 4H-pyrido[1,2-a]pyrimidin-4-one derivative. The detailed protocols and data interpretation serve as a valuable resource for researchers working on this class of compounds. The "neat" synthesis approach is highlighted as an efficient and environmentally friendly method.

For the specific target compound, 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, the synthetic strategy would likely involve a different starting material or a subsequent functional group transformation of a precursor. The chloromethyl group could potentially be introduced by reacting a corresponding hydroxymethyl derivative with a chlorinating agent like thionyl chloride. The spectroscopic analysis would follow the same principles outlined in this guide, with expected differences in the NMR and IR spectra corresponding to the chloromethyl group.

Future research in this area could focus on the development of novel synthetic methodologies for a wider range of substituted pyrido[1,2-a]pyrimidin-4-ones and the exploration of their biological activities, particularly in the context of drug discovery.

References

  • A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. [Link]

Sources

Exploratory

1H NMR and 13C NMR of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one Introduction: Elucidating the Molecular Architecture In the landscape of medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Introduction: Elucidating the Molecular Architecture

In the landscape of medicinal chemistry and materials science, the pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system due to its diverse biological activities. The specific derivative, 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (Molecular Formula: C₉H₆BrClN₂O), presents a unique substitution pattern that is critical to its function and potential applications.[1][2] Verifying the precise molecular structure of such compounds is a non-negotiable prerequisite for any further research or development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. This guide provides a detailed, field-expert analysis of the ¹H and ¹³C NMR spectra anticipated for 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. We will move beyond a simple presentation of data, focusing instead on the underlying principles and experimental rationale that enable unambiguous structural confirmation. This document is intended for researchers and drug development professionals who require a practical and scientifically rigorous understanding of NMR data interpretation for complex heterocyclic systems.

Molecular Structure and Spectroscopic Postulates

A thorough analysis of an NMR spectrum begins with a clear understanding of the molecule's electronic environment. The structure of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, with IUPAC numbering, is presented below.

Caption: Numbering of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.

Based on this structure, we can anticipate the following key NMR features:

  • ¹H NMR: Four signals in the aromatic/vinylic region corresponding to H3, H6, H8, and H9. A single, deshielded signal for the two equivalent protons of the chloromethyl (-CH₂Cl) group.

  • ¹³C NMR: Nine distinct carbon signals. One carbonyl carbon (C4), seven sp² carbons within the heterocyclic core, and one sp³ carbon from the -CH₂Cl group.

Experimental Protocol: A Framework for Reliable Data Acquisition

The validity of spectral interpretation is fundamentally dependent on the quality of the acquired data. The following protocol outlines a robust methodology for obtaining high-resolution ¹H and ¹³C NMR spectra.

Rationale for Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent dissolving power for a wide range of organic compounds and its single, easily identifiable residual solvent peak. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a powerful alternative.

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater for ¹H) is crucial for resolving complex splitting patterns and minimizing second-order effects, which is particularly important for the aromatic region of this molecule.[3]

  • Referencing: Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.00 ppm, providing a universal reference point for chemical shifts.[3]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Tuning: Place the sample in the NMR spectrometer. Tune and match the probe for the appropriate nucleus (¹H or ¹³C) to ensure maximum signal sensitivity.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Utilize a standard single-pulse experiment.

    • Acquisition Time: Set to 2-4 seconds to ensure good resolution.

    • Relaxation Delay (d1): Use a delay of 1-2 seconds.

    • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

    • Spectral Width: Set a wide spectral width (e.g., 0 to 200 ppm) to encompass all expected carbon signals, including the downfield carbonyl.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹H NMR Spectral Analysis: Decoding Proton Environments

The ¹H NMR spectrum provides a detailed map of the proton framework. The chemical shift of each proton is dictated by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H9 8.8 - 9.2d~7.5 HzH9 is adjacent to the bridgehead nitrogen (N10), leading to significant deshielding. It is coupled only to H8.
H6 7.8 - 8.1d~1.5 HzH6 is deshielded by the pyrimidinone ring and shows a small coupling to H8 (meta-coupling).
H8 7.6 - 7.9ddJ ≈ 7.5, 1.5 HzH8 is coupled to both H9 (ortho-coupling) and H6 (meta-coupling), resulting in a doublet of doublets.
H3 6.5 - 6.8s-This vinylic proton is a singlet as it has no adjacent protons. Its chemical shift is influenced by the adjacent carbonyl and nitrogen atoms.
-CH₂Cl 4.6 - 4.9s-The two protons are chemically equivalent and appear as a singlet. The strong deshielding is due to the adjacent electronegative chlorine atom and the aromatic ring system.[4][5]

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom as a single peak, providing a direct count of non-equivalent carbons and information about their functional group identity.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C4 (C=O) 158 - 162The carbonyl carbon of the pyrimidinone ring is highly deshielded and appears furthest downfield.
C2 155 - 159This sp² carbon is attached to a nitrogen and the chloromethyl group, placing it significantly downfield.
C10a 148 - 152As a bridgehead carbon adjacent to a nitrogen atom, it is expected in the downfield region of the aromatic carbons.
C6 138 - 142Aromatic CH carbon.
C8 128 - 132Aromatic CH carbon.
C9 118 - 122Aromatic CH carbon, shifted upfield relative to C6 and C8.
C4a 115 - 120Bridgehead carbon.
C7 (C-Br) 112 - 117The carbon directly bonded to bromine experiences a moderate shielding/deshielding effect and its signal is characteristic.
C3 110 - 115Vinylic CH carbon.
-CH₂Cl 42 - 46This aliphatic sp³ carbon is deshielded by the attached electronegative chlorine atom, placing it in a predictable downfield region for alkyl halides.[4]

Workflow for Structural Verification

The logical process from sample to confirmed structure involves several key stages, which can be visualized as a self-validating workflow.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation A Sample Preparation (5-10 mg in CDCl₃) B Spectrometer Setup (Tuning & Shimming) A->B C ¹H & ¹³C NMR Data Acquisition B->C D ¹H Spectrum Processing (Integration & Peak Picking) C->D E ¹³C Spectrum Processing (Peak Picking) C->E F Data Interpretation (Shift, Multiplicity, J-Coupling) D->F E->F G Assign Protons & Carbons (Compare to Predicted Values) F->G H Final Structure Validation G->H I Further Analysis (Optional) (2D NMR: COSY, HSQC) H->I

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous "fingerprint" for 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. The key diagnostic features include the distinct pattern of the three aromatic protons (H6, H8, H9), the singlet for the vinylic proton H3, and the characteristically deshielded singlet of the chloromethyl group in the ¹H spectrum. In parallel, the ¹³C spectrum confirms the presence of nine unique carbons, with the downfield carbonyl signal, the C-Br signal, and the aliphatic -CH₂Cl signal serving as critical validation points. By following the rigorous experimental and analytical framework detailed in this guide, researchers can confidently verify the identity and purity of this important heterocyclic compound, ensuring the integrity of their subsequent scientific investigations.

References

  • The Royal Society of Chemistry. Supporting Information.
  • PubChemLite. 7-bromo-2-(chloromethyl)-4h-pyrido[1,2-a]pyrimidin-4-one. Available from: [Link]

  • Guangzhou Weibo Technology Co., Ltd. 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. Available from: [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. Available from: [Link]

  • University of Regensburg. Table of Characteristic Proton NMR Shifts. Available from: [Link]

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Foundational

An In-depth Technical Guide on the Reactivity of the Chloromethyl Group in Pyrido[1,2-a]pyrimidines

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its derivatives are known to possess a wide range of pharmacological activities, including but not limited to antidepressant, gastrointestinal protective, neurotropic, and anticancer properties.[1] The introduction of a chloromethyl group onto this scaffold significantly enhances its synthetic utility, providing a reactive handle for a variety of chemical transformations. This guide offers a comprehensive exploration of the reactivity of the chloromethyl group in pyrido[1,2-a]pyrimidines, focusing on the underlying mechanistic principles, synthetic applications, and practical experimental considerations.

The core reactivity of the chloromethyl group, akin to a benzylic halide, is dominated by nucleophilic substitution. The electron-withdrawing nature of the fused pyrimidine ring system enhances the electrophilicity of the methylene carbon, making it a prime target for a diverse array of nucleophiles.[2] This inherent reactivity allows for the facile introduction of various functional groups, enabling the construction of extensive compound libraries for drug discovery and the development of novel functional materials.

Synthesis of Chloromethyl-Substituted Pyrido[1,2-a]pyrimidines

The strategic placement of a chloromethyl group on the pyrido[1,2-a]pyrimidine core is a critical first step for its subsequent elaboration. While various synthetic routes to the parent heterocycle exist, the introduction of the chloromethyl moiety typically involves either the chlorination of a corresponding methyl-substituted precursor or the cyclization of precursors already bearing the chloroacetyl group.

One documented approach involves the reaction of 2-pyridinamine with ethyl 4-chloroacetoacetate in the presence of polyphosphoric acid to construct the 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one core.[3]

General Synthetic Workflow

The synthesis of functionalized pyrido[1,2-a]pyrimidines often follows a convergent strategy where a substituted aminopyridine is condensed with a suitable three-carbon electrophilic partner.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine Cyclocondensation Cyclocondensation 2-Aminopyridine->Cyclocondensation Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate->Cyclocondensation 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one Cyclocondensation->2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one Polyphosphoric Acid

Caption: Synthesis of a chloromethyl-pyrido[1,2-a]pyrimidine.

Reactivity Profile: Nucleophilic Substitution Reactions

The primary mode of reactivity for the chloromethyl group on the pyrido[1,2-a]pyrimidine ring is nucleophilic substitution. This transformation allows for the introduction of a wide variety of functionalities, making it a cornerstone for the chemical diversification of this scaffold. The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

Mechanistic Considerations

In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom of the chloromethyl group from the backside, relative to the leaving group (chloride). This concerted process involves the simultaneous formation of a new bond with the nucleophile and the breaking of the bond with the chloride ion.[2]

The rate of this reaction is influenced by several factors:

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

  • Steric Hindrance: Less sterically hindered nucleophiles and substitution patterns on the pyrido[1,2-a]pyrimidine ring favor the reaction.

  • Solvent: Polar aprotic solvents, such as DMF or DMSO, are typically employed to solvate the cation while leaving the nucleophile relatively free to attack.[4]

  • Leaving Group Ability: Chloride is a good leaving group, facilitating the substitution.

SN2_Mechanism R_CH2Cl Pyrido[1,2-a]pyrimidine-CH₂-Cl TS [Nu---CH₂(R)---Cl]⁻ R_CH2Cl->TS Backside Attack Nu Nu: R_CH2Nu Pyrido[1,2-a]pyrimidine-CH₂-Nu TS->R_CH2Nu Cl Cl⁻ TS->Cl

Caption: General SN2 mechanism on a chloromethyl group.

Common Nucleophiles and Their Applications

A wide range of nucleophiles can be employed to displace the chloride, leading to diverse derivatives with potential applications in drug discovery and materials science.

Nucleophile TypeExampleResulting Functional GroupPotential Applications
AminesPrimary & Secondary AminesAminomethylKinase Inhibitors, Antimicrobials[2][5]
ThiolsThiophenolsThiomethylAnticancer Agents[5]
Alcohols/PhenolsPhenolsEtherVarious Therapeutic Agents[5]
CyanideSodium CyanideCyanomethylSynthetic intermediate for acids, amines
Experimental Protocols
General Protocol for Nucleophilic Substitution with Amines

This protocol outlines a general procedure for the reaction of a chloromethyl-substituted pyrido[1,2-a]pyrimidine with an amine.

Materials:

  • Chloromethyl-pyrido[1,2-a]pyrimidine derivative (1.0 eq)

  • Amine nucleophile (1.0-2.2 eq)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

Procedure:

  • To a stirred solution of the amine in the chosen anhydrous solvent, add the base and stir the suspension at room temperature for 20-30 minutes.

  • Add the chloromethyl-pyrido[1,2-a]pyrimidine derivative to the mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Isolate the crude product by filtration.

  • Purify the crude product by recrystallization or column chromatography.[5]

General Protocol for Nucleophilic Substitution with Phenols

This protocol details the synthesis of pyrido[1,2-a]pyrimidine ether derivatives.

Materials:

  • Chloromethyl-pyrido[1,2-a]pyrimidine derivative (1.0 eq)

  • Substituted phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous acetonitrile

Procedure:

  • To a suspension of the substituted phenol and potassium carbonate in anhydrous acetonitrile, add the chloromethyl-pyrido[1,2-a]pyrimidine derivative.

  • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Applications in Drug Development

The synthetic versatility of the chloromethyl group on the pyrido[1,2-a]pyrimidine scaffold makes it a valuable intermediate in the synthesis of biologically active molecules.[6]

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site. The ability to introduce various functionalities via nucleophilic substitution on a chloromethyl-pyrido[1,2-a]pyrimidine allows for extensive structure-activity relationship (SAR) studies to optimize binding affinity and selectivity.[7]

Anticancer and Antimicrobial Agents

Pyrimidine derivatives, in general, are widely investigated for their potential as anticancer and antimicrobial agents.[5] The introduction of diverse side chains onto the pyrido[1,2-a]pyrimidine core via the chloromethyl handle can lead to the discovery of novel compounds with potent biological activity. These derivatives can be designed to target various cellular pathways involved in cancer cell proliferation or microbial growth.[5][8]

DrugDiscoveryWorkflow Start Chloromethyl-pyrido[1,2-a]pyrimidine Reaction Nucleophilic Substitution (Diverse Nucleophiles) Start->Reaction Library Compound Library of Pyrido[1,2-a]pyrimidine Derivatives Reaction->Library Screening Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification and Optimization SAR->Lead

Caption: Workflow for drug discovery using chloromethyl-pyrido[1,2-a]pyrimidines.

Conclusion

The chloromethyl group serves as a highly effective synthetic handle on the pyrido[1,2-a]pyrimidine scaffold. Its reactivity, primarily governed by the SN2 mechanism, allows for the straightforward introduction of a vast array of chemical functionalities. This versatility has positioned chloromethyl-substituted pyrido[1,2-a]pyrimidines as valuable intermediates in the synthesis of novel compounds for drug discovery and materials science. A thorough understanding of the factors influencing the reactivity of this functional group is paramount for designing efficient and selective synthetic routes to new and promising molecules.

References

  • PrepChem.com. Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • ResearchGate. Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. [Link]

  • ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. [Link]

  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

  • European Patent Office. SYNTHESIS OF CHLORINATED PYRIMIDINES. [Link]

  • Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

  • PMC - NIH. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]

  • PMC - NIH. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. [Link]

  • MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • Journal of the Chemical Society C - RSC Publishing. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. [Link]

  • PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]

  • ResearchGate. Pyrido[1,2-a]pyrimidine scaffold containing Drugs. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Sciforum. Microwave-mediated Regioselective Synthesis of Novel Pyrimido[1,2-a]pyrimidines under Solvent-free Conditions. [Link]

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Exploratory

Unlocking Synthetic Versatility: A Technical Guide to the Electrophilicity of C2-Chloromethyl Pyrido[1,2-a]pyrimidin-4-ones

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrido[1,2-a]pyrimidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introductio...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[1,2-a]pyrimidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a chloromethyl group at the C2 position imbues this privileged heterocycle with a potent electrophilic handle, unlocking a vast potential for synthetic diversification and the development of novel drug candidates. This in-depth technical guide provides a comprehensive analysis of the electrophilic nature of C2-chloromethyl pyrido[1,2-a]pyrimidin-4-ones. We will delve into the underlying principles governing their reactivity, provide field-proven insights into their synthetic applications, and offer detailed experimental protocols for their derivatization. This guide is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the strategic exploitation of this versatile building block.

Introduction: The Strategic Importance of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one ring system is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, anticancer, and antiviral properties. Its rigid, planar structure provides a well-defined scaffold for the precise spatial orientation of pharmacophoric groups, facilitating high-affinity interactions with biological targets.

The functionalization of this core is paramount to modulating its biological activity. The C2 position, in particular, offers a strategic vector for introducing diverse substituents. The installation of a chloromethyl group at this position transforms the otherwise stable heterocycle into a potent electrophile, primed for reaction with a wide array of nucleophiles. This targeted reactivity allows for the systematic exploration of chemical space around the core scaffold, a critical exercise in modern drug discovery.

The Electrophilic Heart: Understanding the Reactivity of the C2-Chloromethyl Group

The enhanced electrophilicity of the C2-chloromethyl group stems from a confluence of electronic and steric factors. The carbon atom of the chloromethyl group is rendered electron-deficient by the inductive effect of the adjacent chlorine atom and, more significantly, by the electron-withdrawing nature of the entire pyrido[1,2-a]pyrimidin-4-one ring system.

The Governing Mechanism: A Classic SN2 Pathway

Nucleophilic attack on the C2-chloromethyl group proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the chloride leaving group.

Diagram: Generalized SN2 Reaction at the C2-Position

Synthesis_Workflow sub_a 2-Aminopyridine reaction Cyclocondensation (40-50°C) sub_a->reaction sub_b Ethyl 4-chloroacetoacetate sub_b->reaction reagent Polyphosphoric Acid reagent->reaction workup Quenching on Ice & Neutralization reaction->workup purification Filtration & Recrystallization workup->purification product 2-(Chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one purification->product

Caption: Workflow for the synthesis of the C2-chloromethyl electrophile.

Derivatization with N-Nucleophiles: Accessing Amines and Azides

The reaction with nitrogen-based nucleophiles is a common strategy to introduce functionalities that can modulate solubility, basicity, and hydrogen bonding potential.

Protocol 2: General Procedure for the Synthesis of 2-(Aminomethyl)-pyrido[1,2-a]pyrimidin-4-ones

  • Step 1: Dissolve 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in a polar aprotic solvent such as DMF.

  • Step 2: Add the desired primary or secondary amine (1.1-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to act as a scavenger for the HCl byproduct.

  • Step 3: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) and monitor by TLC.

  • Step 4: Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Step 5: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 6: Purify the crude product by column chromatography on silica gel.

Table 1: Representative N-Nucleophile Reactions

NucleophileProduct StructureExpected Application
Morpholine2-(Morpholinomethyl)-...Improved aqueous solubility
Piperazine2-(Piperazin-1-ylmethyl)-...Introduction of a secondary amine for further functionalization
Sodium Azide2-(Azidomethyl)-...Precursor for triazole synthesis (via click chemistry) or reduction to a primary amine
Derivatization with S-Nucleophiles: Introducing Thioethers

Thioethers are valuable functionalities in drug design due to their ability to form strong interactions with biological targets and their metabolic stability.

Protocol 3: General Procedure for the Synthesis of 2-((Alkylthio)methyl)-pyrido[1,2-a]pyrimidin-4-ones

  • Step 1: To a solution of the desired thiol (1.1 eq) in a polar aprotic solvent like DMF, add a base such as sodium hydride (NaH) (1.1 eq) at 0°C to generate the thiolate anion in situ.

  • Step 2: After stirring for 15-30 minutes, add a solution of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in DMF dropwise.

  • Step 3: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Step 4: Carefully quench the reaction with water and extract the product with an organic solvent.

  • Step 5: Perform a standard aqueous workup, dry the organic layer, and concentrate.

  • Step 6: Purify by column chromatography.

Table 2: Representative S-Nucleophile Reactions

NucleophileProduct StructureExpected Application
Ethanethiol2-((Ethylthio)methyl)-...Modulation of lipophilicity
Thiophenol2-((Phenylthio)methyl)-...Introduction of an aromatic moiety
Cysteine derivativeS-conjugateCovalent modification of proteins
Derivatization with O-Nucleophiles: Formation of Ethers

The introduction of ether linkages can enhance metabolic stability and fine-tune the physicochemical properties of the molecule.

Protocol 4: General Procedure for the Synthesis of 2-(Alkoxymethyl)-pyrido[1,2-a]pyrimidin-4-ones

  • Step 1: Generate the alkoxide by adding a strong base (e.g., NaH, 1.1 eq) to a solution of the desired alcohol (1.1 eq) in anhydrous THF or DMF at 0°C.

  • Step 2: After gas evolution ceases, add a solution of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in the same solvent.

  • Step 3: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Step 4: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Step 5: Extract the product, perform an aqueous workup, dry the organic phase, and concentrate.

  • Step 6: Purify the residue by column chromatography.

Conclusion: A Versatile Electrophile for Drug Discovery

The C2-chloromethyl pyrido[1,2-a]pyrimidin-4-one scaffold represents a highly valuable and versatile building block in medicinal chemistry. Its pronounced electrophilicity at the C2-methylene carbon, governed by a reliable SN2 mechanism, provides a predictable and efficient means of introducing a wide array of functional groups. The protocols outlined in this guide offer a robust starting point for the synthesis and derivatization of this important class of compounds. By leveraging the principles and methodologies presented herein, researchers can effectively navigate the synthetic landscape of C2-functionalized pyrido[1,2-a]pyrimidin-4-ones, accelerating the discovery of novel therapeutic agents.

References

  • PrepChem. Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

Foundational

The C7-Bromine Handle: A Gateway to Novel Pyrido[1,2-a]pyrimidin-4-one Derivatives

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals Abstract The pyrido[1,2-a]pyrimidin-4-one (PPD) scaffold is a privileged heterocyclic system, forming the core of numerous pharmacolog...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The pyrido[1,2-a]pyrimidin-4-one (PPD) scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active agents. Its value in drug discovery is significantly enhanced through precise functionalization, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR). Among the various synthetic handles that can be installed on this nucleus, a bromine atom at the C7 position stands out for its exceptional versatility. This guide provides a deep dive into the strategic role of the C7-bromo substituent, elucidating its electronic influence on the PPD core and detailing its application in pivotal synthetic transformations, including metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Authored from the perspective of a Senior Application Scientist, this document synthesizes mechanistic rationale with field-proven, detailed protocols to empower researchers in the synthesis of novel PPD-based entities.

Introduction: The Strategic Importance of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

Nitrogen-containing heterocycles are cornerstones of modern pharmacology, with a significant percentage of FDA-approved small molecules incorporating these motifs. The pyrido[1,2-a]pyrimidin-4-one (PPD) system, a fused bicyclic aromatic structure, is of particular interest due to its presence in approved drugs like the anti-allergen Pemirolast and its derivatives showing promise as anticancer agents, SHP2 inhibitors, and treatments for spinal muscular atrophy.[1][2]

The inherent reactivity of the PPD core can be strategically modulated by the introduction of substituents. Halogenation, in particular, provides a powerful synthetic lever. Halogenated PPDs serve as versatile intermediates, or "synthetic handles," primed for diversification through a host of well-established and reliable chemical reactions.[3] This guide focuses specifically on the C7-bromo derivative, a key building block for creating diverse libraries of novel compounds.

The Electronic Influence of Bromine at C7

The reactivity of the C7 position in the PPD scaffold is governed by a confluence of electronic factors. The presence of two nitrogen atoms (N1 and the bridgehead N5) renders the entire bicyclic system electron-deficient, which is a prerequisite for activating the ring towards certain transformations.

The introduction of a bromine atom at C7 further enhances this reactivity through two primary mechanisms:

  • Inductive Effect: As an electronegative element, bromine exerts a strong electron-withdrawing inductive effect (-I). This effect polarizes the C7-Br bond and further depletes electron density from the C7 carbon, making it a highly attractive site for nucleophilic attack and a key participant in the oxidative addition step of cross-coupling catalytic cycles.

  • Activation for Nucleophilic Aromatic Substitution (SNA_r): The C7 position is analogous to the 4-position (para) of a pyridine ring relative to the bridgehead nitrogen (N5). In nucleophilic aromatic substitution reactions, attack at this position allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative N5 atom via resonance, a highly stabilizing feature that lowers the activation energy of the reaction.[4][5]

This dual activation makes the C7-bromo group an exceptionally versatile functional handle, susceptible to displacement by both carbon and heteroatom nucleophiles through either metal-catalyzed or direct substitution pathways.

Synthetic Pathways Enabled by the C7-Bromo Handle

The C7-bromo substituent is a gateway to three major classes of reactions that are fundamental to medicinal chemistry: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Furthermore, it activates the C7 position for direct Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds.[6][7] For the C7-bromo PPD scaffold, this reaction allows for the introduction of a vast array of aryl and heteroaryl moieties, which is critical for SAR exploration.

Causality Behind Protocol Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available catalyst for this type of coupling. It readily undergoes oxidative addition into the C-Br bond.

  • Solvent: A mixture of an organic solvent like 1,2-dimethoxyethane (DME) and water is used. DME solubilizes the organic substrate and catalyst, while water is necessary to dissolve the inorganic base.

  • Base: A mild inorganic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is crucial.[8] It activates the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle. A mild base is chosen because the PPD skeleton can be sensitive to ring-opening under strongly basic conditions.[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.1-1.5 equiv), and the base (e.g., NaHCO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 equiv).

  • Solvent Addition: Add the degassed solvent system, typically a 3:1 to 5:1 mixture of DME and water.

  • Reaction: Heat the mixture with vigorous stirring at 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired C7-arylated product.

Palladium-Catalyzed Buchwald-Hartwig Amination

The formation of C-N bonds is paramount in drug discovery, and the Buchwald-Hartwig amination provides a general and efficient method for coupling amines with aryl halides.[3][9] This reaction allows for the introduction of primary and secondary amines at the C7 position, enabling access to a wide range of derivatives with modulated solubility, basicity, and hydrogen-bonding capabilities.

Causality Behind Protocol Choices:

  • Catalyst System: This reaction typically requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand. Bulky, electron-rich ligands like Xantphos or BINAP are essential; they facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can be critical and often depends on the specific amine substrate.[6]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic intermediates.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., Xantphos, 0.05 equiv), and the strong base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture with stirring at 90-110 °C. Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by silica gel chromatography.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira reaction is the premier method for forming C(sp²)–C(sp) bonds, coupling aryl halides with terminal alkynes.[10] This reaction is invaluable for introducing linear alkyne linkers, which can be used to probe deeper pockets in target proteins or to serve as handles for further chemistry, such as click reactions.

Causality Behind Protocol Choices:

  • Dual Catalyst System: The reaction classically employs a palladium(0) catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst activates the C7-Br bond via oxidative addition, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide is the key species that participates in the transmetalation step with the palladium complex.[11]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is used. It serves both to neutralize the HBr generated during the reaction and to act as the solvent.

  • Solvent: The amine base often serves as the solvent, though co-solvents like THF or DMF can also be used.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Setup: To a Schlenk flask under an inert atmosphere, add 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and the copper(I) co-catalyst (CuI, 0.05 equiv).

  • Solvent/Reagent Addition: Add anhydrous THF and the amine base (e.g., triethylamine, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Remove the solvent under reduced pressure. Re-dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove amine salts.

  • Purification: Dry the organic layer, concentrate, and purify by silica gel chromatography to yield the C7-alkynylated PPD.

Nucleophilic Aromatic Substitution (SNA_r)

For strongly activated systems or with potent nucleophiles, the C7-bromo group can be displaced directly without the need for a metal catalyst. This pathway is particularly effective for introducing heteroatom nucleophiles like amines or alkoxides.

Causality Behind Protocol Choices:

  • Activation: As previously discussed, the electron-deficient nature of the PPD ring system, enhanced by the C7-bromo group, makes the C7 position electrophilic and susceptible to nucleophilic attack.

  • Nucleophile: Strong nucleophiles, such as secondary amines (e.g., piperidine, morpholine) or alkoxides, are typically required.

  • Conditions: The reaction often requires heat to overcome the activation energy for the formation of the Meisenheimer intermediate. A polar aprotic solvent like DMF or DMSO can help stabilize the charged intermediate and accelerate the reaction.

Experimental Protocol: General Procedure for SNAr

  • Setup: In a sealed vial, combine 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv) and the nucleophile (e.g., morpholine, 2.0-5.0 equiv).

  • Solvent: Add a high-boiling polar aprotic solvent such as DMSO or NMP, or run the reaction neat in an excess of the liquid nucleophile.

  • Reaction: Heat the mixture at high temperature (e.g., 120-150 °C) with stirring. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. If necessary, the product can be further purified by recrystallization or silica gel chromatography.

Data Presentation and Workflow Visualization

To facilitate comparison, the following table summarizes typical reaction conditions and expected outcomes for the functionalization of the C7-bromo PPD scaffold. Yields are representative and based on analogous systems reported in the literature; optimization is often required for specific substrates.

Table 1: Comparative Summary of C7-Functionalization Reactions

Reaction TypeCatalyst SystemBaseSolventTemp. (°C)Typical YieldReference Analogy
Suzuki-Miyaura Pd(PPh₃)₄ (3-5 mol%)NaHCO₃DME/H₂O80-9070-95%[8]
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOtBuToluene90-11060-90%[2][12]
Sonogashira PdCl₂(PPh₃)₂ / CuITEATHF25-6065-85%[7][13]
SNAr NoneExcess AmineDMSO/Neat120-15050-85%

Diagrams of Key Methodologies

The logical flow of a typical cross-coupling experiment and the catalytic cycle for the Suzuki-Miyaura reaction are depicted below using Graphviz.

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Inert Atmosphere Setup (Flame-dry flask, Ar/N2 purge) add_solids 2. Add Solids (C7-Br PPD, Coupling Partner, Base) prep->add_solids add_catalyst 3. Add Catalyst System (Pd source, Ligand) add_solids->add_catalyst add_solvent 4. Add Degassed Solvent add_catalyst->add_solvent react 5. Heat & Stir (Monitor by TLC/LC-MS) add_solvent->react workup 6. Quench & Extract react->workup purify 7. Column Chromatography workup->purify char 8. Characterization (NMR, MS, etc.) purify->char

Caption: General experimental workflow for cross-coupling reactions.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Ar-Br tm_complex Ar-Pd(II)L₂(Ar') oa_complex->tm_complex Ar'B(OH)₂ + Base re_complex Ar-Ar' tm_complex->re_complex re_complex->pd0 oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

The C7-bromo-pyrido[1,2-a]pyrimidin-4-one derivative is more than just another halogenated intermediate; it is a strategic linchpin for diversification in medicinal chemistry. Its electronic properties render it highly susceptible to a range of powerful C-C and C-N bond-forming reactions. By understanding the mechanistic underpinnings of these transformations—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and SNAr—and by employing robust, field-tested protocols, researchers can efficiently and rationally synthesize novel libraries of PPD analogues. This capability is essential for navigating complex SAR landscapes and accelerating the journey from hit identification to lead optimization in modern drug discovery programs.

References

  • A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Canadian Journal of Chemistry.
  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed.
  • A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Canadian Science Publishing.
  • Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine...
  • Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed.
  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amid
  • Buchwald–Hartwig amin
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones.
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Sonogashira coupling. Wikipedia.
  • Pyrido[2,3-d]pyrimidin-7(8H)
  • Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. PubMed.
  • Recent Advances in Sonogashira Reactions.
  • Why does nucleophilic aromatic substitution occur
  • New synthesis of pyrido[2,3‐d]pyrimidines. III. Nucleophilic substitution on 4‐amino‐2‐halo and 2‐amino‐4‐halo‐5,6‐dihydropyrido[2,3‐d]pyrimidin‐7(8H)‐ones.

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Exploratory

A Technical Guide to the Discovery of Novel Pyrido[1,2-a]pyrimidine-Based Scaffolds

Prepared by: Gemini, Senior Application Scientist Abstract The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in nume...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and marketed drugs.[1] This fused nitrogen-containing ring system offers a rigid, three-dimensional structure amenable to diverse functionalization, enabling fine-tuning of its interaction with various biological targets.[2] This technical guide provides an in-depth exploration of the discovery of novel pyrido[1,2-a]pyrimidine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into modern synthetic strategies, dissect key biological applications with a focus on anticancer agents, and analyze structure-activity relationships (SAR) to guide future design efforts. The narrative emphasizes the causality behind experimental choices and provides validated protocols, grounding the discussion in authoritative, referenced literature.

The Pyrido[1,2-a]pyrimidine Core: A Scaffold of Opportunity

The pyrido[1,2-a]pyrimidine framework is a bicyclic heteroaromatic system formed by the fusion of a pyridine and a pyrimidine ring. This structural motif is found in drugs like the anti-asthmatic agent pemirolast and the antipsychotic pirenperone.[1] The broad spectrum of reported biological activities—including anticancer, anti-inflammatory, antimicrobial, and neurotropic properties—makes this scaffold a fertile ground for drug discovery.[1][3][4][5] The inherent chemical reactivity and structural rigidity of the core provide an excellent starting point for developing potent and selective modulators of various enzymes and receptors.[4]

Synthetic Strategies: Building the Core

The construction of the pyrido[1,2-a]pyrimidine skeleton can be achieved through a variety of synthetic methodologies, ranging from classical cyclocondensation reactions to modern, efficiency-focused multicomponent and catalytic approaches. The choice of strategy is often dictated by the desired substitution pattern, scalability, and alignment with green chemistry principles.[6]

Classical Cyclocondensation

The most fundamental approach involves the cyclocondensation of a 2-aminopyridine derivative with a 1,3-dielectrophile, such as a β-ketoester or diethyl malonate.[7] This robust method is particularly effective for synthesizing pyrido[1,2-a]pyrimidin-4-one and 2,4-dione systems. The reaction is typically performed under thermal conditions, sometimes with acid or base catalysis, to drive the cyclization and dehydration steps.

A novel variation of this approach involves the condensation of 2-aminopyridines with α-acetyl-γ-butyrolactone to form dihydrofuranone intermediates, which can then be cyclized to yield pyrido[1,2-a]pyrimidines with unique side chains, such as a chloroethyl group.[8]

Multicomponent Reactions (MCRs)

For the rapid generation of molecular diversity from simple starting materials, multicomponent reactions (MCRs) are an exceptionally powerful tool.[6] These one-pot reactions combine three or more reactants, minimizing intermediate isolation steps and reducing solvent waste, thereby increasing overall efficiency.

A prominent example is the three-component condensation of a 2-aminopyridine, an aldehyde, and a ketone or a second aldehyde, often under acid catalysis (e.g., trifluoromethanesulfonic acid), to afford highly substituted 4H-pyrido[1,2-a]pyrimidines in a single step.[9] This strategy allows for the introduction of multiple points of diversity, which is invaluable for library synthesis and SAR exploration.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Aminopyridine P One-Pot Reaction (Acid Catalysis) A->P B Aldehyde B->P C Ketone / Aldehyde C->P D Highly Substituted 4H-Pyrido[1,2-a]pyrimidine P->D High Efficiency

Caption: Workflow for a Three-Component Synthesis.

Advanced Catalytic Methods

To improve reaction conditions, yields, and environmental impact, various catalytic systems have been developed.

  • Heterogeneous Catalysis: Solid acid catalysts, such as aluminum-exchanged tungstophosphoric acid salts (AlxH3-xPW12O40), have been successfully employed.[10] These catalysts possess both Brønsted and Lewis acid sites, facilitating the reaction under mild conditions and offering the advantage of being easily recoverable and reusable.[10]

  • Metal Catalysis: Copper-catalyzed reactions, such as the tandem Ullmann-type C–N cross-coupling and intramolecular amidation, provide an efficient pathway to multisubstituted pyrido[1,2-a]pyrimidin-4-ones.[11] Copper is a more abundant and less expensive alternative to precious metals like palladium, making it an attractive choice for sustainable synthesis.[11]

  • Nanocatalysis: The use of nanocatalysts is an emerging trend, offering high efficiency due to their large surface-area-to-volume ratio.[12] Magnetic nanoparticles, in particular, are advantageous as they can be easily separated from the reaction mixture using an external magnet.[12]

Key Biological Applications & Mechanistic Insights

Derivatives of the pyrido[1,2-a]pyrimidine scaffold have demonstrated significant activity against a range of therapeutic targets, with a particular emphasis on oncology.

Anticancer Activity: Targeting Key Signaling Pathways

The dysregulation of signaling pathways controlling cell growth, proliferation, and survival is a hallmark of cancer. Pyrido[1,2-a]pyrimidines have emerged as potent inhibitors of several key nodes within these pathways.

3.1.1. Allosteric SHP2 Inhibition

Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node that plays a major role in the RAS-ERK (MAPK) and PI3K-AKT signaling pathways.[13] Hyperactivation of SHP2 is linked to various cancers, making it a prime therapeutic target. Recently, a series of pyrido[1,2-a]pyrimidin-4-one derivatives were developed as novel allosteric SHP2 inhibitors.[13]

The lead compound, 14i , demonstrated potent enzymatic activity against full-length SHP2 (IC50 = 0.104 μM) and strong antiproliferative activity against Kyse-520 cancer cells (IC50 = 1.06 μM).[13] Mechanistic studies revealed that this compound induces apoptosis, arrests the cell cycle in the G0/G1 phase, and downregulates the phosphorylation of downstream effectors Akt and Erk1/2, confirming its on-target activity.[13]

G RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates RAS RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrido[1,2-a]pyrimidine Inhibitor (14i) Inhibitor->SHP2 Inhibits

Caption: Inhibition of the SHP2-Mediated RAS-ERK Pathway.

3.1.2. Kinase Inhibition

Pyrido[1,2-a]pyrimidine and its isomers are prominent scaffolds for designing kinase inhibitors.[14][15] By mimicking the hinge-binding region of ATP, these compounds can effectively block the activity of various kinases.

  • Fibroblast Growth Factor Receptor (FGFR): Pyrido[1,2-a]pyrimidinone derivatives have been identified as non-covalent pan-FGFR inhibitors.[16]

  • Broad-Spectrum and Selective Inhibition: Extensive SAR studies on the related pyrido[2,3-d]pyrimidine scaffold have shown how subtle structural changes can modulate inhibitory profiles. For instance, one derivative was found to be a broad-spectrum inhibitor of PDGFr, FGFr, EGFr, and c-src, while replacing a dichlorophenyl moiety with a dimethoxyphenyl group resulted in a highly selective FGFr inhibitor.[17][18]

Nitric Oxide Synthase (NOS) Inhibition

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is implicated in inflammatory diseases and septic shock. A series of 3-aroylpyrido[1,2-a]pyrimidines were synthesized and found to be promising NOS inhibitors, with some compounds showing selectivity towards iNOS.[19] The SAR study revealed that bulky aroyl groups (biphenyloyl, naphthoyl) at the 3-position and a methyl group at the 8-position enhanced inhibitory activity.[19]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrido[1,2-a]pyrimidine core has yielded crucial insights into the structural requirements for potent and selective biological activity.

  • Flexibility and Binding: In the development of SHP2 inhibitors, it was found that the initial lead's rigidity might limit its activity. Introducing a flexible sulfur atom linker between the core and an aryl group enhanced the compound's ability to form the desired "bidentate ligand" interaction with the target, significantly improving potency.[13]

  • Modulating Kinase Selectivity: For pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitors, substitutions at the 2- and 6-positions are critical for determining potency and selectivity. Introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position enhanced potency and bioavailability, while modifications to the 6-aryl group dramatically shifted the selectivity profile between FGFR and other kinases like PDGFr and EGFr.[17][18]

  • Anticancer Activity: For a series of pyrido[1,2-a]pyrimidine-3-carboxamides, the presence of specific substituents on the amide nitrogen was found to be crucial for anticancer activity, with compounds bearing 4-fluorobenzyl and 2,4-difluorobenzyl groups showing promising cytotoxicity against human cancer cell lines.[20][21]

Data Summary: Biological Activity of Representative Derivatives

Table 1: Activity of Pyrido[1,2-a]pyrimidin-4-one SHP2 Inhibitors [13]

Compound SHP2 Enzymatic IC50 (μM) Kyse-520 Cell IC50 (μM) HBMEC Cell IC50 (μM)
13a >50 11.23 >50
14i 0.104 1.06 30.75

| SHP099 (Ref.) | 0.057 | 1.63 | 12.35 |

Table 2: Activity of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors [17][18]

Compound FGFr IC50 (μM) PDGFr IC50 (μM) EGFr IC50 (μM) c-src IC50 (μM)
4b 0.13 1.11 0.45 0.22
4e 0.060 >50 >50 >50

| 6c | 0.051 | 0.075 | 0.090 | 0.022 |

Experimental Protocols

The following protocols are representative of the synthetic methodologies discussed and are provided for instructional purposes.

Protocol 1: One-Pot, Three-Component Synthesis of a 4H-Pyrido[1,2-a]pyrimidine[9]

This protocol describes a general procedure for the trifluoromethanesulfonic acid-catalyzed condensation of 2-aminopyridine, an aldehyde, and a ketone.

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 mmol) and an appropriate aldehyde (1.0 mmol) in dichloroethane (5 mL), add trifluoromethanesulfonic acid (0.1 mmol, 10 mol%).

  • Reaction Execution: Stir the mixture at room temperature for 10 minutes.

  • Addition of Ketone: Add the ketone (1.2 mmol) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 83°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the desired 4H-pyrido[1,2-a]pyrimidine.

Protocol 2: Synthesis of a Pyrido[1,2-a]pyrimidin-4-one Derivative[20]

This protocol details the cyclization step to form the core ring system.

  • Reaction Setup: A mixture of 2-aminopyridine derivative (1.0 equiv) and diethyl ethoxymethylenemalonate (EMME) (1.2 equiv) is prepared.

  • Initial Condensation (Conventional): The mixture is heated at 110-120°C for 2-3 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the resulting solid intermediate is triturated with hexane, filtered, and dried.

  • Cyclization (Microwave): The intermediate from the previous step is placed in a microwave-safe vessel with Dowtherm-A as the solvent.

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at 220-240°C for 20-30 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is poured into hexane. The precipitated solid is collected by filtration, washed with hexane, and purified by column chromatography or recrystallization to yield the target pyrido[1,2-a]pyrimidin-4-one product.

Conclusion and Future Perspectives

The pyrido[1,2-a]pyrimidine scaffold continues to be a highly valuable framework in the pursuit of novel therapeutics. The development of efficient and diverse synthetic strategies, particularly multicomponent and advanced catalytic reactions, has accelerated the exploration of its chemical space. Significant breakthroughs have been made in targeting key cancer-related pathways, such as SHP2 and various protein kinases, demonstrating the scaffold's potential to yield potent and selective inhibitors.

Future efforts should focus on leveraging computational modeling and structural biology to design next-generation derivatives with improved pharmacokinetic profiles and enhanced selectivity. Exploring novel biological targets beyond oncology and inflammation could further broaden the therapeutic utility of this versatile scaffold. The integration of green chemistry principles into synthetic route design will also be critical for the sustainable development of these promising compounds.

References

  • Zhang, L., Ma, W., Chen, Y., Chen, Z., Wang, F., & Xu, Y. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661.
  • Reddy, T. R., Kumar, M. P., Kumar, B. S., Poornachandra, Y., & Kumar, C. G. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590.
  • Reddy, T. R., Kumar, M. P., Kumar, B. S., Poornachandra, Y., & Kumar, C. G. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. J-Stage, 63(8), 584-590.
  • Kranjc, K., & Kočevar, M. (2013). Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction.
  • Reddy, K. S., Kumar, A. V., Sridhar, B., & Reddy, K. R. (2016).
  • ResearchGate. (n.d.). (A) Discovery of pyrido [1,2-a] pyrimidinone derivatives as non-covalent pan-FGFR inhibitor.
  • International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
  • Li, P., et al. (2023).
  • Gouda, M. A., et al. (2021). Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. Molecules, 26(19), 5775.
  • Organic Chemistry Research. (n.d.).
  • BenchChem. (2025). Application of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione and Its Isomers in Medicinal Chemistry: A Detailed Overview.
  • ResearchGate. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs.
  • El-Sayed, N. N. E., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences, 9(1), 16.
  • PubMed. (n.d.). Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines.
  • Kumar, S., & Narasimhan, B. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Journal of Advanced Pharmaceutical Technology & Research, 14(3), 193-202.
  • Toche, R. B., et al. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Scholarly Research Exchange, 2008, 434329.
  • Al-Ostath, R. A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 436-459.
  • Elzahabi, H. S. A., et al. (2019). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 847-859.
  • El-Sayed, N. N. E., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12051-12076.
  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303.
  • Bluhm, U., et al. (2009). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. European Journal of Medicinal Chemistry, 44(7), 2877-2887.
  • HECQUET, E., et al. (2019). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 24(11), 2149.
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  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14.
  • MDPI. (n.d.). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-E]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium Tuberculosis.
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Sources

Foundational

Topic: Initial Synthesis and Characterization of 7-bromo-pyridopyrimidinone Derivatives

An In-Depth Technical Guide Abstract The pyridopyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors. The strategic introduction of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The pyridopyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors. The strategic introduction of a bromine atom at the 7-position creates a versatile synthetic handle, enabling extensive post-synthesis diversification through various cross-coupling reactions. This guide provides a comprehensive overview of a reliable synthetic pathway to 7-bromo-pyridopyrimidinone derivatives, details the underlying reaction mechanisms, and presents a rigorous, field-proven workflow for their structural characterization and validation using modern spectroscopic techniques. This document is intended for researchers and professionals in drug discovery and organic synthesis, offering both theoretical grounding and practical, step-by-step protocols.

Strategic Rationale: The Importance of the 7-Bromo Substituent

While the pyridopyrimidinone core is responsible for key interactions with biological targets, the ability to modulate physicochemical and pharmacological properties is paramount in drug development. A bromine substituent at the 7-position is not merely an inert placeholder; it is a strategically placed functional group that serves as a lynchpin for further chemical modification.

Key Advantages:

  • Versatile Coupling Partner: The C-Br bond is highly amenable to a wide array of palladium-, copper-, and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). This allows for the late-stage introduction of diverse aryl, heteroaryl, alkyl, and amino moieties, facilitating rapid library synthesis for Structure-Activity Relationship (SAR) studies.[1]

  • Modulation of Electronic Properties: As an electron-withdrawing group, bromine can influence the electronic distribution within the heterocyclic system, potentially altering binding affinities and metabolic stability.

  • Vector for Further Exploration: The 7-position often points into the solvent-exposed region of enzyme active sites, making it an ideal vector for introducing groups that can improve solubility, cell permeability, or target residence time.

The following diagram illustrates the central role of the 7-bromo intermediate in a typical drug discovery workflow.

cluster_0 Core Synthesis cluster_1 Diversification (SAR) cluster_2 Lead Optimization Start Pyrimidine Precursors Intermediate 7-Bromo-pyridopyrimidinone (Key Intermediate) Start->Intermediate Cyclization Strategy Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Intermediate->Suzuki Sonogashira Sonogashira Coupling (Alkynyl Groups) Intermediate->Sonogashira Buchwald Buchwald-Hartwig (Amino Groups) Intermediate->Buchwald Final Biologically Active Candidate Compounds Suzuki->Final Biological Screening Sonogashira->Final Biological Screening Buchwald->Final Biological Screening

Caption: Workflow illustrating the 7-bromo intermediate as a key hub for diversification.

Synthetic Strategy: Building the Bicyclic Core

Multiple strategies exist for constructing the pyridopyrimidinone system.[2][3][4] A robust and frequently employed approach involves building the pyridone ring onto a pre-functionalized pyrimidine precursor. This method offers excellent control over substituent placement. A prime example is the synthesis of an intermediate for Palbociclib, which starts from 5-bromo-2,4-dichloropyrimidine.[1] We will detail a generalized version of this pathway.

The overall transformation involves three key steps:

  • Selective Nucleophilic Aromatic Substitution (SNAr): An amine displaces the more reactive chlorine at the C4 position of the pyrimidine ring.

  • Palladium-Catalyzed C-C Bond Formation: A Heck-type coupling reaction with an acrylate derivative introduces the carbon framework needed for the second ring.

  • Intramolecular Cyclization: An acid-catalyzed intramolecular cyclization/condensation reaction forms the pyridone ring to yield the final bicyclic system.

step1 Step 1: SNAr Starting Material: 5-Bromo-2,4-dichloropyrimidine Reagent: R-NH2 Base (e.g., DIPEA) step2 Step 2: Heck Coupling Intermediate A Reagents: Acrylate, Pd Catalyst Ligand, Base step1->step2 Formation of Amine Adduct step3 Step 3: Cyclization Intermediate B Reagent: Strong Acid (e.g., p-TsOH) step2->step3 Formation of Alkene Adduct product Final Product 7-Bromo-pyridopyrimidinone Derivative step3->product

Caption: A generalized three-step synthetic workflow for 7-bromo-pyridopyrimidinones.

Detailed Synthetic Protocol

Disclaimer: This protocol is a representative example. All reactions should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Objective: Synthesize a generic 7-bromo-8-cyclopentyl-2-chloro-pyrido[2,3-d]pyrimidin-7(8H)-one.

Step 1: Synthesis of 5-bromo-N-cyclopentyl-2-chloropyrimidin-4-amine

  • To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in isopropanol (0.2 M), add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Add cyclopentylamine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product.

    • Causality: The C4 chlorine is more susceptible to nucleophilic attack than the C2 chlorine due to the electronic influence of the adjacent nitrogen atoms. DIPEA is used as a non-nucleophilic base to quench the HCl generated during the reaction.

Step 2 & 3: Palladium-Catalyzed Coupling and Intramolecular Cyclization

  • In a sealed vessel, combine the product from Step 1 (1.0 eq), ethyl acrylate (1.5 eq), palladium(II) acetate (0.1 eq), a suitable phosphine ligand (e.g., Xantphos, 0.15 eq), and potassium carbonate (2.0 eq) in a degassed solvent like dioxane (0.1 M).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Heat the mixture to 110 °C for 12-18 hours. Monitor for the formation of the coupled intermediate.

  • Upon completion, cool the reaction. Add p-toluenesulfonic acid (p-TsOH) (2.0 eq).

  • Heat the mixture again to 110 °C for an additional 4-6 hours to drive the cyclization.

  • Cool to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate.

  • Purify the crude product via column chromatography or recrystallization to afford the final 7-bromo-pyridopyrimidinone derivative.

    • Causality: The palladium catalyst facilitates a Heck reaction between the C-Br bond and ethyl acrylate. The subsequent addition of a strong acid protonates the ester carbonyl, activating it for intramolecular nucleophilic attack by the pyrimidine nitrogen, followed by dehydration to form the aromatic pyridone ring.[1]

Structural Characterization and Validation

Unambiguous confirmation of the chemical structure and purity of the final compound is a non-negotiable step. A multi-technique approach is required for a self-validating system.

Characterization Workflow

cluster_nmr NMR Suite start Purified Solid Sample lcms LC-MS Analysis start->lcms Initial Check nmr NMR Spectroscopy lcms->nmr Purity & Mass Confirmed h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr end Validated Structure & Purity >95% h_nmr->end Proton Environment Confirmed c_nmr->end Carbon Skeleton Confirmed

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Novel SHP2 Inhibitors Utilizing a Pyrido[1,2-a]pyrimidin-4-one Scaffold

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and evaluation of allosteric SHP2 inhibitors based on the promising pyrido[1,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and evaluation of allosteric SHP2 inhibitors based on the promising pyrido[1,2-a]pyrimidin-4-one core. We will delve into the scientific rationale for targeting SHP2 in oncology, provide a detailed, field-proven protocol for the synthesis of a representative inhibitor starting from 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, and outline the subsequent biological evaluation. The methodologies described herein are designed to be robust and reproducible, enabling the efficient discovery and development of novel therapeutic agents.

Scientific Background: SHP2 as a High-Value Oncology Target

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical node in intracellular signaling.[1][2] SHP2 is ubiquitously expressed and plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[2][3]

Mechanism of SHP2 Activation and Signaling

SHP2 consists of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[2][4][5] In its inactive, or basal state, the N-SH2 domain folds back to block the active site of the PTP domain, leading to auto-inhibition.[4][6][7]

Activation is triggered by the binding of the SH2 domains to specific phosphotyrosine (pTyr) motifs on receptor tyrosine kinases (RTKs) or scaffold adapter proteins.[6][8] This interaction induces a conformational change that releases the N-SH2 domain from the PTP catalytic pocket, thereby activating the phosphatase.[4][6] Once active, SHP2 is a positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is a central driver of cell growth and proliferation.[9][10][11] SHP2 is also involved in other critical pathways such as the PI3K-AKT and JAK-STAT pathways.[4][12][13]

Rationale for SHP2 Inhibition in Cancer

Dysregulation of SHP2 activity, through gain-of-function mutations or overexpression, is implicated in various human cancers and developmental disorders known as RASopathies.[9][10] As a key downstream effector of numerous oncogenic RTKs, SHP2 amplifies signals that drive tumor growth and survival.[14] Consequently, inhibiting SHP2 presents a compelling therapeutic strategy. The recent development of allosteric inhibitors, which bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, has provided a novel and selective approach to targeting SHP2.[1][14][15] These inhibitors stabilize the auto-inhibited conformation of SHP2, effectively locking the enzyme in its "off" state.[7]

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pY pY SHP2_inactive SHP2 (Inactive) Auto-inhibited pY->SHP2_inactive Binding to pTyr motif SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change GRB2_SOS GRB2/SOS SHP2_active->GRB2_SOS Activates PI3K PI3K SHP2_active->PI3K Modulates JAK JAK SHP2_active->JAK Modulates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation Allosteric_Inhibitor Allosteric SHP2 Inhibitor (e.g., Pyrido[1,2-a]pyrimidin-4-one derivative) Allosteric_Inhibitor->SHP2_inactive Stabilizes Inactive State

Figure 1: Simplified SHP2 Signaling Pathways and Point of Intervention.

Synthesis of a Pyrido[1,2-a]pyrimidin-4-one Based SHP2 Inhibitor

The pyrido[1,2-a]pyrimidin-4-one scaffold has been identified as a promising core for the development of potent and selective allosteric SHP2 inhibitors.[16] The following protocol details a representative synthesis using 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one as a key starting material. This procedure is based on established chemical principles for nucleophilic substitution reactions common in medicinal chemistry.

Materials and Reagents
ReagentSupplierCAS NumberNotes
7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-oneMajor Suppliers442531-33-1Starting material.[17]
4-FluorothiophenolMajor Suppliers371-42-6Example nucleophile.
Potassium Carbonate (K₂CO₃)Major Suppliers584-08-7Anhydrous, powdered.
N,N-Dimethylformamide (DMF)Major Suppliers68-12-2Anhydrous grade.
Dichloromethane (DCM)Major Suppliers75-09-2ACS grade or higher.
Ethyl Acetate (EtOAc)Major Suppliers141-78-6ACS grade or higher.
HexanesMajor Suppliers110-54-3ACS grade or higher.
Deionized Water (DI H₂O)In-house7732-18-5
Brine (Saturated NaCl solution)In-houseN/A
Anhydrous Sodium Sulfate (Na₂SO₄)Major Suppliers7757-82-6Granular.
Detailed Experimental Protocol

Reaction: Synthesis of 7-bromo-2-((4-fluorophenylthio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification & Analysis Start_Mat 1. Dissolve Starting Material & Nucleophile in DMF Add_Base 2. Add K₂CO₃ Start_Mat->Add_Base Stir 3. Stir at RT (Monitor by TLC/LC-MS) Add_Base->Stir Quench 4. Quench with H₂O Stir->Quench Extract 5. Extract with EtOAc Quench->Extract Wash 6. Wash Organic Layer (H₂O, Brine) Extract->Wash Dry 7. Dry (Na₂SO₄) & Concentrate Wash->Dry Purify 8. Column Chromatography Dry->Purify Characterize 9. Characterize (¹H NMR, ¹³C NMR, HRMS) Purify->Characterize Final_Product Final Product Characterize->Final_Product

Figure 2: General Experimental Workflow for Synthesis.

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq, e.g., 500 mg).

  • Solvent and Reagent Addition: Add anhydrous DMF (10 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add 4-fluorothiophenol (1.1 eq).

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture in one portion.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (approx. 25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution system (e.g., 10-50% ethyl acetate in hexanes) to afford the pure target compound as a solid.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation of Synthesized Inhibitors

After successful synthesis and characterization, the novel compound must be evaluated for its biological activity. The primary assays involve determining its inhibitory potency against the SHP2 enzyme and its effect on the SHP2 signaling pathway in a cellular context.

In Vitro SHP2 Enzymatic Assay Protocol

This assay determines the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against full-length SHP2.

  • Assay Principle: The catalytic activity of SHP2 is monitored using a surrogate substrate like DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) in a fluorescence-based assay.[15] Dephosphorylation of DiFMUP by SHP2 yields a fluorescent product.

  • Materials: Full-length recombinant SHP2 protein, DiFMUP substrate, assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT), test compound, 384-well plates.

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO, then further dilute in assay buffer. b. Add 5 µL of the diluted compound to the wells of a 384-well plate. c. Add 10 µL of SHP2 enzyme solution to each well and incubate for 30 minutes at room temperature to allow for compound binding. d. Initiate the reaction by adding 10 µL of the DiFMUP substrate solution. e. Monitor the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) over 30-60 minutes using a plate reader. f. Calculate the rate of reaction for each well. g. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular p-ERK Inhibition Assay

This assay assesses the compound's ability to inhibit SHP2-mediated signaling in a cancer cell line known to be dependent on this pathway, such as KYSE-520 (esophageal squamous cell carcinoma).[2][16]

  • Assay Principle: Active SHP2 promotes the phosphorylation of ERK (p-ERK). A potent SHP2 inhibitor will decrease the levels of p-ERK in stimulated cells.

  • Procedure: a. Seed KYSE-520 cells in a 96-well plate and allow them to adhere overnight. b. Starve the cells in a serum-free medium for 4-6 hours. c. Treat the cells with a serial dilution of the test compound for 2 hours. d. Stimulate the cells with a growth factor (e.g., EGF or FGF) for 10-15 minutes to activate the RTK-SHP2-MAPK pathway. e. Lyse the cells and quantify the levels of p-ERK1/2 and total ERK using a suitable method like Western Blot or an ELISA-based kit. f. Normalize the p-ERK signal to the total ERK signal. g. Plot the normalized p-ERK levels against the compound concentration to determine the cellular IC₅₀.

Expected Data Summary

The data from these assays can be summarized for clear comparison of different synthesized analogues.

Compound IDStructureSHP2 IC₅₀ (nM)KYSE-520 p-ERK IC₅₀ (nM)
14i [16](Reference)1041060
SHP099 [15](Reference)70~500
YourCmpd-01 Structure of 7-bromo-2-((4-fluorophenylthio)methyl)-4H-pyrido...TBDTBD

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the synthesis and evaluation of novel SHP2 inhibitors built upon the pyrido[1,2-a]pyrimidin-4-one scaffold. The key intermediate, 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, serves as a versatile building block for creating a diverse library of analogues through nucleophilic substitution with various thiols, amines, or other nucleophiles.

Future work should focus on Structure-Activity Relationship (SAR) studies to optimize potency and selectivity. Further characterization, including pharmacokinetic profiling and in vivo efficacy studies in relevant cancer models, will be crucial for advancing promising lead compounds toward clinical development.[4]

References

  • Neel, B. G., Gu, H., & Pao, L. (2003). The 'Shp'ing news: SH2 domain-containing tyrosine phosphatases in cell signaling. Trends in Biochemical Sciences, 28(6), 284-293.
  • Patsnap Synapse. (2024). What are SHP2 inhibitors and how do they work?. Retrieved from [Link]

  • LaRochelle, J. R., & Socol, S. Y. (2018). The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease. International Journal of Molecular Sciences, 19(11), 3447.
  • Giltnane, J. M., & Chen, Y. (2020). Regulation and activity of the phosphatase SHP2: SH2 domains, dephosphorylation activity, and beyond. Biochemical Society Transactions, 48(4), 1695-1706.
  • Simoncic, P. D., & Paust, S. (2017). SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling. Frontiers in Immunology, 8, 137.
  • Zhang, X., et al. (2020). Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies. Acta Pharmaceutica Sinica B, 10(4), 591-600.
  • Popescu, B., & Shannon, K. (2023). Sidestepping SHP2 inhibition. Journal of Experimental Medicine, 220(3), e20221563.
  • Agazie, Y. M., et al. (2023). Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes. ACS Bio & Med Chem Au, 3(4), 362-373.
  • Hellmuth, K., et al. (2008). Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking. Proceedings of the National Academy of Sciences, 105(20), 7275-7280.
  • Di Leva, G., et al. (2023). Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. ACS Medicinal Chemistry Letters, 14(2), 174-181.
  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661.
  • LaMars, M. J., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(4), 1871-1884.
  • Liu, M., et al. (2021). Strategies to overcome drug resistance using SHP2 inhibitors. Acta Pharmaceutica Sinica B, 11(12), 3910-3926.
  • Tang, H., et al. (2020). Recent Advances of SHP2 Inhibitors in Cancer Therapy: Current Development and Clinical Application. Journal of Medicinal Chemistry, 63(11), 5636-5654.
  • Liu, M., et al. (2021). Strategies to overcome drug resistance using SHP2 inhibitors. Acta Pharmaceutica Sinica B, 11(12), 3910-3926.
  • Jorand-Lebrun, C., et al. (2020). Novel Pyrimidinones as SHP2 Antagonists for Treating Cancer. ACS Medicinal Chemistry Letters, 11(12), 2441-2446.
  • PubChem. (n.d.). 7-bromo-2-(chloromethyl)-4h-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • Khan, M. F., et al. (2024). Discovery of Novel Allosteric SHP2 Inhibitor Using Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Principal Component Analysis. Molecules, 29(14), 3249.
  • Di Leva, G., et al. (2023). Discovery of a Novel Series of Potent SHP2 Allosteric Inhibitors. ACS Medicinal Chemistry Letters, 14(5), 654-661.

Sources

Application

Application Notes and Protocols for Nucleophilic Substitution on 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Authored by a Senior Application Scientist Introduction: Unlocking the Synthetic Potential of a Versatile Heterocyclic Scaffold The 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one core is a synthetically valuabl...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Versatile Heterocyclic Scaffold

The 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one core is a synthetically valuable scaffold in medicinal chemistry and drug discovery. The presence of a bromine atom on the pyridone ring allows for further functionalization through cross-coupling reactions, while the 2-(chloromethyl) group serves as a key electrophilic handle for the introduction of a diverse array of side chains via nucleophilic substitution.[1] This document provides a detailed guide to the reactivity of the chloromethyl group and outlines robust protocols for its substitution with various nucleophiles.

The primary mode of reaction at the 2-(chloromethyl) position is a bimolecular nucleophilic substitution (S_N_2). The electron-withdrawing nature of the fused pyrimidinone ring system enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by nucleophiles.[2][3] This reaction proceeds via a concerted, single-step mechanism involving the backside attack of the nucleophile, leading to the displacement of the chloride leaving group.[4]

Mechanistic Insight: The S_N_2 Pathway

The nucleophilic substitution reaction on 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one proceeds through a classic S_N_2 mechanism. Key characteristics of this pathway include:

  • Concerted Mechanism: The formation of the new bond between the nucleophile and the carbon atom occurs simultaneously with the breaking of the carbon-chlorine bond.

  • Backside Attack: The nucleophile approaches the electrophilic carbon from the side opposite to the leaving group.

  • Second-Order Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

The electron-deficient nature of the pyrido[1,2-a]pyrimidin-4-one ring system plays a crucial role in activating the chloromethyl group for S_N_2 attack. This inherent reactivity allows for efficient substitution under relatively mild conditions.

General Experimental Workflow

The following diagram illustrates a typical workflow for the nucleophilic substitution on 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 7-Bromo-2-(chloromethyl)-4H- pyrido[1,2-a]pyrimidin-4-one in anhydrous solvent B Add base (if required) A->B Inert atmosphere C Add nucleophile B->C D Heat to appropriate temperature C->D E Monitor reaction by TLC or LC-MS D->E Stirring F Cool to room temperature E->F Upon completion G Filter (if solids present) F->G H Solvent removal under reduced pressure G->H I Aqueous work-up (extraction) H->I J Column chromatography I->J K Characterization (NMR, MS) J->K

Caption: General experimental workflow for S_N_2 reactions.

Protocols for Nucleophilic Substitution

The following protocols provide detailed methodologies for the reaction of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one with common classes of nucleophiles. It is important to note that reaction conditions may require optimization for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles (Amination)

This protocol describes a general procedure for the synthesis of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one derivatives using primary or secondary amines.[2][4]

Materials:

  • 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Primary or secondary amine (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equivalent) and the anhydrous solvent to make a ~0.2 M solution.

  • Add the base (2.0 equivalents) to the suspension and stir for 15-30 minutes at room temperature.

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If using K₂CO₃, filter off the solid.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reaction with Thiol Nucleophiles (Thiolation)

This protocol outlines the synthesis of 2-((alkyl/arylthio)methyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one derivatives using thiol nucleophiles.[2]

Materials:

  • 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Thiol (e.g., thiophenol, aliphatic thiol) (1.0 equivalent)

  • Potassium carbonate (K₂CO₃) or Sodium ethoxide (NaOEt) (1.1 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of the thiol (1.0 equivalent) in the chosen solvent, add the base to generate the thiolate anion.

  • Add 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equivalent) to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating. The reaction is typically rapid.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography.

Protocol 3: Reaction with Oxygen Nucleophiles (Etherification)

This protocol details the synthesis of 2-(alkoxymethyl)- or 2-(phenoxymethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. These reactions generally require a strong base to deprotonate the alcohol or phenol.[2]

Materials:

  • 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Alcohol or phenol (1.0 equivalent)

  • Sodium hydride (NaH) (1.1 equivalents, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the alcohol or phenol (1.0 equivalent) in the anhydrous solvent under an inert atmosphere, carefully add sodium hydride (1.1 equivalents) in portions at 0 °C.

  • Allow the mixture to stir at room temperature until hydrogen evolution ceases, indicating the formation of the alkoxide or phenoxide.

  • Add a solution of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equivalent) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or with heating, monitoring by TLC.

  • Once the reaction is complete, carefully quench with water at 0 °C.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Summary of Reaction Conditions

Nucleophile ClassBaseSolventTemperatureTypical Reaction Time
Amines K₂CO₃, DIPEADMF, Acetonitrile50-80 °C2-12 h
Thiols K₂CO₃, NaOEtDMF, EthanolRoom Temp. - 50 °C1-6 h
Alcohols/Phenols NaHTHF, DMFRoom Temp. - 60 °C4-24 h

Note: These are general conditions and may require optimization for specific substrates.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no reactivity Insufficiently strong base; Low reaction temperature; Poor solubility of reactantsUse a stronger base (e.g., NaH for alcohols); Gradually increase the reaction temperature; Choose a different solvent system.[4]
Formation of side products Competing S_N_Ar reaction; Decomposition at high temperaturesUse milder reaction conditions (lower temperature); Avoid overly strong nucleophiles; Perform a time-course study to find the optimal reaction time.[4]
Difficult purification Unreacted starting material; Similar polarity of product and byproductsEnsure the reaction goes to completion by monitoring with TLC/LC-MS; Optimize the mobile phase for column chromatography.

Conclusion

7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a versatile building block for the synthesis of a wide range of derivatives through nucleophilic substitution. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic potential of this scaffold. The S_N_2 reactivity of the chloromethyl group allows for the introduction of diverse functionalities, making this compound a valuable intermediate in the development of novel chemical entities.

References

  • Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & D'Souza, J. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. Retrieved from [Link]

Sources

Method

Application Notes & Protocols for Suzuki Coupling of 7-bromo-pyrido[1,2-a]pyrimidines

Abstract This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions on 7-bromo-pyrido[1,2-a]pyrimidines. The pyrido[1,2-a]pyrimid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions on 7-bromo-pyrido[1,2-a]pyrimidines. The pyrido[1,2-a]pyrimidine scaffold is a privileged nitrogen-fused bicyclic heterocycle, frequently encountered in medicinal chemistry and drug discovery due to its wide range of biological activities.[1] Functionalization at the C-7 position via C-C bond formation is a critical step in the synthesis of novel analogues and potential therapeutic agents. This document outlines the key mechanistic considerations, optimized reaction parameters, detailed experimental protocols, and troubleshooting strategies tailored for researchers, medicinal chemists, and process development scientists.

Introduction: The Strategic Importance of C-7 Functionalization

The pyrido[1,2-a]pyrimidine core is a cornerstone in the development of pharmaceuticals, with derivatives exhibiting activities as anticancer, anti-inflammatory, and antipsychotic agents.[1] The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organohalide with an organoboron species, stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[2] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool in modern organic synthesis.[2]

For the 7-bromo-pyrido[1,2-a]pyrimidine system, the Suzuki coupling offers a direct and efficient pathway to introduce aryl, heteroaryl, or vinyl substituents at a key position for modulating biological activity. However, like many nitrogen-containing heterocycles, this substrate class presents unique challenges. The electron-deficient nature of the pyrimidine ring can influence the reactivity of the C-Br bond, and the presence of Lewis basic nitrogen atoms can potentially coordinate to the palladium catalyst, leading to deactivation or altered reactivity.[3] Therefore, a carefully optimized set of conditions is paramount for achieving high yields and purity.

Mechanistic Considerations & Key Parameter Selection

A successful Suzuki coupling hinges on the delicate balance between the three primary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent directly influences the efficiency of each step.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate species (formed from the boronic acid and base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 product Ar-Ar' (Coupled Product) trans_complex->product Reductive Elimination sub1 7-Bromo-pyrido[1,2-a]pyrimidine (Ar-Br) sub1->oa_complex sub2 Boronic Acid (Ar'-B(OH)₂) + Base boronate Boronate [Ar'-B(OH)₃]⁻ sub2->boronate boronate->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Palladium Catalyst & Ligand Selection

The combination of the palladium source and the phosphine ligand is the heart of the catalytic system. For electron-deficient heteroaryl bromides like 7-bromo-pyrido[1,2-a]pyrimidines, the oxidative addition step is generally facile. The main challenges are ensuring a high rate of reductive elimination and preventing catalyst deactivation and side reactions like debromination.

  • Traditional Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, effective, and widely used catalyst for many Suzuki couplings.[5][6] It serves as a source of both Pd(0) and the triphenylphosphine ligand. It is often successful for relatively reactive substrates.

  • Modern Buchwald-Type Ligands & Pre-catalysts: For more challenging substrates or to achieve higher turnover numbers, modern catalytic systems employing bulky, electron-rich phosphine ligands are superior. Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective. They promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and accelerate the rate-limiting reductive elimination step. Using them in the form of pre-catalysts, such as XPhos Pd G2 , offers improved air stability, easier handling, and more consistent generation of the active Pd(0) catalyst in situ.[2][7] The use of such advanced systems is particularly recommended to minimize debromination, a common side reaction with heteroaryl halides.[2][7]

The Critical Role of the Base

The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[4] The choice of base can significantly impact yield and must be compatible with the functional groups on both coupling partners.

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are the most common choices. They are effective, inexpensive, and generally well-tolerated.[2][7] K₂CO₃ is often preferred for its higher solubility in common solvent mixtures.

  • Phosphates: Potassium phosphate (K₃PO₄) is a slightly stronger base that can be advantageous in more challenging couplings, particularly with less reactive boronic acids.

  • Cesium Carbonate: Cs₂CO₃ is a stronger and more soluble base that can accelerate the reaction, especially in cases of steric hindrance.[5]

Solvent Systems

The solvent must be capable of dissolving the organic substrates, the catalyst, and, to some extent, the inorganic base. Aprotic polar solvents are typically used, often with the addition of water to aid in dissolving the base and facilitating the transmetalation step.

  • Dioxane/Water: A mixture of 1,4-dioxane and water (e.g., 4:1 or 10:1 v/v) is a robust and widely used system for Suzuki couplings.[5][8]

  • Toluene/Water or Ethanol/Water: These mixtures are also highly effective and can be good alternatives.[2][7] Ethanol is a more environmentally benign solvent choice.

  • DMF or THF: While sometimes used, Dimethylformamide (DMF) and Tetrahydrofuran (THF) can be effective but may require careful optimization.

Comparative Reaction Conditions

The following table summarizes successful Suzuki-Miyaura coupling conditions reported for structurally similar N-heterocyclic systems, providing a valuable reference for initial reaction screening and optimization for 7-bromo-pyrido[1,2-a]pyrimidines.

Substrate (Example)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. & TimeYield (%)Reference
3-Bromo-7-(CF₃)pyrazolo[1,5-a]pyrimidin-5-oneXPhos Pd G2 (2.5)XPhos (5)K₂CO₃ (2.0)EtOH/H₂O (4:1)135 °C, 40 min (MW)61-89[2][7]
4-Iodo-pyrido[2,3-d]pyrimidin-7-onePd(PPh₃)₄ (10)-Cs₂CO₃ (2.0)Dioxane/H₂O (10:1)100 °C, 16 h50-89[5]
3-Iodo-4H-pyrido[1,2-a]pyrimidin-4-onePd(OAc)₂ (5)PPh₃ (10)Na₂CO₃ (2.0)DMF150 °C, 15 min (MW)70-94
2,4-DichloropyrimidinePd(PPh₃)₄ (5)-K₂CO₃ (3.0)Dioxane/H₂O (2:1)100 °C, 15 min (MW)65[8]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the Suzuki coupling of 7-bromo-pyrido[1,2-a]pyrimidines. Method A represents a modern, highly efficient microwave-assisted protocol, while Method B outlines a classic thermal heating approach.

Protocol A: Microwave-Assisted Suzuki Coupling (High-Efficiency Method)

This method is recommended for rapid synthesis and optimization, leveraging a modern catalyst system to ensure high yields and minimize side reactions.[2][7]

Materials:

  • 7-bromo-pyrido[1,2-a]pyrimidine (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.5 equiv)

  • XPhos Pd G2 (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Ethanol (reagent grade)

  • Deionized Water

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 7-bromo-pyrido[1,2-a]pyrimidine (e.g., 0.2 mmol, 1.0 equiv), the desired boronic acid (0.3 mmol, 1.5 equiv), and K₂CO₃ (0.4 mmol, 2.0 equiv).

  • Add the XPhos Pd G2 catalyst (0.005 mmol, 2.5 mol%) and XPhos ligand (0.01 mmol, 5 mol%).

  • Add ethanol and water in a 4:1 ratio to achieve a final concentration of ~0.1 M with respect to the starting bromide (e.g., 1.6 mL EtOH and 0.4 mL H₂O).

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave reactor. Irradiate the mixture at 135 °C for 30-45 minutes with stirring.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to afford the pure 7-substituted-pyrido[1,2-a]pyrimidine product.

Protocol B: Conventional Thermal Suzuki Coupling (Classic Method)

This protocol uses a traditional catalyst and is suitable for labs not equipped with a microwave reactor.[5]

Materials:

  • 7-bromo-pyrido[1,2-a]pyrimidine (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 7-bromo-pyrido[1,2-a]pyrimidine (e.g., 0.5 mmol, 1.0 equiv), the boronic acid (0.6 mmol, 1.2 equiv), and Cs₂CO₃ (1.0 mmol, 2.0 equiv).

  • Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

  • Seal the flask with a septum, and subject it to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen).

  • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water via syringe in a 10:1 ratio to achieve a final concentration of ~0.1 M (e.g., 4.5 mL dioxane and 0.5 mL water).

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, add water (20 mL), and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired compound.

Troubleshooting & Field-Proven Insights

Even with optimized protocols, challenges can arise. Below is a guide to common issues and their solutions.

Troubleshooting start Low or No Conversion q1 Debromination Side Product? start->q1 q2 Catalyst Inactive? start->q2 No q1->q2 No sol1 Switch to bulky ligand (e.g., XPhos). Lower temperature. Use milder base (e.g., K₂CO₃). q1->sol1 Yes q3 Boronic Acid Degradation? q2->q3 No sol2 Use fresh catalyst/pre-catalyst. Ensure rigorous inert atmosphere. Increase catalyst loading. q2->sol2 Yes sol3 Use boronic acid pinacol ester. Use fresh, high-purity boronic acid. Add reagents at RT before heating. q3->sol3 Yes sol4 Increase temperature. Increase reaction time. Use stronger base (e.g., Cs₂CO₃). Screen different solvents. q3->sol4 No

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

  • Issue: Low Yield / Incomplete Conversion:

    • Cause: Insufficient catalyst activity or reaction time.

    • Solution: Increase the reaction temperature or extend the reaction time. Consider switching to a more active catalyst system, such as a Buchwald pre-catalyst (Method A). A stronger base like Cs₂CO₃ may also improve the rate of transmetalation.[5]

  • Issue: Significant Debromination of Starting Material:

    • Cause: This side reaction is common with electron-deficient heteroaryl halides. It can be promoted by high temperatures and certain catalyst/ligand combinations.

    • Solution: Switch to a catalyst system with bulky, electron-rich ligands like XPhos, which are known to suppress this pathway.[2][7] Attempting the reaction at a lower temperature may also be beneficial.

  • Issue: Formation of Boronic Acid Homocoupling Product (Ar'-Ar'):

    • Cause: This typically occurs due to the presence of oxygen in the reaction, which can oxidize the Pd(0) catalyst to Pd(II), or if a Pd(II) source is used without an efficient pre-reduction step.

    • Solution: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen). Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst designed for clean Pd(0) generation can minimize this.

  • Issue: Protodeboronation of Boronic Acid:

    • Cause: Some boronic acids, especially heteroaryl boronic acids, are susceptible to hydrolysis, where the C-B bond is cleaved and replaced by a C-H bond.

    • Solution: Use the corresponding boronic acid pinacol ester, which is often more stable. Minimizing the amount of water or using an anhydrous base like KF can also be effective.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the C-7 functionalization of the pyrido[1,2-a]pyrimidine scaffold. Success relies on the judicious selection of catalyst, ligand, base, and solvent to match the specific electronic properties of the substrate. For high-yield, clean conversions, modern catalyst systems based on bulky, electron-rich phosphine ligands, often paired with microwave irradiation, are highly recommended. The protocols and insights provided herein serve as a robust starting point for the synthesis and exploration of novel 7-substituted-pyrido[1,2-a]pyrimidines in drug discovery and materials science.

References

  • Mo, B., Chen, C., & Peng, J. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances. Available at: [Link]

  • Jismy, B., Guillaumet, G., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]

  • BenchChem. (2025).
  • Jismy, B., Guillaumet, G., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. PubMed Central. Available at: [Link]

  • González-García, M., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Li, W., Nelson, D. P., et al. (2003). Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. Organic Letters. Available at: [Link]

  • Molnár, A., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Giroud, C., et al. (2012). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry. Available at: [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Sharghi, H., & Ebrahimi, M. (2010). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Bedford, R. B., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. Available at: [Link]

  • Deng, J. Z., et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Organic Letters. Available at: [Link]

  • Request PDF. (2025). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. Available at: [Link]

Sources

Application

Application Note & Protocol: O-Alkylation of Phenols with 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Abstract: This document provides a comprehensive guide for the O-alkylation of various phenolic compounds with the novel reagent 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. The pyrido[1,2-a]pyrimidin-4-one...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the O-alkylation of various phenolic compounds with the novel reagent 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This protocol details a robust and efficient method for synthesizing a library of 2-(phenoxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, which are of significant interest for drug discovery programs, including the development of aldose reductase inhibitors, PI3K inhibitors for oncology, and CXCR3 inhibitors for inflammatory diseases.[1] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, outline characterization techniques, and present representative data.

Introduction and Scientific Context

The 4H-pyrido[1,2-a]pyrimidin-4-one core and its derivatives are highly bioactive and versatile heterocyclic scaffolds with applications in pharmaceuticals, agrochemicals, and material science.[2] Their planar, electron-deficient structure and rigid framework make them attractive for developing novel therapeutic agents.[3] Specifically, derivatives of this scaffold have shown promise as anti-inflammatory agents, anticancer agents, and modulators of various enzymes and receptors.[1][4][5][6][7]

The alkylation of phenols is a fundamental transformation in organic synthesis, yielding aryl ethers that are prevalent in a vast array of pharmaceuticals and natural products. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where a phenoxide ion, generated by deprotonating a phenol with a suitable base, attacks an alkyl halide.[8] The choice of base, solvent, and temperature is critical to favor O-alkylation over the competing C-alkylation pathway.[8] This application note focuses on the specific use of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one as the alkylating agent, a molecule that combines the desirable pyridopyrimidinone core with a reactive chloromethyl group, enabling facile diversification through reaction with various nucleophiles, including phenols.

Reaction Mechanism and Optimization

The O-alkylation of phenols with 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one follows a classical Williamson ether synthesis pathway. The reaction is initiated by the deprotonation of the phenol's hydroxyl group by a base to form a more nucleophilic phenoxide anion.[8][9] This anion then attacks the electrophilic carbon of the chloromethyl group on the pyridopyrimidinone ring, displacing the chloride ion in an SN2 reaction to form the desired ether linkage.

Key Mechanistic Steps:

  • Deprotonation: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), abstracts the acidic proton from the phenol (Ar-OH) to generate the corresponding phenoxide (Ar-O⁻).

  • Nucleophilic Attack: The generated phenoxide anion acts as a nucleophile and attacks the methylene carbon of the 2-(chloromethyl) group.

  • Displacement: The chloride ion is displaced as a leaving group, resulting in the formation of the 2-(phenoxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one product.

To ensure the desired O-alkylation product is the major product, the reaction conditions must be carefully controlled. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) are preferred as they solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[8] These solvents do not hydrogen bond with the phenoxide oxygen, which could otherwise hinder its reactivity and potentially favor C-alkylation.[8]

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Product Formation Phenol Phenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Byproducts Base-H⁺ + Cl⁻ Alkyl_Halide 7-Bromo-2-(chloromethyl)-4H- pyrido[1,2-a]pyrimidin-4-one Transition_State SN2 Transition State Alkyl_Halide->Transition_State Phenoxide->Transition_State Product O-Alkylated Product Transition_State->Product - Cl⁻

Caption: Generalized reaction mechanism for the O-alkylation of phenols.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of 2-(phenoxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. The reaction can be adapted for a range of substituted phenols.

Materials:

  • 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 442531-33-1)[10][11]

  • Substituted phenol (e.g., 4-methoxyphenol, 4-nitrophenol, etc.)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted phenol (1.0 mmol, 1.0 eq.).

  • Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add anhydrous DMF (5 mL).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.

  • Add 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (1.1 mmol, 1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(phenoxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one derivative.

Experimental_Workflow A 1. Add Phenol and K₂CO₃ to dry flask under N₂ B 2. Add anhydrous DMF A->B C 3. Stir at RT for 15 min B->C D 4. Add 7-Bromo-2-(chloromethyl)- 4H-pyrido[1,2-a]pyrimidin-4-one C->D E 5. Heat to 60-80 °C for 4-12 h D->E F 6. Monitor by TLC E->F G 7. Cool to RT F->G Reaction Complete H 8. Aqueous Workup: Add H₂O, Extract with EtOAc G->H I 9. Wash with Brine H->I J 10. Dry (MgSO₄), Filter, Concentrate I->J K 11. Purify by Column Chromatography J->K L 12. Characterize Product K->L

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of Products

The synthesized compounds should be thoroughly characterized using standard analytical techniques to confirm their structure and purity.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of these derivatives.[13][14]

  • ¹H NMR: Expect to see a characteristic singlet for the methylene protons (O-CH₂-Ar) in the range of δ 5.0-5.5 ppm. The aromatic protons of both the pyridopyrimidinone core and the phenoxy moiety will appear in the aromatic region (δ 6.5-9.0 ppm). The chemical shifts and coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon of the methylene bridge (O-CH₂-Ar) will typically appear around δ 65-75 ppm. The carbonyl carbon (C=O) of the pyridopyrimidinone ring will be observed in the downfield region, typically δ 160-170 ppm.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.[13][14] The fragmentation pattern can also provide structural information. The molecular formula for the parent alkylating agent is C₉H₆BrClN₂O.[15]

Example Data Table:

Phenol SubstrateProductReaction Time (h)Yield (%)¹H NMR (δ, ppm, CDCl₃) of -OCH₂-MS (m/z) [M+H]⁺
Phenol7-Bromo-2-(phenoxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one6855.25 (s, 2H)345.0/347.0
4-Methoxyphenol7-Bromo-2-((4-methoxyphenoxy)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one5925.20 (s, 2H)375.0/377.0
4-Nitrophenol7-Bromo-2-((4-nitrophenoxy)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one8785.38 (s, 2H)390.0/392.0
4-Chlorophenol7-Bromo-2-((4-chlorophenoxy)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one7885.28 (s, 2H)378.9/380.9/382.9

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the alkylating agent and deactivate the phenoxide. Increasing the reaction temperature or time may also improve the yield. Using a stronger base like cesium carbonate can sometimes be beneficial, especially for less acidic phenols.

  • Side Products: The formation of C-alkylation products is a potential side reaction, although generally less favored under these conditions.[8] If C-alkylation is observed, ensure a polar aprotic solvent is used. Protic solvents can promote C-alkylation.[8]

  • Purity of the Alkylating Agent: The stability of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is crucial. It is recommended to use a freshly prepared or properly stored sample.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the O-alkylation of phenols with 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. This synthetic route offers access to a diverse range of novel pyridopyrimidinone derivatives with significant potential for applications in medicinal chemistry and drug discovery. The straightforward procedure, coupled with the detailed characterization guidelines, makes this a valuable tool for researchers in the field of organic and medicinal chemistry.

References

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]

  • Lin, C. Y., Lin, S. D., & Lin, Y. C. (2010). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 114(11), 3959-3965. [Link]

  • Lin, C. Y., Lin, S. D., & Lin, Y. C. (2010). (PDF) Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]

  • Lin, C. Y., Lin, S. D., & Lin, Y. C. (2010). Alkylation of phenol: a mechanistic view. Semantic Scholar. [Link]

  • Exporter China. (2024, March 20). What Is the Mechanism of Phenol Alkylation?. [Link]

  • Reddit. (2024, June 28). Is a base necessary for a phenol O-alkylation using alkyl iodides?. r/chemhelp. [Link]

  • ResearchGate. (2025, August 6). Pyrido[1,2- a ]pyrimidin- 4 -one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity | Request PDF. [Link]

  • ACS Publications. (2011). The Alkylation of Phenol with Methanol: The Influence of Acid–Base Properties of X Zeolite on the Selectivity of para- and meta-Cresol. Inorganic Chemistry. [Link]

  • ACS Publications. (2008). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2014). Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Related Receptor α. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2023, March 26). (PDF) 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. [Link]

  • ResearchGate. (2025, August 5). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]

  • Wikipedia. (n.d.). Phenol. [Link]

  • World Journal of Pharmaceutical Sciences. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. PMC. [Link]

  • Wiley Online Library. (2020). Synthesis of various 4H‐pyrido[1,2‐a]pyrimidin‐4‐ones catalyzed by TsOH‐SiO2. [Link]

  • PubChem. (n.d.). 7-bromo-2-(chloromethyl)-4h-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]

  • National Center for Biotechnology Information. (2009). Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents. PubMed. [Link]

  • Google Patents. (n.d.).
  • LookChem. (n.d.). 7-bromo 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors and apoptosis inducers. [Link]

  • ResearchGate. (2025, August 6). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]

  • PubChem. (n.d.). 7-bromo-2-hydroxy-4h-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

  • National Center for Biotechnology Information. (2014). NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. PubMed. [Link]

Sources

Method

Application Notes and Protocols: Strategic N-Alkylation of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one for the Synthesis of Novel Bioactive Scaffolds

Introduction: The Privileged Pyrido[1,2-a]pyrimidin-4-one Scaffold The 4H-pyrido[1,2-a]pyrimidin-4-one core is a prominent heterocyclic framework in medicinal chemistry, recognized for its versatile biological activities...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrido[1,2-a]pyrimidin-4-one Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a prominent heterocyclic framework in medicinal chemistry, recognized for its versatile biological activities.[1][2] This scaffold is a key structural component in a range of therapeutic agents, including those with anti-inflammatory, antipsychotic, and antiallergic properties.[1] The derivatization of this core structure is of significant interest to researchers in drug discovery and development, as it allows for the fine-tuning of pharmacological profiles to enhance potency, selectivity, and pharmacokinetic properties. The title compound, 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, serves as a pivotal starting material for the synthesis of a diverse library of novel compounds through nucleophilic substitution at the 2-chloromethyl position. This application note provides a detailed guide to the reaction of this versatile building block with various primary and secondary amines, offering insights into the reaction mechanism, a comprehensive experimental protocol, and strategies for product purification.

Reaction Mechanism and Scientific Rationale

The reaction of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one with amines proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The electron-withdrawing nature of the pyrido[1,2-a]pyrimidin-4-one ring system enhances the electrophilicity of the carbon atom in the chloromethyl group, making it susceptible to attack by nucleophilic amines.

The key steps of the reaction are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the chloromethyl group.

  • Transition State Formation: A five-coordinate transition state is formed, where the C-N bond is forming and the C-Cl bond is breaking simultaneously.

  • Leaving Group Departure: The chloride ion departs as the leaving group, resulting in the formation of a new C-N bond.

  • Deprotonation: In the case of primary and secondary amines, a protonated amine intermediate is initially formed. A base present in the reaction mixture then deprotonates this intermediate to yield the final neutral product.

The choice of base is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Inorganic bases such as potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly employed for this purpose. The selection of an appropriate solvent is also critical; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often preferred as they can solvate the transition state and facilitate the reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of amines with 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Isolation cluster_purification Purification reagents Weigh 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, amine, and base. dissolve Dissolve reactants in an anhydrous polar aprotic solvent (e.g., DMF). reagents->dissolve stir Stir the reaction mixture at room temperature or with gentle heating. dissolve->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor quench Quench the reaction with water. monitor->quench extract Extract the product with an organic solvent (e.g., ethyl acetate). quench->extract wash Wash the organic layer with brine. extract->wash dry Dry the organic layer over anhydrous Na₂SO₄. wash->dry concentrate Concentrate the solution under reduced pressure. dry->concentrate chromatography Purify the crude product by column chromatography. concentrate->chromatography characterize Characterize the final product (NMR, MS, etc.). chromatography->characterize

Caption: General experimental workflow for the synthesis of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.

Detailed Experimental Protocol

This protocol provides a general procedure for the reaction of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one with a representative secondary amine, morpholine. This protocol can be adapted for other primary and secondary amines with minor modifications to the reaction time and temperature.

Materials:

  • 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) and anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add morpholine (1.2 eq) followed by potassium carbonate (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive amines, the mixture can be gently heated to 50-60 °C.

  • Workup: Upon completion of the reaction, pour the mixture into water. Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-Bromo-2-(morpholinomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Data Presentation: Representative Amine Reactions

The following table summarizes typical reaction conditions and expected outcomes for the reaction of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one with various classes of amines.

Amine NucleophileAmine TypeBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Product
MorpholineSecondary (cyclic)K₂CO₃DMF2512-247-Bromo-2-(morpholinomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
PiperidineSecondary (cyclic)K₂CO₃DMF2512-247-Bromo-2-(piperidin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
PiperazineSecondary (cyclic)K₂CO₃DMF25-5018-367-Bromo-2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
BenzylaminePrimary (aliphatic)Et₃NAcetonitrile508-162-((Benzylamino)methyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one
AnilinePrimary (aromatic)DIPEADMF60-8024-487-Bromo-2-((phenylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Expert Insights and Troubleshooting

  • Choice of Base: For sensitive substrates, a non-nucleophilic organic base like DIPEA may be preferred over inorganic bases to minimize potential side reactions. The amount of base should be sufficient to neutralize the generated HCl and, in the case of amine hydrochlorides, to liberate the free amine.

  • Solvent Selection: While DMF and acetonitrile are excellent choices, other polar aprotic solvents like DMSO can also be used, particularly for less reactive amines. Ensure the solvent is anhydrous to prevent hydrolysis of the starting material.

  • Reaction Monitoring: Close monitoring of the reaction is recommended to avoid the formation of impurities due to prolonged reaction times or elevated temperatures.

  • Purification Strategy: Column chromatography is generally effective for purification. The choice of eluent will depend on the polarity of the product. A gradient elution is often beneficial for separating the product from unreacted starting material and byproducts.

  • Potential Side Reactions: Over-alkylation can be a concern with primary amines, leading to the formation of tertiary amines. Using a slight excess of the primary amine can sometimes mitigate this, but careful control of stoichiometry and reaction conditions is key.

Conclusion

The N-alkylation of amines with 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a robust and versatile method for the synthesis of a wide array of novel derivatives. This application note provides a comprehensive framework, from mechanistic understanding to practical execution, to empower researchers in drug discovery and medicinal chemistry to efficiently synthesize and explore new chemical entities based on this privileged scaffold. The detailed protocol and expert insights aim to facilitate the successful implementation of this important synthetic transformation in the laboratory.

References

  • Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & D., M. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
  • Bhaskar, G., & Arun, Y. (Year). Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. PrepChem. Retrieved from [Link]

  • Bhawale, R. T., Chillal, A. S., & Kshirsagar, U. A. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry, 60(5), 787-818. [Link]

Sources

Application

Application Notes & Protocols for the Derivatization of the Pyrido[1,2-a]pyrimidin-4-one Core in Drug Discovery

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides a unique thre...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation to biological targets, while its synthetic tractability allows for systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth overview of the derivatization strategies for the pyrido[1,2-a]pyrimidin-4-one core, complete with detailed protocols and insights into the rationale behind experimental choices. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively leverage this versatile scaffold in their drug discovery programs.

The Strategic Importance of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one core is a recurring motif in a variety of pharmacologically active agents, demonstrating a broad spectrum of activities including antipsychotic, antiallergic, anticancer, and antimalarial properties.[2][3][4] Marketed drugs such as Pirenperone and Risdiplam feature this core structure, underscoring its clinical relevance.[2][5] The appeal of this scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity.

Key Derivatization Strategies and Synthetic Protocols

The synthesis of the pyrido[1,2-a]pyrimidin-4-one core and its subsequent derivatization can be achieved through several reliable methods. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Core Synthesis: One-Pot Cyclization of 2-Aminopyridines

A common and efficient method for constructing the pyrido[1,2-a]pyrimidin-4-one scaffold is the one-pot, two-component cyclization of a substituted 2-aminopyridine with a β-ketoester or a related 1,3-dicarbonyl compound.[6][7] This acid-catalyzed condensation reaction is a robust method for accessing a wide range of analogs.

Conceptual Workflow for Core Synthesis

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation Beta-Ketoester Beta-Ketoester Beta-Ketoester->Condensation Acid_Catalyst Acid Catalyst (e.g., PPA, HPA) Acid_Catalyst->Condensation Heating Heating Heating->Condensation Pyridopyrimidinone_Core Pyrido[1,2-a]pyrimidin-4-one Core Cyclization Cyclization Condensation->Cyclization Cyclization->Pyridopyrimidinone_Core

Core Synthesis Workflow Diagram.

Protocol 1: General Procedure for the Synthesis of 2-Substituted Pyrido[1,2-a]pyrimidin-4-ones

This protocol describes the synthesis of 2-substituted pyrido[1,2-a]pyrimidin-4-ones via the condensation of 2-aminopyridines with β-ketoesters in the presence of polyphosphoric acid (PPA).

  • Materials:

    • Substituted 2-aminopyridine (1.0 eq)

    • Substituted β-ketoester (1.1 eq)

    • Polyphosphoric acid (PPA)

    • Ice-water

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • A mixture of the substituted 2-aminopyridine (1.0 eq) and the substituted β-ketoester (1.1 eq) in polyphosphoric acid is heated at 100 °C for 2-4 hours.[7]

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

    • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until a precipitate is formed.

    • The precipitate is collected by filtration, washed with water, and dried.

    • Alternatively, the aqueous layer can be extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography to afford the desired 2-substituted pyrido[1,2-a]pyrimidin-4-one.

Derivatization at the C2-Position

The C2-position is a common site for introducing diversity. As seen in the general synthesis protocol, the choice of the β-ketoester directly determines the substituent at this position. For instance, using ethyl benzoylacetate will yield a 2-phenyl derivative, while ethyl acetoacetate will result in a 2-methyl analog.[2]

Derivatization at the C3-Position

Functionalization at the C3-position can be achieved through various methods, including the use of α-substituted β-ketoesters in the initial cyclization or by post-synthetic modification of a pre-formed pyrido[1,2-a]pyrimidin-4-one core.

Protocol 2: Synthesis of 3-Aroylpyrido[1,2-a]pyrimidines

This two-step protocol allows for the introduction of an aroyl group at the C3-position.[8]

  • Step 1: Synthesis of the Intermediate

    • A mixture of an aryl methyl ketone, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and toluene is refluxed for several hours.

    • The solvent is removed under reduced pressure to yield the crude intermediate.

  • Step 2: Cyclization

    • The crude intermediate is dissolved in acetic acid.

    • 2-Aminopyridine is added, and the mixture is refluxed.

    • After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

    • The crude product is purified by recrystallization or column chromatography.

Derivatization of the Pyridine Ring (Positions 6, 7, 8, and 9)

Modifications on the pyridine ring are typically introduced by starting with a pre-substituted 2-aminopyridine. For example, using a 5-chloro-2-aminopyridine will result in a 7-chloro-pyrido[1,2-a]pyrimidin-4-one.[5] Further modifications can be achieved through cross-coupling reactions.

Protocol 3: Suzuki Coupling for C7/C8-Arylation

This protocol describes the arylation of a bromo-substituted pyrido[1,2-a]pyrimidin-4-one using a palladium-catalyzed Suzuki coupling reaction.[7]

  • Materials:

    • 7- or 8-bromo-pyrido[1,2-a]pyrimidin-4-one (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • 2 M Sodium carbonate solution

    • Toluene/Ethanol mixture

    • Ethyl acetate

    • Water

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the bromo-pyrido[1,2-a]pyrimidin-4-one in a toluene/ethanol mixture, add the arylboronic acid, 2 M sodium carbonate solution, and Pd(PPh₃)₄.

    • The reaction mixture is heated to reflux under a nitrogen atmosphere for 12-24 hours.

    • The reaction progress is monitored by TLC.

    • After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography.

Derivatization Points Workflow

Core Pyrido[1,2-a]pyrimidin-4-one Core C2 C2-Position (from β-ketoester) Core->C2 C3 C3-Position (Post-synthetic modification) Core->C3 Py_Ring Pyridine Ring (Positions 6, 7, 8, 9) Core->Py_Ring Aryl Aryl/Heteroaryl Substituents C2->Aryl Alkyl Alkyl Chains C2->Alkyl Py_Ring->Aryl Halogens Halogens (for cross-coupling) Py_Ring->Halogens

Sources

Method

Application Note & Protocol: A Modular Approach to the Synthesis of 7-Aryl-Pyrido[1,2-a]pyrimidin-4-ones

Abstract The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif integral to numerous clinically significant pharmaceuticals, exhibiting a wide spectrum of biological activities including antipsychot...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif integral to numerous clinically significant pharmaceuticals, exhibiting a wide spectrum of biological activities including antipsychotic, anticancer, and anti-inflammatory properties.[1] This application note provides a detailed, field-proven protocol for the synthesis of 7-aryl-pyrido[1,2-a]pyrimidin-4-ones, a key subclass with significant therapeutic potential.[2][3] We focus on a robust and highly efficient one-pot copper-catalyzed tandem reaction, offering a modular and scalable approach for drug discovery and development. The causality behind experimental choices, validation checkpoints, and comprehensive characterization techniques are thoroughly discussed to ensure reproducibility and scientific integrity.

Introduction: The Significance of the Pyrido[1,2-a]pyrimidin-4-one Core

Nitrogen-fused bicyclic heterocycles are cornerstones of medicinal chemistry. Among them, the pyrido[1,2-a]pyrimidin-4-one framework has emerged as a critical pharmacophore. Its rigid, planar structure allows for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. Several marketed drugs, such as the antipsychotic Pirenperone and the spinal muscular atrophy treatment Risdiplam, feature this core, underscoring its therapeutic value.[1][4]

The introduction of an aryl group at the C7 position significantly modulates the pharmacological profile of these compounds. This has driven the development of synthetic methodologies that are both efficient and versatile, allowing for the exploration of a broad chemical space. Traditional synthetic routes often rely on harsh acid-catalyzed condensation or high-temperature thermal cyclizations, which can limit substrate scope and functional group tolerance.[1][5] Modern transition-metal-catalyzed methods, particularly those using copper, offer a milder and more adaptable alternative.[1][6]

This guide details a state-of-the-art protocol centered on a Copper(I)-catalyzed tandem Ullmann-type C-N cross-coupling and intramolecular amidation reaction.[1][7] This one-pot procedure allows for the efficient construction of the target scaffold from readily available starting materials.

Mechanistic Rationale: The Copper-Catalyzed Tandem Reaction

The selected protocol proceeds via a one-pot tandem sequence, which is both atom-economical and operationally simple. Understanding the underlying mechanism is crucial for troubleshooting and optimization. The reaction can be conceptualized in two main stages: an intermolecular Ullmann-type C-N coupling followed by an intramolecular amidation.[1][6]

Stage 1: Intermolecular Ullmann C-N Coupling The cycle begins with the coordination of the (Z)-3-amino-3-arylacrylate ester to a Cu(I) species. This is followed by an oxidative addition of the 2-halopyridine, forming a Cu(III) intermediate. A base-assisted deprotonation of the amino group facilitates the formation of a Cu-N bond. Subsequent reductive elimination yields the key N-arylated intermediate and regenerates the active Cu(I) catalyst, completing the Ullmann-type coupling cycle.[1][7]

Stage 2: Intramolecular Amidation/Cyclization The N-arylated intermediate, under the reaction conditions, undergoes a base-mediated deprotonation. The resulting nucleophile then attacks the ester carbonyl group in an intramolecular fashion. This cyclization step, followed by the elimination of the alkoxide, forges the pyrimidinone ring to yield the final 7-aryl-pyrido[1,2-a]pyrimidin-4-one product.[1]

Reaction_Mechanism Fig. 1: Proposed Catalytic Cycle cluster_ullmann Ullmann C-N Coupling cluster_amidation Intramolecular Amidation CuI Cu(I) Catalyst Chelate Cu(I)-Amine Chelate CuI->Chelate CuIII Cu(III) Intermediate Chelate->CuIII Oxidative Addition CuN Cu-N Complex CuIII->CuN Deprotonation CuN->CuI Regenerates Catalyst Intermediate7 N-Arylated Intermediate (7) CuN->Intermediate7 Reductive Elimination Intermediate8 Deprotonated Intermediate (8) Intermediate7->Intermediate8 Deprotonation Reactant2 (Z)-3-amino-3-arylacrylate (2) Reactant2->Chelate Coordination Reactant1 2-Halopyridine (1) Reactant1->CuIII Base1 Base Base1->CuIII Product Pyrido[1,2-a]pyrimidin-4-one (3) Intermediate8->Product Intramolecular Cyclization Base2 Base Base2->Intermediate8

Caption: Fig. 1: Proposed Catalytic Cycle. A schematic of the tandem Ullmann coupling and intramolecular amidation.

Experimental Protocol: Synthesis of a Model Compound

This protocol describes the synthesis of a representative 7-aryl-pyrido[1,2-a]pyrimidin-4-one.

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
2-ChloropyridineReagentSigma-AldrichSubstrate
Ethyl (Z)-3-amino-3-phenylacrylate>95%Combi-BlocksSubstrate
Copper(I) Iodide (CuI)99.99%Strem ChemicalsCatalyst
2-(Dicyclohexylphosphino)biphenyl>97%Strem ChemicalsLigand
Cesium Carbonate (Cs₂CO₃)99%Acros OrganicsBase
N,N-Dimethylformamide (DMF)AnhydrousAcros OrganicsSolvent
Ethyl Acetate (EtOAc)HPLC GradeFisher ScientificFor Workup
Brine (Saturated NaCl solution)N/ALab PreparedFor Workup
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentVWRDrying Agent
Silica Gel230-400 meshSiliCycleFor Chromatography

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations.

  • Magnetic stirrer with heating plate.

  • Standard laboratory glassware (oven-dried).

  • Rotary evaporator.

  • Flash chromatography system.

  • NMR Spectrometer (e.g., 400 MHz).

  • Mass Spectrometer (e.g., ESI-MS).

Step-by-Step Procedure

Workflow Fig. 2: Experimental Workflow start 1. Assemble Reaction react 2. Heat Mixture (130 °C, 24h) start->react Inert Atmosphere cool 3. Cool to RT react->cool workup 4. Aqueous Workup (EtOAc/Water) cool->workup dry 5. Dry & Concentrate workup->dry Separate Layers purify 6. Purify (Flash Chromatography) dry->purify Crude Product characterize 7. Characterize Product purify->characterize Pure Product

Caption: Fig. 2: Experimental Workflow. A summary of the key stages from reaction setup to product characterization.

1. Reaction Setup (Inert Atmosphere):

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Copper(I) Iodide (9.5 mg, 0.05 mmol, 5 mol%).

  • Add 2-(dicyclohexylphosphino)biphenyl (42 mg, 0.12 mmol, 12 mol%) and Cesium Carbonate (652 mg, 2.0 mmol, 2.0 equiv).

  • Add 2-chloropyridine (113.5 mg, 1.0 mmol, 1.0 equiv) and ethyl (Z)-3-amino-3-phenylacrylate (191.2 mg, 1.0 mmol, 1.0 equiv).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Expertise Note: The use of a phosphine ligand like 2-(dicyclohexylphosphino)biphenyl is critical. It stabilizes the copper catalyst and facilitates the oxidative addition and reductive elimination steps, improving reaction efficiency.[1] The choice of a strong inorganic base like Cs₂CO₃ is also crucial for promoting the necessary deprotonation steps.[1]

2. Reaction Execution:

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 130 °C.

  • Stir the reaction for 24 hours.

  • Trustworthiness Note: Monitor the reaction progress by TLC or LC-MS. Take a small aliquot (e.g., 0.1 mL), dilute it with EtOAc, and spot it on a TLC plate (e.g., using 3:7 EtOAc/Hexanes as eluent). The disappearance of starting materials and the appearance of a new, typically fluorescent, product spot indicates reaction progression.

3. Workup and Extraction:

  • After 24 hours, remove the reaction vessel from the oil bath and allow it to cool to room temperature.

  • Dilute the mixture with Ethyl Acetate (30 mL).

  • Wash the organic layer with water (3 x 20 mL) and then with brine (1 x 20 mL).

  • Causality Explanation: The water washes are essential to remove the high-boiling DMF solvent and the inorganic salts (Cs₂CO₃, CsCl), which would otherwise interfere with purification. The brine wash helps to break any emulsions and further dry the organic layer.

4. Drying and Concentration:

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

5. Purification:

  • Purify the crude residue by flash column chromatography on silica gel.

  • A gradient elution system, for example, starting with 10% Ethyl Acetate in Hexanes and gradually increasing to 50% Ethyl Acetate, is typically effective.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the 7-phenyl-pyrido[1,2-a]pyrimidin-4-one as a solid.

  • Yield Expectation: Yields for this reaction are generally reported to be in the good to excellent range (70-95%).[1]

Product Characterization & Validation

Authenticating the structure of the synthesized compound is a critical, self-validating step of the protocol. A combination of spectroscopic methods should be employed.

  • ¹H NMR (Nuclear Magnetic Resonance): Provides information on the proton environment. Expect characteristic signals for the aromatic protons on both the pyridopyrimidinone core and the C7-aryl substituent.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The carbonyl carbon (C4) signal will be a key downfield resonance.

  • HRMS (High-Resolution Mass Spectrometry): Provides an exact mass of the compound, confirming its elemental composition with high accuracy.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Useful for identifying key functional groups, particularly the prominent C=O stretch of the pyrimidinone ring (typically ~1650-1680 cm⁻¹).

Scope and Limitations

This copper-catalyzed protocol demonstrates broad substrate scope and good functional group tolerance.[1][6]

  • 2-Halopyridines: Both 2-chloro and 2-bromopyridines are effective coupling partners. The pyridine ring can tolerate a range of electron-donating and electron-withdrawing substituents.

  • (Z)-3-amino-3-arylacrylates: The aryl group can be substituted with various functional groups, allowing for the synthesis of a diverse library of 7-aryl analogs.

Limitations: Sterically hindered substrates on either coupling partner may lead to lower yields or require longer reaction times. Extremely electron-rich or electron-poor aryl groups may also require re-optimization of the reaction conditions.

Conclusion

This application note presents a reliable and efficient protocol for synthesizing 7-aryl-pyrido[1,2-a]pyrimidin-4-ones. By employing a copper-catalyzed tandem Ullmann coupling/amidation reaction, this method provides a modular platform for accessing a wide array of derivatives for drug discovery and medicinal chemistry programs. The detailed explanation of the mechanistic rationale and procedural steps is intended to empower researchers to successfully implement and adapt this valuable synthetic transformation.

References

  • Title: CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction Source: RSC Advances, 2023. URL: [Link]

  • Title: Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors Source: Bioorganic Chemistry, 2024. URL: [Link]

  • Title: Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents Source: European Journal of Medicinal Chemistry, 2014. URL: [Link]

  • Title: Ullmann condensation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones Source: ResearchGate URL: [Link]

  • Title: New forms of pyrido[1,2-a]pyrimidin-4-one derivatives, its formulation and its process of making Source: Google Patents URL
  • Title: Nitrogen Bridgehead Compounds. Part 7: Synthesis of Anti-Atherosclerotic pyrido[1,2-a]pyrimidines Source: Arzneimittelforschung, 1979. URL: [Link]

  • Title: Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity Source: Journal of Medicinal Chemistry, 2007. URL: [Link]

Sources

Application

Introduction: The Pyrido[1,2-a]pyrimidine Scaffold as a Privileged Structure in Oncology Research

An Application Guide for the Development of Anti-proliferative Agents from Pyrido[1,2-a]pyrimidine Intermediates The search for novel, selective, and potent anti-cancer agents is a cornerstone of modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Development of Anti-proliferative Agents from Pyrido[1,2-a]pyrimidine Intermediates

The search for novel, selective, and potent anti-cancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic chemistry, the pyrido[1,2-a]pyrimidine core has emerged as a "privileged scaffold."[1] Its rigid, planar structure and versatile substitution points allow for the precise spatial orientation of pharmacophoric groups, making it an ideal starting point for designing targeted therapies. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including notable anti-proliferative and anticancer properties.[1][2]

This guide provides a comprehensive, field-proven framework for researchers engaged in the discovery and development of novel anti-proliferative agents based on the pyrido[1,2-a]pyrimidine skeleton. We move beyond simple recitation of steps to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. The workflow detailed herein covers the chemical synthesis of key intermediates, primary screening for anti-proliferative activity, and subsequent mechanistic studies to elucidate the mode of action, including cell cycle arrest and apoptosis induction.

Part 1: Synthesis of Pyrido[1,2-a]pyrimidine-3-carboxamides

The synthesis of the pyrido[1,2-a]pyrimidine core is a critical first step. A robust and versatile synthetic route allows for the generation of a diverse library of compounds for screening. The following protocol is based on an efficient multi-step synthesis that offers flexibility for introducing various substituents to explore the structure-activity relationship (SAR).[2]

Rationale for Synthetic Strategy

The chosen pathway begins with a substituted 2-aminopyridine, which serves as the foundational "A" ring of the final bicyclic system. The key step involves a cyclization reaction with an appropriate three-carbon electrophile, such as ethoxymethylenemalonate (EMME), to construct the pyrimidine "B" ring. This is a classic Gould-Jacobs reaction, which proceeds reliably to form the 4-oxo-pyrido[1,2-a]pyrimidine core. The resulting ester intermediate is then readily converted to a carboxamide, a functional group known to participate in crucial hydrogen bonding interactions with biological targets.[3]

Visual Workflow: Synthetic Pathway

G cluster_0 Step 1: Core Formation cluster_1 Step 2: Amidation A 2-Aminopyridine Derivative C Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate A->C Reflux B Ethoxy Methylene Malonic Diethyl Ester (EMME) B->C E Final Pyrido[1,2-a]pyrimidine-3-carboxamide C->E Coupling C->E D Substituted Amine (R-NH2) D->E

Caption: Synthetic scheme for pyrido[1,2-a]pyrimidine-3-carboxamides.

Experimental Protocol: Synthesis of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (Intermediate)

This protocol details the crucial cyclization step.

Materials and Reagents

Reagent Supplier Grade
Substituted 2-aminopyridine Sigma-Aldrich ≥98%
Diethyl ethoxymethylenemalonate (EMME) Sigma-Aldrich 97%
Diphenyl ether Acros Organics 99%

| Anhydrous Ethanol | Fisher Scientific | ACS Grade |

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-aminopyridine (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: Add diethyl ethoxymethylenemalonate (EMME) (1.1 eq) to the solution.

  • Initial Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting 2-aminopyridine is consumed.

  • Cyclization: After the initial reaction, remove the ethanol under reduced pressure. Add diphenyl ether to the residue and heat the mixture to 240-250 °C for 1-2 hours to facilitate the thermal cyclization.[2]

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate. Add hexane to the flask to aid precipitation, and collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid with hexane and then diethyl ether to remove residual diphenyl ether. If necessary, the product can be further purified by recrystallization from ethanol to yield the pure ester intermediate.

Protocol: Synthesis of Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives (Final Compounds)
  • Amine Coupling: Suspend the ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate intermediate (1.0 eq) in a suitable solvent like ethanol or methanol in a sealed tube.

  • Add Amine: Add the desired substituted aliphatic or aromatic amine (2.0-3.0 eq).

  • Reaction: Seal the tube and heat the mixture at 80-100 °C for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed in vacuo, and the residue purified by column chromatography on silica gel to afford the final carboxamide derivatives.[2]

Part 2: Primary Screening - Evaluation of Anti-proliferative Activity

The first biological assessment of newly synthesized compounds is typically a screen for their ability to inhibit cell proliferation or induce cytotoxicity in cancer cell lines. The MTT assay is a robust, reliable, and widely used colorimetric method for this purpose.[4][5]

Principle of the MTT Assay

The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[6] This conversion is carried out by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[4] The amount of formazan produced is directly proportional to the number of living cells.[7] The insoluble crystals are dissolved, and the absorbance of the solution is measured, providing a quantitative measure of cell viability.[4]

Visual Workflow: MTT Assay

MTT_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate (24h) for cell attachment A->B C 3. Treat with Pyrido[1,2-a]pyrimidine Derivatives (Varying Conc.) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) (Formazan Crystal Formation) E->F G 7. Solubilize Formazan with DMSO/Solvent F->G H 8. Read Absorbance (570 nm) G->H

Caption: Step-by-step workflow of the MTT anti-proliferative assay.

Experimental Protocol: MTT Assay

This protocol is optimized for adherent cancer cell lines (e.g., MCF-7, HCT-116, A549) cultured in 96-well plates.[4][8]

Materials and Reagents

Reagent Supplier Grade
Cancer Cell Line of Interest ATCC ---
Complete Culture Medium (e.g., DMEM) Gibco ---
Fetal Bovine Serum (FBS) Gibco ---
Penicillin-Streptomycin Gibco ---
MTT Reagent (5 mg/mL in PBS) Sigma-Aldrich Cell Culture Grade
DMSO (Dimethyl Sulfoxide) Sigma-Aldrich ACS Grade

| 96-well flat-bottom plates | Corning | Sterile, TC-treated |

Procedure

  • Cell Seeding: Harvest cells during their exponential growth phase. Count the cells and prepare a suspension at a density of 1 x 10^5 cells/mL. Seed 100 µL of this suspension (10,000 cells/well) into each well of a 96-well plate. Include wells for "cell-free" blanks.[4]

  • Incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.[4]

  • Compound Treatment: Prepare serial dilutions of the pyrido[1,2-a]pyrimidine compounds in complete culture medium. After 24 hours, carefully remove the old medium and add 100 µL of fresh medium containing the compounds at various final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Causality: A wide concentration range is essential to determine the dose-response relationship and calculate the IC₅₀ value.

    • Controls: Include "untreated" wells (medium only) and "vehicle control" wells (medium with the same concentration of DMSO used to dissolve the compounds).[4]

  • Exposure Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT stock solution (5 mg/mL) to each well.[8] Incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT, forming visible purple crystals.[4]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[8]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader.

Data Analysis The percentage of cell viability is calculated using the following formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle_Control - Abs_Blank)] * 100

The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.

Part 3: Mechanistic Elucidation - Uncovering the Mode of Action

Once a compound shows significant anti-proliferative activity (e.g., a low micromolar IC₅₀), the next critical phase is to understand how it works. Key mechanisms for anti-cancer drugs include inducing cell cycle arrest or triggering programmed cell death (apoptosis).[9][10] Flow cytometry is a powerful technique for investigating both phenomena.[11][12]

Protocol 3.1: Cell Cycle Analysis via Flow Cytometry

This protocol determines at which phase of the cell cycle (G0/G1, S, or G2/M) the compound halts cell progression.[13]

Principle Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[11] By staining fixed and permeabilized cells with PI, their DNA content can be quantified. Cells in the G2/M phase have twice the DNA content (4n) of cells in the G0/G1 phase (2n), while cells in the S phase (DNA synthesis) have an intermediate amount.[14] Flow cytometry measures the fluorescence intensity of individual cells, allowing for the generation of a histogram that reveals the distribution of the cell population across the cycle phases.[13]

Procedure

  • Cell Treatment: Seed cells in 6-well plates and treat them with the pyrido[1,2-a]pyrimidine compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated or vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells and pellet them by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).

  • Fixation: Resuspend the cells in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells and permeabilize the membranes.[12] Incubate at 4°C for at least 2 hours (or overnight).

    • Causality: Cold ethanol fixation is crucial as it preserves DNA integrity for accurate staining while allowing the dye to enter the nucleus.[11]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).

    • Causality: RNase A is essential to degrade any RNA in the cell, ensuring that PI only binds to DNA and preventing false signals.[15]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. A histogram of cell count versus fluorescence intensity will show distinct peaks for G0/G1, S, and G2/M phases. An accumulation of cells in any one peak compared to the control indicates cell cycle arrest at that phase.

Protocol 3.2: Apoptosis Detection using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]

Principle In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is used as a viability dye; it can only enter cells with compromised membranes, which occurs in late apoptosis or necrosis.[18]

Data Interpretation

Annexin V Staining PI Staining Cell Population
Negative Negative Viable Cells
Positive Negative Early Apoptotic Cells
Positive Positive Late Apoptotic/Necrotic Cells

| Negative | Positive | Necrotic Cells |

Procedure

  • Cell Treatment: Treat cells as described for the cell cycle analysis (IC₅₀ concentration, 24-48 hours).

  • Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. The analysis will generate a quadrant plot from which the percentage of cells in each state (viable, early apoptotic, late apoptotic) can be quantified.

Visual Workflow: Mechanistic Analysis

G cluster_pathway Potential Mechanism of Action Start Pyrido[1,2-a]pyrimidine Derivative Target Cellular Target (e.g., Kinase, DNA) Start->Target Signal Signal Transduction Cascade Target->Signal Cycle Cell Cycle Arrest (G1, S, or G2/M) Signal->Cycle Apop Apoptosis Induction (Intrinsic/Extrinsic Pathway) Signal->Apop Death Cell Death Cycle->Death Apop->Death

Caption: Potential mechanisms of anti-proliferative action.

Part 4: Structure-Activity Relationship (SAR) Insights

The ultimate goal of synthesizing a library of compounds is to establish a clear Structure-Activity Relationship (SAR). This provides invaluable insights into which structural features are critical for biological activity and guides the design of more potent and selective next-generation compounds.[19][20]

Based on published studies of pyrido[1,2-a]pyrimidine and related pyrido[2,3-d]pyrimidine scaffolds, certain trends can be hypothesized.[2][20][21]

Hypothetical SAR Data for Pyrido[1,2-a]pyrimidine-3-carboxamides

Compound IDR Group (at 3-carboxamide)R' Group (at C7)IC₅₀ (µM) vs. MCF-7SAR Insights
1a -NH-CH₃-H> 50Small aliphatic substitution shows low potency.
1b -NH-(CH₂)₃CH₃-H25.5Increasing alkyl chain length slightly improves activity.
1c -NH-Cyclohexyl-H15.2Bulky cycloalkyl groups may enhance hydrophobic interactions.
1d -NH-Benzyl-H8.9Aromatic rings can significantly improve potency.
1e -NH-Benzyl-Cl4.1Electron-withdrawing groups on the pyridone ring enhance activity.[20]
1f -NH-Benzyl-OCH₃12.5Electron-donating groups may be less favorable.

Expert Interpretation:

  • The 3-Carboxamide Position: The nature of the substituent on the amide nitrogen is critical. Moving from small alkyl chains to bulkier aromatic groups often leads to a significant increase in anti-proliferative activity, likely due to enhanced interactions (e.g., pi-stacking, hydrophobic) within the target's binding pocket.

  • The C7 Position: Substitution on the pyridone ring provides another handle for modulating activity. Electron-withdrawing groups like halogens often improve potency, potentially by altering the electronic properties of the core scaffold or by forming specific halogen bonds with the target protein.[20]

Conclusion

The pyrido[1,2-a]pyrimidine scaffold represents a highly promising starting point for the development of novel anti-proliferative agents. By employing a systematic workflow that integrates rational chemical synthesis with robust biological screening and detailed mechanistic evaluation, researchers can efficiently identify lead compounds and optimize them based on clear structure-activity relationships. The protocols and insights provided in this guide offer a validated roadmap for navigating the early stages of drug discovery in this important area of oncology research.

References

  • Gaspar-Maia, A., Al-Abed, Y., & Castro-Caldas, M. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anticancer Drugs, 14(7), 555-61. [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-9. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Bio-protocol, 5(12), e1493. [Link]

  • University of Cambridge. Cell Cycle Tutorial Contents. [Link]

  • ResearchGate. What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • LinkedIn. Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. [Link]

  • ResearchGate. (A) Discovery of pyrido [1,2-a] pyrimidinone derivatives as.... [Link]

  • Keilhack, H., & Chang, P. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in Molecular Biology, 1608, 321-336. [Link]

  • PubMed. Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines. [Link]

  • El-Naggar, M., et al. (2023). Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. Helvetica Chimica Acta. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • ResearchGate. In vitro anti-proliferative activities of the tested compounds. [Link]

  • PubMed. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. [Link]

  • MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • PubMed Central. In vitro antioxidant and antiproliferative potential of medicinal plants used in traditional Indian medicine to treat cancer. [Link]

  • PubMed. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • RSC Advances. Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • RSC Publishing. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]

  • ResearchGate. Pyrido[1,2-a]pyrimidine scaffold containing Drugs. [Link]

  • RSC Publishing. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]

  • MDPI. In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. [Link]

  • National Institutes of Health. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent inhibitors of EGFRWT and EGFRT790M. [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Pan, Z., et al. (2000). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(8), 819-23. [Link]

  • ResearchGate. Synthesis and Anticancer Activity of Some pyrido[2,3-d]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors. [Link]

  • National Institutes of Health. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. [Link]

  • Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-90. [Link]

  • National Institutes of Health. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Welcome to the technical support center for the synthesis of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your synthetic yield and purity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: Low or no yield of the desired 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is observed after the final cyclization and chlorination steps. What are the likely causes and how can I improve the outcome?

Possible Causes:

  • Incomplete Cyclization of the Brominated Precursor: The formation of the pyridopyrimidinone ring is a critical step. Incomplete reaction can be due to suboptimal temperature, insufficient reaction time, or the use of an inappropriate solvent.

  • Decomposition of Starting Materials or Product: The starting materials or the final product may be sensitive to the reaction conditions, particularly high temperatures or strongly acidic or basic environments.

  • Inefficient Chlorination: The conversion of a 2-hydroxy or 2-hydroxymethyl precursor to the desired 2-chloromethyl group may be incomplete. The choice of chlorinating agent and reaction conditions is crucial.

Solutions:

  • Optimize Cyclization Conditions:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal balance between reaction rate and stability of the product.

    • Solvent: Consider using a high-boiling point aprotic solvent such as diphenyl ether or Dowtherm A to facilitate the cyclization at elevated temperatures.

    • Catalyst: While often a thermal cyclization, in some cases, a catalytic amount of a Lewis acid or a Brønsted acid might promote the reaction.

  • Chlorination Strategy:

    • Choice of Reagent: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. Oxalyl chloride or phosphorus oxychloride (POCl₃) can also be considered.

    • Reaction Conditions: The chlorination is typically performed in an inert solvent like dichloromethane (DCM) or chloroform at room temperature or with gentle heating. Ensure anhydrous conditions, as moisture will quench the chlorinating agent.

  • Step-wise Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of each reaction step. This will help identify which stage is problematic.

Q2: During the purification of the final product by column chromatography, I'm observing co-elution of impurities. What are some effective purification strategies?

Possible Causes:

  • Similar Polarity of Product and Impurities: Side products formed during the synthesis may have similar polarities to the desired compound, making separation by standard silica gel chromatography challenging.

  • Product Instability on Silica Gel: The chloromethyl group can be reactive, and the product might degrade on acidic silica gel.

Solutions:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Solvent Screening: Experiment with a range of solvents to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing brominated heterocycles include ethanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[1]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If using a co-solvent system, dissolve in the more polar solvent and add the less polar solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to promote the formation of well-defined crystals.

  • Alternative Chromatography:

    • Stationary Phase: If silica gel is problematic, consider using a different stationary phase such as neutral or basic alumina.[1]

    • Mobile Phase Optimization: A shallow gradient elution, with small, incremental increases in the polar solvent, can improve separation of closely eluting compounds.[1]

  • Trituration: Suspending the crude solid in a solvent in which the desired product is sparingly soluble, while the impurities are more soluble, can be a simple and effective purification step.

Q3: I am observing the formation of a significant amount of a fluorescent byproduct in my reaction mixture. What is this byproduct and how can I prevent its formation?

Possible Cause:

  • Hantzsch-type Dihydropyridine Formation: In syntheses involving precursors that can react in a manner similar to the Biginelli reaction, the formation of highly fluorescent dihydropyridine (DHP) byproducts can occur, especially at elevated temperatures. This happens when two equivalents of a β-ketoester-like precursor react with an aldehyde equivalent and an ammonia source.

Prevention Strategies:

  • Temperature Control: Carefully control the reaction temperature. Lowering the temperature can often significantly reduce the formation of the DHP byproduct.

  • Order of Reagent Addition: The sequence in which reagents are added can influence the reaction pathway. For multi-component reactions, adding the component that can lead to the side reaction last may be beneficial.

  • Catalyst Selection: The choice of catalyst can influence the selectivity of the reaction. Experimenting with different Lewis or Brønsted acids may favor the desired product formation.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one?

A: A common and effective strategy involves a multi-step synthesis starting from a brominated 2-aminopyridine. The general sequence is as follows:

  • Starting Material: Begin with a commercially available or synthesized 5-bromo-2-aminopyridine.

  • Cyclization: React the 5-bromo-2-aminopyridine with a suitable three-carbon synthon to construct the pyrimidinone ring. A common method is the reaction with diethyl malonate or a derivative, followed by thermal cyclization. This typically yields 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Chlorination: Convert the 2-hydroxy group to the desired 2-chloromethyl group. This is often a two-step process:

    • First, the 2-hydroxy group is converted to a 2-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

    • Subsequently, if the desired precursor is a 2-methyl derivative, a radical chlorination using a reagent like N-chlorosuccinimide (NCS) can be employed. Alternatively, if a 2-hydroxymethyl precursor is available, it can be directly chlorinated with thionyl chloride (SOCl₂).

Q: What is the importance of the brominated heterocyclic scaffold in drug discovery?

A: Brominated heterocycles are crucial building blocks in medicinal chemistry. The bromine atom serves as a versatile functional handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings.[2] This allows for the late-stage functionalization of the molecule, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.[2]

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes, several safety precautions are essential:

  • Chlorinating Agents: Reagents like thionyl chloride, oxalyl chloride, and phosphorus oxychloride are highly corrosive and react violently with water, releasing toxic gases (HCl, SO₂, CO, CO₂). Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Brominating Agents: Molecular bromine is highly toxic and corrosive. N-Bromosuccinimide (NBS) is a safer alternative but should still be handled with care.

  • Solvents: Many of the solvents used, such as dichloromethane, chloroform, and diphenyl ether, have associated health risks. Consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a fume hood.

  • High Temperatures: The use of high-boiling point solvents requires careful temperature control to avoid uncontrolled reactions or fires.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

This protocol outlines the cyclization of 5-bromo-2-aminopyridine with diethyl malonate.

Materials:

  • 5-Bromo-2-aminopyridine

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Diphenyl ether

  • Hydrochloric acid (for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-aminopyridine in absolute ethanol.

  • Add sodium ethoxide to the solution and stir for 15 minutes at room temperature.

  • Add diethyl malonate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • To the residue, add diphenyl ether and heat the mixture to 250-260 °C for 1-2 hours.

  • Cool the mixture to room temperature and add hexanes to precipitate the product.

  • Filter the solid, wash with hexanes, and then with a dilute aqueous HCl solution to remove any unreacted starting material.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.

Protocol 2: Synthesis of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one from 7-Bromo-2-hydroxymethyl-4H-pyrido[1,2-a]pyrimidin-4-one

This protocol describes the conversion of the hydroxymethyl group to the chloromethyl group.

Materials:

  • 7-Bromo-2-hydroxymethyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (for workup)

Procedure:

  • Suspend 7-bromo-2-hydroxymethyl-4H-pyrido[1,2-a]pyrimidin-4-one in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

ParameterConditionExpected Outcome
Cyclization Temperature 250-260 °C (in diphenyl ether)High conversion to the pyridopyrimidinone core
Chlorination Reagent Thionyl ChlorideEfficient conversion of the hydroxymethyl to the chloromethyl group
Purification Method RecrystallizationHigh purity crystalline solid

Visualizations

Experimental Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Functional Group Interconversion (Hypothetical) cluster_2 Step 3: Chlorination 5-Bromo-2-aminopyridine 5-Bromo-2-aminopyridine Reaction_with_Malonate Reaction_with_Malonate 5-Bromo-2-aminopyridine->Reaction_with_Malonate Diethyl Malonate, NaOEt Thermal_Cyclization Thermal_Cyclization Reaction_with_Malonate->Thermal_Cyclization Diphenyl Ether, 250-260°C 7-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one 7-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one Thermal_Cyclization->7-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one Workup & Isolation Reduction Reduction 7-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one->Reduction e.g., LiAlH4 7-Bromo-2-hydroxymethyl-4H-pyrido[1,2-a]pyrimidin-4-one 7-Bromo-2-hydroxymethyl-4H-pyrido[1,2-a]pyrimidin-4-one Reduction->7-Bromo-2-hydroxymethyl-4H-pyrido[1,2-a]pyrimidin-4-one Chlorination_Reaction Chlorination_Reaction 7-Bromo-2-hydroxymethyl-4H-pyrido[1,2-a]pyrimidin-4-one->Chlorination_Reaction SOCl2, DCM 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one Chlorination_Reaction->7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one Workup & Purification

Caption: Synthetic workflow for 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.

Troubleshooting Logic

G cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions Low_Yield Low Yield Incomplete_Cyclization Incomplete Cyclization Low_Yield->Incomplete_Cyclization Decomposition Decomposition Low_Yield->Decomposition Inefficient_Chlorination Inefficient Chlorination Low_Yield->Inefficient_Chlorination Monitor_Steps Monitor Each Step (TLC/LCMS) Low_Yield->Monitor_Steps Optimize_Temp_Time Optimize Temp/Time Incomplete_Cyclization->Optimize_Temp_Time Change_Solvent Change Solvent Incomplete_Cyclization->Change_Solvent Decomposition->Optimize_Temp_Time Change_Chlorinating_Agent Change Chlorinating Agent Inefficient_Chlorination->Change_Chlorinating_Agent

Caption: Troubleshooting flowchart for low yield issues.

References

  • Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 7-Bromo-Pyrido[1,2-a]pyrimidines

Audience: Researchers, scientists, and drug development professionals. Welcome to the technical support center for the synthesis of 7-bromo-pyrido[1,2-a]pyrimidines. This guide is designed to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of 7-bromo-pyrido[1,2-a]pyrimidines. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions to help you navigate the complexities of this synthetic procedure. Our goal is to equip you with the knowledge to identify, mitigate, and prevent the formation of common side products, thereby improving the yield and purity of your target compound.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis of 7-bromo-pyrido[1,2-a]pyrimidines. Each issue is presented in a question-and-answer format, providing a diagnosis of the problem, the underlying chemical principles, and actionable protocols for resolution.

Question 1: My final product shows multiple spots on TLC, even after purification. Mass spectrometry suggests the presence of isomers. What are the likely side products and how can I avoid them?

Answer:

The presence of isomers is a common challenge in the synthesis of 7-bromo-pyrido[1,2-a]pyrimidines. The primary culprits are typically isomeric impurities in your starting material, 5-bromo-2-aminopyridine, or the formation of a thermally induced rearrangement product, a 1,8-naphthyridine derivative.

Root Cause Analysis:
  • Isomeric Starting Materials: The direct bromination of 2-aminopyridine can yield a mixture of mono-, di-, and even tri-brominated pyridines. If your 5-bromo-2-aminopyridine starting material is contaminated with other isomers (e.g., 3-bromo-2-aminopyridine or 3,5-dibromo-2-aminopyridine), these will react alongside your desired starting material to produce a mixture of isomeric pyrido[1,2-a]pyrimidines.

  • Thermal Rearrangement to 1,8-Naphthyridines: At elevated temperatures, the pyrido[1,2-a]pyrimidine core can undergo a rearrangement to the thermodynamically more stable 1,8-naphthyridine scaffold.[1] This is a known side reaction in related syntheses.

Mitigation and Prevention Strategies:

Protocol 1: Purity Assessment of 5-Bromo-2-aminopyridine

  • Objective: To ensure the isomeric purity of the starting material.

  • Procedure:

    • Analyze your commercial or synthesized 5-bromo-2-aminopyridine by ¹H NMR and HPLC before starting the reaction.

    • Pay close attention to the aromatic region in the ¹H NMR spectrum for unexpected splitting patterns indicative of other isomers.

    • Develop an HPLC method that can resolve potential isomers.

    • If impurities are detected, purify the 5-bromo-2-aminopyridine by column chromatography or recrystallization. A common solvent system for recrystallization is ethanol/water.

Protocol 2: Controlling Reaction Temperature to Prevent Rearrangement

  • Objective: To minimize the formation of the 1,8-naphthyridine byproduct.

  • Procedure:

    • Carefully monitor and control the reaction temperature during the cyclization step.

    • If using a high-boiling point solvent like Dowtherm A, consider reducing the temperature and extending the reaction time.

    • Explore alternative, lower-temperature synthetic methods, such as those employing polyphosphoric acid (PPA) which can facilitate cyclization at more moderate temperatures.[1]

Parameter Condition Favoring Desired Product Condition Favoring Naphthyridine Byproduct
Temperature Lower to moderate (e.g., 120-150 °C)High (e.g., >200 °C)
Catalyst Polyphosphoric Acid (PPA)None (thermal)

Diagram 1: Potential Isomeric Side Products

G 5-bromo-2-aminopyridine 5-bromo-2-aminopyridine 7-bromo-pyrido[1,2-a]pyrimidine 7-bromo-pyrido[1,2-a]pyrimidine 5-bromo-2-aminopyridine->7-bromo-pyrido[1,2-a]pyrimidine Desired Reaction Brominated 1,8-naphthyridine Brominated 1,8-naphthyridine 7-bromo-pyrido[1,2-a]pyrimidine->Brominated 1,8-naphthyridine Thermal Rearrangement Isomeric bromo-2-aminopyridines Isomeric bromo-2-aminopyridines Isomeric brominated pyrido[1,2-a]pyrimidines Isomeric brominated pyrido[1,2-a]pyrimidines Isomeric bromo-2-aminopyridines->Isomeric brominated pyrido[1,2-a]pyrimidines Side Reaction

Caption: Formation of isomeric side products.

Question 2: My reaction is sluggish and gives a low yield of the desired product, with a significant amount of unreacted 2-aminopyridine. What can I do to improve the conversion?

Answer:

Low conversion in the synthesis of pyrido[1,2-a]pyrimidines often points to issues with the reaction conditions, particularly the choice of condensing agent and the removal of reaction byproducts. The reaction of a 2-aminopyridine with a β-dicarbonyl compound like diethyl malonate is a cyclocondensation, meaning a molecule of water (or ethanol in this case) is eliminated for each molecule of product formed.

Root Cause Analysis:
  • Inefficient Water/Alcohol Removal: The presence of the ethanol byproduct can shift the reaction equilibrium back towards the starting materials, thus hindering the forward reaction.

  • Insufficient Activation of the Dicarbonyl Compound: The electrophilicity of the carbonyl carbons in diethyl malonate may not be sufficient for a rapid reaction with the weakly nucleophilic exocyclic amino group of 2-aminopyridine under neutral conditions.

Optimization Strategies:

Protocol 3: Enhancing Reaction Rate and Completion

  • Objective: To drive the reaction to completion by effective removal of byproducts and appropriate catalysis.

  • Procedure:

    • Azeotropic Removal of Byproducts: If the reaction solvent allows, use a Dean-Stark apparatus to azeotropically remove the ethanol formed during the reaction. Toluene is a suitable solvent for this purpose.

    • Use of a Condensing Agent: Employ a catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid). These reagents act as both a Lewis acid to activate the carbonyl group and a powerful dehydrating agent to remove the reaction byproduct.

    • Solvent-Free Conditions: Consider running the reaction neat (without solvent) at an elevated temperature. This increases the concentration of reactants and can facilitate the reaction.[2]

Method Key Advantage Considerations
Dean-Stark Efficiently removes ethanol byproduct.Requires a solvent that forms an azeotrope with ethanol.
PPA/Eaton's Reagent Acts as both catalyst and dehydrating agent.Can be viscous and difficult to stir; workup requires care.
Neat Reaction High reactant concentration; environmentally friendly.Requires careful temperature control to avoid side reactions.

Diagram 2: Troubleshooting Low Conversion

G cluster_problem Problem: Low Conversion cluster_causes Potential Causes cluster_solutions Solutions Low Conversion Low Conversion Inefficient Byproduct Removal Inefficient Byproduct Removal Low Conversion->Inefficient Byproduct Removal Insufficient Carbonyl Activation Insufficient Carbonyl Activation Low Conversion->Insufficient Carbonyl Activation Azeotropic Distillation Azeotropic Distillation Inefficient Byproduct Removal->Azeotropic Distillation Solvent-Free Conditions Solvent-Free Conditions Inefficient Byproduct Removal->Solvent-Free Conditions Use Condensing Agent (PPA) Use Condensing Agent (PPA) Insufficient Carbonyl Activation->Use Condensing Agent (PPA)

Caption: Workflow for addressing low reaction conversion.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of the pyrido[1,2-a]pyrimidine core from 2-aminopyridine and diethyl malonate?

A1: The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration. The endocyclic nitrogen of the 2-aminopyridine is more nucleophilic and initially attacks one of the carbonyl carbons of the diethyl malonate. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the second carbonyl carbon. Finally, elimination of two molecules of ethanol leads to the formation of the aromatic pyrido[1,2-a]pyrimidine-2,4-dione.

Q2: Are there any known side reactions involving diethyl malonate itself?

A2: Diethyl malonate is a relatively stable β-dicarbonyl compound. However, under strongly basic conditions, it can undergo self-condensation (Claisen condensation). In the context of the pyrido[1,2-a]pyrimidine synthesis, which is typically conducted under acidic or neutral conditions, this is less of a concern. Another potential side reaction is the dialkylation of diethyl malonate if alkylating agents are present.[3][4]

Q3: My crude product is highly colored. What is the likely cause and how can I decolorize it?

A3: A persistent color in your crude product, especially a yellow or brown hue, often indicates the presence of residual bromine or other colored impurities.[5] These can sometimes be challenging to remove by standard column chromatography.

Protocol 4: Decolorization of Crude Product

  • Objective: To remove colored impurities from the crude product.

  • Procedure:

    • Dissolve the crude product in a suitable organic solvent.

    • Add a small amount of activated charcoal (typically 1-5% by weight).

    • Stir the suspension at room temperature for 15-30 minutes.

    • Filter the mixture through a pad of celite to remove the charcoal.

    • Wash the celite pad with fresh solvent.

    • Combine the filtrates and remove the solvent under reduced pressure.

Q4: What are the best practices for purifying the final 7-bromo-pyrido[1,2-a]pyrimidine product?

A4: The purification strategy will depend on the nature of the impurities. A combination of techniques is often most effective.

  • Column Chromatography: This is the most common method for separating the desired product from side products and unreacted starting materials. A silica gel stationary phase with a gradient elution of hexanes and ethyl acetate is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one that provides good crystal formation and high recovery.

  • Preparative HPLC: For very challenging separations, such as the removal of closely related isomers, preparative HPLC may be necessary.[5]

References

  • Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(3), 477-500.
  • Jones, G., & Jones, R. K. (1972). Pyrido[1,2-a]pyrimidinium salts. Part I. Synthesis from 2-aminopyridines and interconversion with 2-(2-acylvinylamino)pyridines. Journal of the Chemical Society, Perkin Transactions 1, 26-30.
  • Toche, R. B., Ghotekar, B. K., Kazi, M. A., Patil, S. P., & Jachak, M. N. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Scholarly Research Exchange, 2008, 434329.
  • Sodium Methoxide. (2023). Diethyl Malonate Applications. Sodium Methoxide Blog. Retrieved from [Link]

  • Fiveable. (n.d.). Diethyl Malonate Definition. Fiveable Organic Chemistry. Retrieved from [Link]

  • Hermecz, I., Mészáros, Z., Vasvári-Debreczy, L., Horváth, Á., Hofer, O., & Dvortsák, P. (1979). Synthesis of some substituted pyrido[1,2-a]pyrimidin-4-ones and 1,8-naphthyridines. Journal of the Chemical Society, Perkin Transactions 1, 789-794.
  • El-Gaby, M. S. A., Atalla, A. A., Abdel-Aziz, A. M., & El-Sharief, A. M. Sh. (2002). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • Toche, R. B., Aware, P. B., Chavan, S. M., Patil, V. M., & Patil, P. S. (2016). Simple route for the synthesis of pyrido [1, 2-a] pyrimidine derivatives. Der Pharma Chemica, 8(3), 146-151.
  • LibreTexts Chemistry. (2023). 22.7: Alkylation of Enolate Ions. In Organic Chemistry (McMurry). Retrieved from [Link]

  • Ashenhurst, J. (2024). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Isomeric forms of naphthyridines. Retrieved from [Link]

  • Quiroga, J., Rengifo, A., & Insuasty, B. (2001). 1,6-Naphthyridin-2(1H)
  • Wang, Y., et al. (2021).
  • Van der Mey, M., et al. (2001). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Journal of Medicinal Chemistry, 44(16), 2523-2534.
  • Johnson, C. (2017). Separation and purification applications for mutagenic impurities. Pharmaceutical Technology, 41(6), 34-39.
  • Shamroukh, A. H., Ali, M. A., & Zaki, M. E. A. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
  • ResearchGate. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Dirty Medicine. (2023, February 21). Pyrimidine Synthesis [Video]. YouTube. [Link]

  • Zhang, L., et al. (2024). Isolation and identification of three new isomer impurities in milbemycin oxime drug substance. The Journal of Antibiotics, 77, 345-349.

Sources

Troubleshooting

Technical Support Center: HPLC Purification of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

Welcome to the technical support guide for the purification of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. This class of molecules, while promising in drug discovery, presents a unique set of ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. This class of molecules, while promising in drug discovery, presents a unique set of challenges for separation scientists.[1][2] The scaffold contains a basic nitrogenous core susceptible to secondary interactions, a reactive chloromethyl group prone to degradation, and a bulky bromo-substituent that influences retention.

This guide is structured to provide rapid answers to common problems through our FAQs, followed by in-depth troubleshooting sections that explore the root causes and solutions to more complex issues. We will conclude with robust protocols to help you develop and optimize your purification methods from the ground up.

Frequently Asked Questions (FAQs)

Q1: What is a good starting column and mobile phase for my compound?

A good starting point for reversed-phase HPLC is a C18 column with high-purity silica. For the mobile phase, begin with a simple gradient of water and acetonitrile (ACN), both containing an acidic modifier.

  • Column: High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV, typically between 220-260 nm (a UV scan of your compound is recommended).

This acidic mobile phase (pH ≈ 2.7) helps to protonate the basic nitrogens in the pyridopyrimidinone core and suppress the ionization of residual silanols on the column packing, which is a primary cause of peak tailing.[3][4][5]

Q2: My peak is tailing badly. What's the quickest fix?

Severe peak tailing for this class of compounds is almost always due to secondary interactions between the basic analyte and acidic silanol groups on the silica surface of the column.[4][6]

The fastest way to mitigate this is to ensure your mobile phase pH is low. If you are already using 0.1% formic acid, consider switching to 0.1% trifluoroacetic acid (TFA). TFA is a stronger acid and a more effective ion-pairing agent that can significantly improve peak shape for basic compounds.[3] However, be aware that TFA can cause ion suppression if you are using mass spectrometry for detection.[3][7]

Q3: I'm seeing a new, more polar peak appear in my chromatogram over time, especially in my prepared sample vial. What is it?

This is a classic sign of sample instability. The 2-(chloromethyl) group is an electrophilic site susceptible to nucleophilic attack, most commonly by water (hydrolysis), leading to the formation of the corresponding 2-(hydroxymethyl) derivative. This new alcohol-containing compound is significantly more polar and will thus elute earlier than the parent compound. The presence of moisture or elevated temperatures will accelerate this degradation.[8][9]

Q4: Why is my retention time shifting between runs?

Retention time drift can be caused by several factors, but for these specific molecules, the most common culprits are:

  • Poor Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection; 10-15 column volumes is a good rule of thumb.[10]

  • Mobile Phase Composition Changes: In reversed-phase, even a 1% change in the organic solvent concentration can alter retention times by 5-15%.[11] Prepare mobile phases carefully and keep reservoirs covered to prevent evaporation.[12]

  • Temperature Fluctuations: Operate with a thermostatted column compartment to maintain a consistent temperature, as viscosity and retention are temperature-dependent.[10][12]

  • Mobile Phase pH Instability: If you are using a buffer near its pKa, small changes can lead to shifts in analyte ionization and retention. Ensure your buffer is used within its effective range (pKa ± 1 pH unit).[3][13]

Q5: Can I use phosphate buffers if I want to run LC-MS for fraction analysis?

No, phosphate buffers are non-volatile and will precipitate in the mass spectrometer source, causing contamination and signal loss.[7][13] For LC-MS applications, you must use volatile buffers and additives.

Buffer/AdditiveVolatilityCommon Use
Formic AcidVolatileExcellent for low pH in LC-MS.[3]
Acetic AcidVolatileGood for low to mid pH in LC-MS.
Ammonium FormateVolatileBuffers around pH 3.3-4.3.[14][15]
Ammonium AcetateVolatileBuffers around pH 3.8-5.8.[14][15]
Trifluoroacetic Acid (TFA)VolatileExcellent for peak shape but can cause ion suppression.[3][7]
Phosphate BuffersNon-Volatile UV detection ONLY. [13]
In-Depth Troubleshooting Guides
Problem 1: Severe Peak Tailing and Asymmetry

Peak tailing reduces resolution and compromises purification efficiency. For the pyridopyrimidinone core, this is primarily a chemical interaction issue.

// No Path lower_ph [label="Action: Lower pH\n(e.g., 0.1% Formic Acid or TFA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Yes Path check_column [label="Using a modern, high-purity,\nend-capped C18 column?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// No Path from Column Check change_column [label="Action: Switch to a high-purity\nsilica or polar-embedded column", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Yes Path from Column Check check_overload [label="Is sample load too high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Yes Path from Overload Check reduce_load [label="Action: Reduce injection\nvolume or sample concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// No Path from Overload Check consider_alt [label="Consider Alternative Chemistry:\n- PFP or Phenyl column\n- Different organic modifier (MeOH)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_ph; check_ph -> lower_ph [label="No"]; lower_ph -> check_column; check_ph -> check_column [label="Yes"]; check_column -> change_column [label="No"]; change_column -> check_overload; check_column -> check_overload [label="Yes"]; check_overload -> reduce_load [label="Yes"]; check_overload -> consider_alt [label="No"]; } Caption: Decision tree for troubleshooting peak tailing.

  • Cause: Secondary Silanol Interactions: The nitrogen atoms in the pyridopyrimidinone ring system can act as bases. At mid-range pH (above ~3.5), residual silanol groups (-Si-OH) on the silica packing deprotonate to form anionic sites (-Si-O⁻). T[4]he positively charged analyte can then interact with these sites via a strong, secondary ion-exchange mechanism, which leads to tailing. *[6][16] Solution 1: Control Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups by operating at a low pH (2.5-3.0). This ensures the silanols remain protonated and neutral. U[4]sing 0.1% formic acid or 0.1% TFA is standard practice. *[3] Solution 2: Choose a High-Quality Column: Modern HPLC columns are manufactured with high-purity silica that has a lower concentration of acidic metal impurities and are "end-capped" (where residual silanols are chemically derivatized) to minimize these secondary interactions. I[6]f you are using an older column, upgrading can solve the problem instantly.

  • Solution 3: Reduce Sample Load: Injecting too much sample can overload the column, saturating the primary retention sites and amplifying secondary interactions, which manifests as peak fronting or tailing. T[17][18]ry reducing the injection mass to see if the peak shape improves.

Problem 2: Poor Resolution of Impurities

Achieving baseline resolution between the main compound and closely related impurities (e.g., de-brominated species, positional isomers) is critical for purification.

  • Cause: Insufficient Selectivity: Selectivity (α) is a measure of the separation between two peak maxima. If it's too low, the peaks will overlap. To improve resolution, you must change the fundamental chemical interactions within the system.

  • Solution 1: Change the Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, but they have different chemical properties. [5] * Acetonitrile (ACN): Acts as a weaker solvent (stronger elution) and has low viscosity. It is generally a good starting point.

    • Methanol (MeOH): Is a protic solvent and can engage in different hydrogen bonding interactions with the analyte compared to ACN. Switching from ACN to MeOH (or using a mixture) can dramatically alter selectivity and change the elution order of closely related compounds. *[5][19] Solution 2: Use an Alternative Stationary Phase: If changing the mobile phase isn't enough, changing the column chemistry provides a powerful way to alter selectivity.

    • Pentafluorophenyl (PFP) Phase: This phase is excellent for separating halogenated compounds and aromatic isomers. I[20][21]t offers multiple interaction mechanisms, including hydrophobic, dipole-dipole, and π-π interactions with the aromatic pyridopyrimidinone core. [22][23] * Phenyl-Hexyl Phase: Provides alternative π-π interaction selectivity compared to C18 and is another strong candidate for this class of molecules.

  • Solution 3: Optimize the Gradient: A shallower gradient (i.e., increasing the %B more slowly) will increase run time but can significantly improve the resolution of closely eluting peaks.

[24]#### Problem 3: Analyte Degradation and Ghost Peaks

The stability of the 2-(chloromethyl) group is a primary concern. Its hydrolysis to the 2-(hydroxymethyl) analogue is a common degradation pathway.

[8]##### Workflow for Investigating Sample Stability

G start New, Unidentified Peak Appears (Often early eluting) check_sample Analyze sample immediately after preparation start->check_sample check_aged Re-analyze the same sample after 24h at room temp start->check_aged compare Compare Chromatograms check_sample->compare check_aged->compare peak_grows Conclusion: Peak growth indicates sample degradation in solution. compare->peak_grows New peak area increases no_change Conclusion: Peak is likely a stable impurity from the original material. compare->no_change Peak area is constant

Caption: Workflow for confirming sample degradation.

  • Cause: Hydrolysis: The chloromethyl group is a good leaving group. In the presence of nucleophiles like water, it can undergo an Sₙ1 or Sₙ2 reaction to form an alcohol. This reaction is often catalyzed by acidic or basic conditions but can occur in neutral water as well. *[9] Solution 1: Use Acidic Conditions: Preparing samples in a diluent that matches the acidic starting mobile phase (e.g., 50/50 Water/ACN with 0.1% FA) can improve stability compared to dissolving in neutral solvents.

  • Solution 2: Control Temperature: Keep sample vials in a cooled autosampler (4-10 °C) to slow the rate of degradation. Prepare samples fresh and analyze them promptly.

  • Solution 3: Perform a Forced Degradation Study: To confirm the identity of the degradant, intentionally stress the sample. A mild forced degradation study can provide definitive proof. T[25][26][27]his is also a key step in developing a stability-indicating analytical method as required by regulatory bodies like the ICH.

[26][28]---

Experimental Protocols
Protocol 1: Generic Method Development Strategy

This protocol outlines a systematic approach to developing a purification method.

  • Step 1: Initial Scouting Run

    • Objective: Determine the approximate retention of the target compound.

    • Conditions: Use the "Q1" starting conditions with a fast gradient (e.g., 5-95% B in 10 minutes) on a C18 column.

    • Analysis: Note the retention time and peak shape of your main compound.

  • Step 2: Optimize Retention (k')

    • Objective: Adjust the gradient to achieve a retention factor (k') between 2 and 10 for the main peak, which provides a good balance of resolution and run time. [5] * Action: If the peak elutes too early (k' < 2), make the starting gradient conditions weaker (e.g., start at 0% B or hold at a low %B for several minutes). If it elutes too late (k' > 10), make the gradient more aggressive.

  • Step 3: Improve Resolution (α)

    • Objective: Separate the target compound from all impurities.

    • Action 1: Decrease the gradient slope around the elution time of your target compound. For example, change from a single linear gradient to a multi-step gradient (e.g., 10-40% B in 5 min, then 40-55% B in 15 min, then ramp to 95% to wash the column).

    • Action 2: If resolution is still poor, switch the organic modifier from ACN to MeOH and re-optimize the gradient.

    • Action 3: If necessary, screen an alternative column chemistry like a PFP or Phenyl-Hexyl phase.

  • Step 4: Finalize and Verify

    • Objective: Confirm the method is robust and suitable for purification.

    • Action: Once a suitable separation is achieved, perform a high-load injection to ensure the peak shape and resolution hold up under preparative conditions.

Protocol 2: Forced Degradation Study (Mild Hydrolysis)

This protocol helps identify degradation products arising from the chloromethyl group.

  • Sample Preparation: Prepare three vials of your sample at a known concentration (e.g., 1 mg/mL) in a 50:50 ACN/Water mixture.

    • Vial 1 (Control): Analyze immediately.

    • Vial 2 (Acid Stress): Add a small amount of 1M HCl to make the solution ~0.1M HCl. Let it stand at room temperature for 4-8 hours.

    • Vial 3 (Neutral Stress): Let it stand at a slightly elevated temperature (e.g., 40°C) for 4-8 hours.

  • Analysis: After the incubation period, quench any reaction if necessary (e.g., neutralize the acid) and dilute all samples to the same final concentration. Analyze all three vials using your developed HPLC method.

  • Evaluation: Compare the chromatograms. An increase in the area of an early-eluting peak in the stressed samples (Vials 2 and 3) relative to the control (Vial 1), with a corresponding decrease in the parent peak area, confirms that it is a degradation product. T[25]his information is invaluable for setting specifications for the purity of your final product.

References
  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
  • LCGC International. (n.d.). Buffer Considerations for LC and LC–MS.
  • MilliporeSigma. (n.d.). Reversed-phase HPLC Buffers.
  • Welch Materials. (2024). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide.
  • Crawford Scientific. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Chrominfo. (2025). How to Prepare and Optimise HPLC Mobile Phases.
  • Analytical Sciences Digital Library. (2013). Using a Solvent Triangle to Optimize an HPLC Separation.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • PubMed. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • Advances in Bioresearch. (n.d.). Degradation studies.
  • SciSpace. (2016). Forced Degradation Studies.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
  • ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
  • Google Patents. (2007). Method for hydrolysis of aromatic chloromethyl compounds.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • PubMed. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors.
  • PubMed. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators.

Sources

Optimization

Technical Support Center: Stability of the Chloromethyl Group on the Pyrido[1,2-a]pyrimidine Ring

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloromethyl-substituted pyrido[1,2-a]pyrimidine derivatives. This guide is designed to provide in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloromethyl-substituted pyrido[1,2-a]pyrimidine derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this highly reactive chemical moiety. The pyrido[1,2-a]pyrimidine core is a cornerstone in the development of numerous therapeutic agents, and understanding the nuances of its chloromethyl derivatives is critical for successful and reproducible research.[1]

Introduction: The Double-Edged Sword of Reactivity

The chloromethyl group attached to a pyrido[1,2-a]pyrimidine ring is a potent synthetic handle, enabling a wide array of subsequent chemical transformations. However, this very reactivity makes it susceptible to degradation under various experimental conditions. The electron-withdrawing nature of the fused aromatic system significantly enhances the electrophilicity of the methylene carbon, making it an excellent substrate for nucleophilic attack.[2] This guide will help you navigate the challenges associated with the stability of these valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm seeing a new, more polar spot on my TLC/a new peak in my LC-MS analysis after preparing a stock solution of my chloromethyl-pyrido[1,2-a]pyrimidine in methanol. What is happening?

Answer: You are likely observing the product of solvolysis. The chloromethyl group is highly susceptible to nucleophilic attack, and protic solvents like methanol or water are effective nucleophiles.[3] In the case of methanol, the chlorine atom is displaced to form the corresponding methoxymethyl-pyrido[1,2-a]pyrimidine. If water is present, the hydroxymethyl derivative will be formed.

Troubleshooting Steps:

  • Solvent Selection: For short-term storage and immediate use, always opt for aprotic, non-nucleophilic solvents. Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are recommended.[3]

  • Fresh Preparation: It is best practice to prepare solutions fresh for each experiment to minimize the risk of degradation.

  • Moisture Control: Ensure your solvents are anhydrous and that you are working under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

Diagram: Common Degradation Pathway in Protic Solvents

G cluster_0 Initial Compound cluster_1 Conditions cluster_2 Degradation Products Start Chloromethyl-Pyrido[1,2-a]pyrimidine Condition Nucleophilic Solvent (e.g., H₂O, MeOH) Start->Condition Exposure Product1 Hydroxymethyl Derivative Condition->Product1 Hydrolysis Product2 Alkoxymethyl Derivative Condition->Product2 Solvolysis

Caption: Nucleophilic attack on the chloromethyl group.

FAQ 2: My reaction with a nitrogen nucleophile (e.g., a primary amine) is giving low yields and multiple side products. How can I optimize this?

Answer: Low yields in nucleophilic substitution reactions with chloromethyl-pyrido[1,2-a]pyrimidines can stem from several factors, including steric hindrance, the basicity of the nucleophile, and reaction conditions. The pyrido[1,2-a]pyrimidine ring itself can be susceptible to side reactions under certain conditions.

Optimization Protocol:

  • Base Selection: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is often necessary to scavenge the HCl generated during the reaction. This prevents the protonation of your nucleophile, which would render it non-nucleophilic.

  • Temperature Control: These reactions are often exothermic. Start at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature. This can help minimize the formation of side products.

  • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to ensure the solubility of your reactants and facilitate the S_N2 reaction mechanism.[2]

  • Inert Atmosphere: As always, working under an inert atmosphere is crucial to prevent hydrolysis of your starting material.

Diagram: General Workflow for Nucleophilic Substitution

G Start Dissolve Chloromethyl-Pyrido[1,2-a]pyrimidine in Anhydrous Aprotic Solvent Step2 Cool to 0 °C under Inert Atmosphere (N₂/Ar) Start->Step2 Step3 Add Non-Nucleophilic Base (e.g., DIPEA) Step2->Step3 Step4 Slowly Add Nucleophile (e.g., Amine, Thiol) Step3->Step4 Step5 Allow to Warm to RT & Monitor by TLC/LC-MS Step4->Step5 Step6 Aqueous Workup & Extraction Step5->Step6 End Purification (e.g., Column Chromatography) Step6->End

Caption: Optimized nucleophilic substitution workflow.

FAQ 3: How should I store my chloromethyl-pyrido[1,2-a]pyrimidine compounds for long-term stability?

Answer: Long-term stability requires stringent storage conditions to prevent degradation.

Storage Recommendations:

ConditionTemperatureDurationExpected Stability
Long-term-20°C≥ 4 yearsStable[4]
Long-term (alternative)4°CNot specifiedStable[4]
ShippingRoom TemperatureShort-termStable[4]
  • Solid Form: Store the compound as a solid in a tightly sealed container.

  • Inert Atmosphere: Purge the container with an inert gas like argon or nitrogen before sealing.

  • Desiccation: Store the container in a desiccator to protect it from moisture.

  • Light Protection: Use an amber-colored vial or store the container in the dark to prevent photodegradation.[5]

For solutions, it is highly recommended to prepare them fresh. If short-term storage of a stock solution is necessary, use an anhydrous aprotic solvent, aliquot into single-use vials to avoid freeze-thaw cycles, and store at -80°C.[3]

In-Depth Technical Guide: Understanding Stability

The Electronic Influence of the Pyrido[1,2-a]pyrimidine Ring

The stability of the chloromethyl group is intrinsically linked to the electronic properties of the heterocyclic ring to which it is attached. The pyrido[1,2-a]pyrimidine system is an electron-deficient aromatic structure. This electron deficiency has a profound impact on the C-Cl bond of the chloromethyl group:

  • Inductive Effect: The nitrogen atoms in the ring system exert a strong electron-withdrawing inductive effect. This pulls electron density away from the chloromethyl group, making the methylene carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Resonance: While the chloromethyl group itself does not directly participate in the aromaticity of the ring, the overall electron-deficient nature of the ring system enhances the stability of the transition state in an S_N2 reaction.

This increased reactivity means that chloromethyl-pyrido[1,2-a]pyrimidines are generally less stable than their benzylic chloride counterparts and require more careful handling.

Forced Degradation Studies: A Proactive Approach

To fully understand the stability profile of your specific chloromethyl-pyrido[1,2-a]pyrimidine derivative, conducting forced degradation studies is a valuable exercise. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Protocol for Forced Degradation Study:

  • Prepare Stock Solutions: Dissolve your compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration.

  • Stress Conditions: Aliquot the stock solution and subject each aliquot to one of the following conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample at a temperature below its melting point for 48 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze each stressed sample, along with a control sample, by a stability-indicating method, typically reverse-phase HPLC with a photodiode array (PDA) detector and mass spectrometry (LC-MS).

  • Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks that appear. This will provide a comprehensive map of your compound's stability limitations.

References

  • BenchChem. (2025). Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem.
  • StemCo. (2021, August 2). What factors affect chemical stability?. StemCo.
  • Wittich, R. M., et al. (2007). Chloromethylmuconolactones as Critical Metabolites in the Degradation of Chloromethylcatechols: Recalcitrance of 2-Chlorotoluene. Applied and Environmental Microbiology, 73(1), 245-251.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-(Chloromethyl)pyrimidine Hydrochloride: A Technical Guide. BenchChem.
  • BenchChem. (2025). Preventing degradation of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione during storage. BenchChem.
  • Chemistry LibreTexts. (2023, March 18). 7.10: Carbocation Structure and Stability. Chemistry LibreTexts.
  • El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11089-11105.
  • Afza, N., et al. (2020). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. Mini-Reviews in Organic Chemistry, 17(6), 695-710.
  • MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI.
  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(Chloromethyl)
  • Ghorab, M. M., et al. (2010). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry, 18(1), 108-117.
  • Developments of pyridodipyrimidine heterocycles and their biological activities. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 13.
  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
  • ResearchGate. (n.d.). 2H-pyrido[1,2-c]pyrimidine derivatives.
  • Ashenhurst, J. (2023, March 11).
  • ResearchGate. (n.d.). (PDF) 12063 Pyrido[1,2-a]Pyrimidine-2-one Systems.
  • ResearchGate. (n.d.). General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1.
  • PubMed. (2021). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed.
  • ResearchGate. (n.d.). Synthesis of novel pyrido[1,2-c]pyrimidine derivatives with rigidized tryptamine moiety as potential SSRI and 5-HT1A receptor ligands | Request PDF.
  • Google Patents. (n.d.). WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.
  • ChemicalBook. (n.d.). 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum. ChemicalBook.
  • ChemRxiv. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS) | Earth, Space, and Environmental Chemistry. ChemRxiv.
  • Radboud Repository. (2022).
  • Journal of the Chemical Society C. (1968). Pyrimidines. Part II.
  • ResearchGate. (n.d.). (PDF) Synthesis of Pyrido[1,2-a][2][3][6]Triazine Derivatives by Aminomethylation of 6-Amino-4-Aryl-2-Oxo-1,2-Dihydropyridine-3,5-Dicarbonitriles. ResearchGate.

  • PubMed. (2001).
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Analogues. BenchChem.
  • YouTube. (2012, June 23).
  • MDPI. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • ResearchGate. (n.d.). Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives.
  • ASM Journals. (2011). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. ASM Journals.

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Troubleshooting

Overcoming low reactivity in Suzuki couplings with 7-bromo-pyridopyrimidines

Welcome to the technical support center for overcoming challenges with Suzuki-Miyaura cross-coupling reactions involving 7-bromo-pyridopyrimidines. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for overcoming challenges with Suzuki-Miyaura cross-coupling reactions involving 7-bromo-pyridopyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are encountering low reactivity and other common issues with this specific class of substrates. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance your reaction success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Question 1: My Suzuki coupling with 7-bromo-pyridopyrimidine is not proceeding, or the conversion is extremely low. What is the primary cause?

Answer:

The low reactivity of 7-bromo-pyridopyrimidines is a known challenge rooted in the electronic nature of the heterocyclic core. The pyridopyrimidine ring system is highly electron-deficient, and the presence of two nitrogen atoms introduces specific obstacles not typically seen with simple aryl bromides.

Primary Causes & Mechanistic Insights:

  • Difficult Oxidative Addition: The C-Br bond at the 7-position is on an electron-poor ring, which can make the initial, often rate-limiting, oxidative addition step of the palladium(0) catalyst kinetically challenging.[1][2]

  • Catalyst Inhibition/Deactivation: The lone pairs on the pyrimidine and pyridine nitrogen atoms can act as Lewis bases and coordinate strongly to the palladium center.[3][4] This coordination can poison the catalyst, forming stable, off-cycle complexes that are catalytically inactive.

Actionable Solutions:

  • Critically Re-evaluate Your Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You must employ a ligand specifically designed to overcome these challenges.

    • Recommendation: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). Ligands like SPhos , XPhos , or RuPhos are industry standards for coupling challenging heteroaryl halides.[5][6] Their steric bulk prevents the pyridopyrimidine nitrogen from binding to the palladium center, while their electron-donating nature accelerates the oxidative addition step.[4][6]

  • Increase Reaction Temperature: Higher temperatures (e.g., 80-110 °C) can provide the necessary activation energy to drive the oxidative addition forward. Microwave-assisted heating can be particularly effective at rapidly achieving high temperatures and improving yields.[7][8][9]

  • Choose an Appropriate Palladium Precatalyst: While Pd(PPh₃)₄ can sometimes work at higher loadings and temperatures[10], modern precatalysts are far more efficient.

    • Recommendation: Use Pd(OAc)₂ or Pd₂(dba)₃ in combination with your chosen ligand, or better yet, use a pre-formed precatalyst like XPhos Pd G2/G3 . These are often more active and require lower catalyst loading.[6][8]

Question 2: I am observing significant amounts of my boronic acid being converted back to the corresponding arene (protodeboronation). How can I prevent this side reaction?

Answer:

Protodeboronation is a common and frustrating side reaction, particularly with heteroaryl boronic acids or when using aqueous basic conditions.[4][11][12] The C-B bond is cleaved and replaced with a C-H bond, consuming your nucleophile and reducing the yield.

Primary Causes & Mechanistic Insights:

  • Instability of Boronic Acids: Boronic acids can be unstable in the presence of water and base, which facilitates the cleavage of the carbon-boron bond.

  • Slow Transmetalation: If the desired transmetalation step is slow (a common issue with electron-deficient halides), the boronic acid has more time to decompose via competing pathways like protodeboronation.

Actionable Solutions:

  • Switch to a More Stable Boron Reagent: This is the most robust solution.

    • Recommendation: Replace your boronic acid with its corresponding neopentylglycol or pinacol boronic ester (Bpin) .[4][12] These esters are significantly more stable towards hydrolysis and protodeboronation but are still sufficiently reactive for transmetalation.

  • Use Anhydrous Conditions: If you must use a boronic acid, moving to a non-aqueous system can help.

    • Recommendation: Use a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a solvent like dioxane or toluene.[10][13][14] Some protocols have found success using anhydrous conditions with additives like trimethyl borate.[12]

  • Choose Your Base Carefully: The base's role is to activate the boronic acid to form a more nucleophilic borate species[15], but overly harsh aqueous bases can accelerate decomposition.

    • Recommendation: K₃PO₄ is often an excellent choice as it is a strong base with low nucleophilicity and moderate solubility in organic solvents when a small amount of water is present.[10][16]

Question 3: My reaction is producing the desired product, but also a significant amount of debrominated starting material. What causes this?

Answer:

Debromination, the replacement of the bromine atom with hydrogen, is a side reaction that competes with the productive cross-coupling pathway.

Primary Causes & Mechanistic Insights:

  • Hydrodehalogenation Pathway: This can occur via several mechanisms, including the reaction of the palladium-aryl intermediate with trace water, base, or other proton sources before transmetalation can occur.

  • Catalyst System: Some catalyst/ligand combinations are more prone to promoting this side reaction.

Actionable Solutions:

  • Use a Robust Catalyst System: Modern catalyst systems are designed to favor the cross-coupling pathway.

    • Recommendation: The use of a tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective in avoiding debromination in similar pyrimidine systems.[8]

  • Control the Reaction Environment: Ensure your solvent and reagents are of high purity and appropriately degassed. If using anhydrous conditions, ensure they are truly dry.

  • Optimize Base and Temperature: Sometimes, a slightly weaker base or lower reaction temperature can disfavor the debromination pathway relative to the Suzuki coupling. However, this must be balanced against the need for sufficient reactivity.

Frequently Asked Questions (FAQs)

Q1: Which catalyst/ligand combination is the best starting point for 7-bromo-pyridopyrimidines?

For a challenging substrate like this, starting with a well-established, high-activity system is crucial. We recommend beginning with the conditions outlined in the table below.

ComponentRecommendationRationale
Pd Precatalyst XPhos Pd G3 (1-3 mol%)Highly active, air-stable, ensures a 1:1 Pd:Ligand ratio.
Ligand XPhos (1-3 mol% excess)A bulky, electron-rich ligand ideal for electron-deficient heteroaryl halides.[6]
Base K₃PO₄ (2-3 equivalents)Strong, non-nucleophilic base effective in promoting transmetalation.[10][14]
Solvent 1,4-Dioxane or Toluene/WaterAprotic solvents are generally preferred. A small amount of water can aid base solubility.
Temperature 90-110 °CSufficient thermal energy is needed to overcome the oxidative addition barrier.
Q2: How important is degassing, and what is the best method?

Extremely important. Oxygen can oxidize the Pd(0) active catalyst to inactive Pd(II) and can also promote the undesirable homocoupling of the boronic acid reagent.

Recommended Method: The "freeze-pump-thaw" technique (3 cycles) is the most rigorous method for removing dissolved oxygen. A more common and often sufficient method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes, and then maintain the reaction under a positive pressure of that inert gas.

Q3: Can I use a different halogen, like 7-chloro-pyridopyrimidine?

While possible, moving from a bromide to a chloride significantly increases the difficulty of the oxidative addition step.[1] If you must use a 7-chloro analog, you will require an even more specialized and highly active catalyst system. You would almost certainly need to use a sophisticated biarylphosphine ligand like SPhos or tBuXPhos and may need higher temperatures and longer reaction times.

Visualizing the Process

To better understand the reaction and troubleshooting logic, refer to the diagrams below.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Regeneration Product Ar-Ar' (Desired Product) Transmetal->Product Reductive Elimination Pd_regen Pd(0)L₂ ArBr 7-Bromo-pyridopyrimidine (Ar-Br) ArBr->OxAdd Boronic Boronic Ester/Acid (Ar'-B(OR)₂) Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->OxAdd Activates Boronic Reagent Troubleshooting_Workflow Start Reaction Start: Low or No Conversion CheckCatalyst Is the Catalyst System Optimized for Heterocycles? Start->CheckCatalyst OptimizeCatalyst Action: Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos). Use Modern Precatalyst. CheckCatalyst->OptimizeCatalyst No CheckTemp Is the Temperature Sufficiently High? CheckCatalyst->CheckTemp Yes OptimizeCatalyst->CheckTemp IncreaseTemp Action: Increase Temperature to 90-110 °C. Consider Microwave Heating. CheckTemp->IncreaseTemp No CheckBoron Is Protodeboronation Observed (via LCMS)? CheckTemp->CheckBoron Yes IncreaseTemp->CheckBoron StabilizeBoron Action: Switch from Boronic Acid to a Pinacol (Bpin) or Neopentylglycol Ester. CheckBoron->StabilizeBoron Yes CheckDebrom Is Debromination of Starting Material Observed? CheckBoron->CheckDebrom No StabilizeBoron->CheckDebrom OptimizeBase Action: Re-evaluate Base. Ensure Anhydrous Conditions if necessary. CheckDebrom->OptimizeBase Yes Success Reaction Successful CheckDebrom->Success No OptimizeBase->Success

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

Validated Experimental Protocol

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic 7-bromo-pyridopyrimidine with an arylboronic pinacol ester.

Reagents:

  • 7-Bromo-pyridopyrimidine (1.0 equiv)

  • Arylboronic Pinacol Ester (1.2-1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Water (Degassed)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 7-bromo-pyridopyrimidine (1.0 equiv), the arylboronic pinacol ester (1.2 equiv), XPhos Pd G3 (0.02 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water to achieve a 10:1 dioxane:water ratio (e.g., 5 mL dioxane, 0.5 mL water for a 0.5 mmol scale reaction). The solution should be approximately 0.1 M with respect to the limiting reagent.

  • Heating & Monitoring: Place the sealed vessel in a preheated oil bath at 100 °C (or program the microwave reactor accordingly). Stir vigorously for 4-18 hours. Monitor the reaction progress by taking small aliquots and analyzing via LCMS or TLC.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the desired coupled product.

References

  • Fuentes-Rivera, J. J., Zick, M. E., Düfert, M. A., & Milner, P. J. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1631–1637. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Willis, M. C., et al. (2021). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. [Link]

  • Thomas, D. A., et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 21(15), 6049–6053. [Link]

  • Biscoe, M. R., et al. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. The Journal of Organic Chemistry, 86(2), 1639–1650. [Link]

  • Zhang, T., & Zhang, W. (2018). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 29(10), 1243-1253. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • Hussain, M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(21), 6469. [Link]

  • Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 15(1), 104-123. [Link]

  • Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(44), 12389-12395. [Link]

  • Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry, 46(5), 856-862. [Link]

  • Reddit r/Chempros. (2022). Failed suzuki coupling, any suggenstions? [Link]

  • Reddit r/Chempros. (2021). Help needed with unreproducible Suzuki coupling. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Reddit r/Chempros. (2019). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Krstulović, L., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(10), 1756. [Link]

  • Sigman, M. S., & Denmark, S. E. (2016). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Nature, 535(7612), 408-412. [Link]

  • Ossowska, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2247. [Link]

  • Molecules Special Issue. The Suzuki–Miyaura Reaction: Exciting New Discoveries and Applications. [Link]

  • Zewge, D., et al. (2018). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development, 22(3), 326-333. [Link]

  • Berteina-Raboin, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(7), 3865-3874. [Link]

  • Tumkevicius, S., et al. (2007). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Synlett, 2007(14), 2259-2262. [Link]

  • ResearchGate. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Berteina-Raboin, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11, 3865-3874. [Link]

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Optimization

Technical Support Center: Troubleshooting Nucleophilic Substitution Reactions with Hindered Amines

Welcome to the Technical Support Center for navigating the complexities of nucleophilic substitution reactions involving sterically hindered amines. This guide is designed for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for navigating the complexities of nucleophilic substitution reactions involving sterically hindered amines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these notoriously difficult transformations. Here, we move beyond simple protocols to explain the why behind the how, offering field-proven insights to turn low yields and failed reactions into successful outcomes.

Introduction: The Challenge of Steric Hindrance

Steric hindrance presents a significant kinetic barrier in nucleophilic substitution reactions.[1][2][3] For a reaction to occur, the nucleophilic amine must approach the electrophilic carbon center, typically from the backside in an SN2 mechanism.[3][4][5] Bulky groups on either the amine or the electrophile create a crowded environment, physically obstructing this approach and dramatically slowing down the reaction rate.[3][6][7] In some cases, steric hindrance can completely prevent the desired SN2 reaction, leading to competing elimination pathways or no reaction at all.[4][8]

This guide provides a structured approach to troubleshooting these challenges, from foundational principles to advanced catalytic systems.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive from researchers in the field.

Q1: Why is my SN2 reaction with a hindered secondary amine failing, even at high temperatures?

A1: High temperatures often favor elimination (E2) over substitution (SN2), especially with sterically hindered nucleophiles and substrates. The bulky amine may act as a base, abstracting a proton from the substrate faster than it can attack the electrophilic carbon.[4] Furthermore, extreme heat can lead to decomposition of starting materials or products.[9]

  • Causality: The activation energy for elimination is often lower than for a sterically hindered substitution. As you increase the thermal energy, you are more likely to overcome the barrier for the undesired elimination pathway.

  • Recommendation: Instead of simply increasing heat, consider alternative strategies such as changing the solvent, using a stronger but less basic nucleophile if possible, or employing a catalytic system designed for hindered couplings.

Q2: I'm observing over-alkylation of my primary amine. How can I stop the reaction at the desired secondary amine?

A2: This is a classic problem in amine synthesis. The primary amine product is often more nucleophilic than the starting ammonia or primary amine, leading to subsequent alkylations and the formation of tertiary amines and even quaternary ammonium salts.[10][11][12]

  • Causality: The alkyl group(s) on the newly formed primary or secondary amine are electron-donating, which increases the electron density on the nitrogen and makes it a more potent nucleophile than the starting amine.

  • Recommendation:

    • Use a large excess of the starting amine relative to the alkylating agent to increase the probability of the alkyl halide reacting with the intended nucleophile.[11]

    • Consider a reductive amination approach or a Gabriel synthesis as alternative strategies that offer better control.[10]

Q3: Can I use a tertiary amine as a nucleophile in a substitution reaction?

A3: While tertiary amines can act as nucleophiles, their steric bulk often makes them poor candidates for SN2 reactions on hindered substrates.[4][13] They can, however, be effective in certain contexts, particularly in nucleophilic aromatic substitution or when forming quaternary ammonium salts.[14] It's important to note that tertiary amines are often used as non-nucleophilic bases to scavenge acid produced during a reaction.[14]

  • Causality: The three alkyl groups on a tertiary amine create significant steric shielding around the nitrogen's lone pair, making it difficult to access an electrophilic carbon.[4]

  • Recommendation: If you need to form a C-N bond with a tertiary amine, consider specialized reactions like the Menshutkin reaction or evaluate if the tertiary amine is acting as an unintended nucleophile when it's meant to be a base.[14]

In-Depth Troubleshooting Guides

When simple fixes are not enough, a more systematic approach is required. This section provides detailed troubleshooting workflows for common scenarios.

Issue 1: Low to No Yield in SN2 Reactions with Hindered Amines

This is the most frequent issue. The troubleshooting process should systematically evaluate each component of the reaction.

Troubleshooting Workflow

G start Low/No Yield with Hindered Amine check_substrate Evaluate Substrate Sterics (Primary > Secondary >> Tertiary/Neopentyl) start->check_substrate check_amine Evaluate Amine Sterics & Nucleophilicity check_substrate->check_amine Substrate is primary/secondary alternative_chem Consider Alternative Chemistries check_substrate->alternative_chem Substrate is tertiary or neopentyl check_conditions Optimize Reaction Conditions check_amine->check_conditions Amine is reasonably nucleophilic check_amine->alternative_chem Amine is excessively hindered check_conditions->alternative_chem Optimization fails success Successful Reaction check_conditions->success Yield improves alternative_chem->success New strategy works

Step 1: Re-evaluate the Substrate and Amine
  • Substrate: SN2 reactions are highly sensitive to steric hindrance at the electrophilic carbon. The reactivity order is methyl > primary > secondary. Tertiary and neopentyl halides generally do not undergo SN2 reactions.[3][6][8] If your substrate is secondary, the reaction will be slow; if it's tertiary or neopentyl, a different mechanism is required.[8][15][16]

  • Amine: While more substituted amines are generally more basic, their nucleophilicity does not always follow the same trend due to sterics.[4] A very bulky amine like di-tert-butylamine will be a very poor nucleophile.

Step 2: Optimize Reaction Conditions

If the substrate and amine are viable, focus on the reaction environment.

ParameterRecommendation for Hindered ReactionsRationale
Solvent Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile).These solvents solvate the cation but not the anionic nucleophile, increasing its effective nucleophilicity. Protic solvents can hydrogen-bond with the amine, reducing its reactivity.[6][9]
Leaving Group Use a better leaving group (I > Br > Cl > F; OTf > OTs > OMs).A good leaving group lowers the activation energy of the transition state, accelerating the reaction.[6]
Temperature Moderate increase in temperature or use of microwave irradiation.Provides the necessary energy to overcome the activation barrier. However, be cautious of favoring elimination at very high temperatures.[9][17]
Base If deprotonation is needed, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU).This prevents the base from competing with your hindered amine as the nucleophile.
Step 3: Consider Alternative Chemistries

When standard SN2 conditions fail, it's time to explore more powerful, specialized reactions.

Issue 2: Competing Elimination Reactions

If you are isolating alkene byproducts, the amine is acting as a base rather than a nucleophile.

Troubleshooting Workflow

G start Elimination Products Observed lower_temp Lower Reaction Temperature start->lower_temp change_solvent Switch to a Less Polar Solvent lower_temp->change_solvent Elimination persists success Substitution Product Favored lower_temp->success Elimination reduced less_basic_amine Use a Less Basic Amine (if possible) change_solvent->less_basic_amine Elimination persists change_solvent->success Elimination reduced alternative_reaction Switch to a Non-basic Coupling Reaction less_basic_amine->alternative_reaction Not an option less_basic_amine->success Elimination reduced alternative_reaction->success

  • Lower the Temperature: Elimination reactions often have a higher activation energy but are entropically favored, making them more prevalent at higher temperatures.

  • Use a Less Hindered Substrate: If possible, switch to a primary halide, which is much less prone to elimination.

  • Change the Base/Nucleophile System: If the amine's basicity is the issue, consider reactions that do not rely on strong bases, such as the Mitsunobu reaction.

Advanced Synthetic Strategies for Hindered Amines

For particularly challenging substrates, modern organometallic catalysis and alternative named reactions provide robust solutions.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation, especially for aryl halides and hindered amines.[13][18] It has largely replaced harsher methods like the Ullmann condensation for many applications.[13][19]

  • Mechanism Overview: The reaction involves a catalytic cycle of oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base, and reductive elimination to form the product and regenerate the catalyst.[20]

  • Key for Hindered Systems: The development of sterically bulky phosphine ligands (e.g., Josiphos, XPhos, RuPhos) has been crucial. These ligands promote the reductive elimination step, which is often rate-limiting for hindered substrates, and prevent catalyst decomposition.[20][21][22]

Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Aryl Bromide

Materials:

  • Aryl bromide (1.0 equiv)

  • Hindered secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide, Pd₂(dba)₃, and the phosphine ligand.

  • Add the sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene, followed by the hindered amine via syringe.

  • Heat the reaction mixture at 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction allows for the alkylation of acidic N-H bonds (pKa < 15) with primary or secondary alcohols under mild, neutral conditions, proceeding with inversion of stereochemistry at the alcohol carbon.[23][24]

  • Limitations with Hindered Amines: While powerful, the reaction can be sluggish or fail with highly hindered amines or secondary alcohols due to steric hindrance impeding the attack on the activated alcohol intermediate.[25][26] Amines with a pKa > 9 may also give low yields.[25][26]

  • Troubleshooting:

    • Ensure the amine's pKa is sufficiently low. If not, consider using a more acidic analog (e.g., a sulfonamide or imide), which can be deprotected later.

    • For hindered systems, extended reaction times or a slight increase in temperature may be necessary.

    • The removal of byproducts like triphenylphosphine oxide can be challenging and may require specialized purification techniques.[25]

Reductive Amination

This two-step (or one-pot) process involves the formation of an imine or enamine from a ketone/aldehyde and an amine, followed by reduction to the target amine. It is an excellent method for creating highly substituted, sterically hindered amines.[27][28][29]

  • Advantages: Avoids the use of alkyl halides and the problem of over-alkylation. It is highly effective for synthesizing secondary and tertiary amines.[27]

  • Common Reducing Agents: Sodium triacetoxyborohydride (STAB) is often preferred as it is mild, selective for the iminium ion over the carbonyl, and does not require acidic conditions. Other reagents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation.[29]

Comparative Table of Methods
MethodSubstratesKey Advantage for Hindered SystemsCommon Limitation
SN2 Alkyl Halides + AminesSimple, directHighly sensitive to steric hindrance; elimination is a major side reaction.[3][8]
Buchwald-Hartwig Aryl/Vinyl Halides + AminesExcellent for hindered aryl systems; high functional group tolerance.[13]Requires careful exclusion of air/moisture; catalyst/ligand cost.
Mitsunobu Alcohols + Acidic N-HMild, neutral conditions; stereochemical inversion.[23]Fails with very hindered amines/alcohols; byproduct removal can be difficult.[25][26]
Reductive Amination Carbonyls + AminesExcellent for creating highly substituted amines; avoids over-alkylation.[27][28]Requires a suitable carbonyl precursor.
Ullmann Condensation Aryl Halides + AminesA classic method, useful for certain substrates.Requires high temperatures and stoichiometric copper; less functional group tolerance than Buchwald-Hartwig.[19][30]

Conclusion

Successfully performing nucleophilic substitution with hindered amines requires a deep understanding of the interplay between steric effects, reaction kinetics, and the specific reagents employed. When faced with a challenging transformation, a systematic troubleshooting approach—evaluating the substrate, optimizing conditions, and being prepared to pivot to more advanced catalytic or named reactions—is the key to success. This guide serves as a starting point for diagnosing and solving these common but complex synthetic hurdles.

References
  • Ohtsuka, Y., Hagiwara, H., Miyazaki, T., & Yamakawa, T. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Synthetic Communications, 49(1), 159–165. [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. (n.d.). Taylor & Francis. [Link]

  • Zhang, Z., et al. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Kanavarioti, A., et al. (1995). Large steric effect in the substitution reaction of amines with phosphoimidazolide-activated nucleosides. PubMed. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Resources Worldwide. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Dodge, M. W., & Johnson, J. S. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • Korstanje, T. J., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. RSC Publishing. [Link]

  • Chen, C., et al. (2021). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (2025). ResearchGate. [Link]

  • Gumball Degree. (2025). How does steric hindrance affect SN2 reactions? YouTube. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. [Link]

  • Liu, Y., et al. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]

  • Wikipedia contributors. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • aliphatic nucleophilic substitution. (n.d.). ScienceDirect. [Link]

  • Wang, G., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. [Link]

  • Dembinski, R. (2004). Mitsunobu and Related Reactions: Advances and Applications. PDF Free Download. [Link]

  • SN2 Reactions: Steric Hindrance & Backside Attack Explained. (n.d.). Studylib. [Link]

  • Nucleophilic Substitution in Synthesis: Amines. (2022). Chemistry LibreTexts. [Link]

  • Amines. (n.d.). NCERT. [Link]

  • Siddiqui, H. L., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]

  • Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. (2025). ResearchGate. [Link]

  • Factors affecting the SN2 Reaction. (2021). Chemistry LibreTexts. [Link]

  • Ullmann Condensation. (n.d.). Georganics. [Link]

  • Nucleophilic Substitution. (2024). Save My Exams. [Link]

  • Kaur, K., & Kumar, V. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. [Link]

  • Mitsunobu Reaction. (n.d.). Chemistry Steps. [Link]

  • Wulsdorf, T., et al. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). MDPI. [Link]

  • But, T. Y. S., & Toy, P. H. (2007). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. PubMed Central. [Link]

  • Nucleophilic additions and substitutions. (n.d.). CEM Corporation. [Link]

  • Organic Chem Explained. (2019). Substitution Reactions of Neopentyl Halides. YouTube. [Link]

  • Broxton, T. J., & Deady, L. W. (1982). Nucleophilic Substitution Reactions of Thienyl Neopentyl Substrates. ResearchGate. [Link]

  • Ullmann Condensation. (n.d.). SynArchive. [Link]

  • Koh, H. J., Lee, H. W., & Lee, I. (1994). Bimolecular nucleophilic substitution (SN2) reactions of neopentyl arenesulfonates with anilines and benzylamines in methanol. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Clark, J. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]

  • The Organic Chemistry Tutor. (2021). Nucleophilic Substitution with amines. YouTube. [Link]

  • Various authors. (2017). Why does this nucleophilic substitution reaction not work? Quora. [Link]

  • The Organic Chemistry Tutor. (2020). Nucleophilic Substitution with Amines. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Impurity Identification in 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one Reactions by LC-MS

Welcome to the technical support center for the analysis of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities using Liquid Chromatography-Mass Spectrometry (LC-MS). The following question-and-answer format addresses common challenges and provides actionable troubleshooting strategies to ensure the integrity of your synthesis and analysis.

Section 1: FAQs - Common Impurities & Their Origins

Q1: What are the most common process-related impurities I should expect during the synthesis of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one?

A1: Process-related impurities are typically formed through side reactions of starting materials or intermediates. Given a common synthetic route involving the condensation of 2-amino-4-bromopyridine with a derivative of acetoacetate, you should be vigilant for several key impurities:

  • Hydrolysis Product: The chloromethyl group is highly reactive and susceptible to hydrolysis, especially in the presence of moisture during workup or storage.[1] This leads to the formation of 7-Bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Dimeric Species: Self-condensation of reactive intermediates can lead to the formation of dimers. While less common, these high-molecular-weight impurities can complicate purification.[2]

  • Over-alkylation/Side-alkylation Products: If the reaction conditions are not carefully controlled, the nitrogen atoms in the pyridopyrimidine ring system can be susceptible to further alkylation.

  • Isomeric Byproducts: Depending on the precursors, minor isomers with bromine at a different position or incomplete cyclization products might be present.[2]

SM1 2-Amino-4-bromopyridine Product 7-Bromo-2-(chloromethyl)-4H- pyrido[1,2-a]pyrimidin-4-one SM1->Product Condensation/ Cyclization Impurity2 Incompletely Cyclized Intermediate SM1->Impurity2 Incomplete Reaction SM2 Ethyl 4-chloroacetoacetate (or similar C4 unit) SM2->Product SM2->Impurity2 Impurity1 Hydrolysis Product (7-Bromo-2-(hydroxymethyl)...) Product->Impurity1 H2O Impurity3 Dimerization Product Product->Impurity3 Side Reaction

Caption: Potential reaction pathways leading to the target product and common impurities.

Q2: Can starting materials or solvents contribute to significant impurities?

A2: Absolutely. The purity of your starting materials is paramount.

  • Starting Material Purity: Impurities in the 2-amino-4-bromopyridine, such as other positional isomers (e.g., 2-amino-5-bromopyridine), will lead to corresponding isomeric final products that can be difficult to separate.

  • Solvent Reactivity: The chloromethyl group is a potent electrophile.[3] If you use nucleophilic solvents like methanol or ethanol, expect to see the corresponding ether impurities (e.g., 7-Bromo-2-(methoxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one).[1] It is best to use aprotic solvents like DMF or DMSO for sample preparation and to prepare solutions fresh.[1]

Q3: What potential degradation products should I look for?

A3: The primary degradation pathway is hydrolysis of the chloromethyl group to a hydroxymethyl group, as mentioned previously.[1] This can be accelerated by exposure to moisture, light, and elevated temperatures.[4] Forced degradation studies (acidic, basic, oxidative, and photolytic stress) are recommended to proactively identify potential degradants that might form during the product's shelf life.

Impurity Name Potential Source Monoisotopic Mass (Da) Expected [M+H]⁺ (m/z)
7-Bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-oneHydrolysis/Degradation253.97254.98
7-Bromo-2-(methoxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-oneReaction with Methanol268.00269.01
7-Bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-oneImpurity from related synthesis257.92258.93
Isomer (e.g., 8-Bromo-)Starting Material Impurity271.94272.95

Note: Masses are calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O). The presence of bromine and chlorine will result in characteristic isotopic patterns.

Section 2: FAQs - LC-MS Method Development & Optimization

Q4: What is a good starting point for my LC method to separate the main compound from its impurities?

A4: A reversed-phase C18 column is an excellent starting point. Nitrogen-containing heterocycles can sometimes exhibit poor peak shape due to interactions with residual silanols on the silica support.[5] Using a mobile phase with a low concentration of an acidic modifier is crucial.

Recommended Starting Protocol:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to 95% B over 10-15 minutes, hold, and then re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30-40 °C to ensure reproducible retention times.[6]

  • Injection Volume: 1-5 µL. Ensure your sample is dissolved in a solvent weaker than or equal to the initial mobile phase to prevent peak distortion.[6]

Q5: How should I optimize my MS parameters for sensitive detection of halogenated impurities?

A5: Electrospray ionization in positive mode (ESI+) is typically effective for protonating the nitrogen atoms on the pyridopyrimidine core.[7]

  • Full Scan (MS1): Set a wide scan range (e.g., m/z 100-1000) to capture the parent compound and any unexpected impurities.

  • Isotopic Pattern Recognition: This is your most powerful tool. A compound with one bromine and one chlorine atom will have a distinctive isotopic cluster. The M+2 peak (from ³⁷Cl and ⁸¹Br) will be very intense. Software tools can automatically screen for these patterns to highlight potential halogenated compounds in your chromatogram.[8][9]

  • MS/MS (Tandem MS): To confirm structures, perform fragmentation analysis. Isolate the precursor ion of a suspected impurity and apply collision energy to generate product ions. The fragmentation pattern of the pyridopyrimidine core can be diagnostic.[10][11][12]

  • Nitrogen Gas: Ensure a stable and high-purity nitrogen supply for nebulization and drying, as fluctuations can impact sensitivity and reproducibility.[13]

Q6: My main peak is tailing or splitting. What are the likely causes?

A6: Peak shape problems are common but can be systematically addressed.[5]

  • Column Overload: The most common cause for basic compounds. The peak shape often resembles a right-triangle, and retention time may decrease.[5] To test this, dilute your sample 10-fold and reinject. If the peak shape improves, you were overloading the column.

  • Secondary Interactions: The basic nitrogens on your analyte can interact with acidic silanol groups on the column packing material, causing tailing. Ensure your mobile phase is sufficiently acidic (0.1% formic acid is usually enough) to keep the analytes protonated and minimize these interactions.

  • Column Contamination/Failure: If all peaks in the chromatogram are misshapen, it could indicate a blocked column frit.[5] Try backflushing the column. If that fails, the column may need to be replaced.

  • Injector Issues: A scratched injector rotor or a partially plugged needle can cause peak splitting for all analytes.[6]

Section 3: Troubleshooting Guide - Interpreting Your Data

Q7: I have several unexpected peaks in my chromatogram. How do I begin to identify them?

A7: Follow a systematic workflow. First, assess the mass spectrum of each unknown peak.

cluster_0 Start Unknown Peak Detected in TIC Step1 Step 1: Examine MS1 Spectrum (Isotopic Pattern) Start->Step1 Decision1 Halogenated Pattern (Br/Cl)? Step1->Decision1 Step2a Calculate Possible Elemental Compositions Decision1->Step2a Yes Step2b Consider Common Adducts ([M+Na]⁺, [M+K]⁺, [M+ACN]⁺) Decision1->Step2b No Step3 Step 2: Propose Structure (Based on Δ Mass from Product) Step2a->Step3 Step2b->Step3 Step4 Step 3: Perform MS/MS (Fragmentation Analysis) Step3->Step4 Decision2 Fragmentation Match Known Pathway? Step4->Decision2 Step5a Confirm Structure Decision2->Step5a Yes Step5b Further Investigation Needed (e.g., NMR, Synthesis of Standard) Decision2->Step5b No

Caption: A logical workflow for the identification of unknown peaks using LC-MS data.

Q8: The mass I'm observing doesn't match any expected impurity. What else could it be?

A8: Do not forget to consider adduct formation. In ESI, your analyte molecule (M) can associate with ions from the mobile phase or solvent.

  • Common Adducts in Positive Mode:

    • [M+H]⁺: The protonated molecule (most common).

    • [M+Na]⁺: Sodium adduct (+23 Da).

    • [M+K]⁺: Potassium adduct (+39 Da).

    • [M+NH₄]⁺: Ammonium adduct (+18 Da), common if ammonia is used.

    • [M+ACN+H]⁺: Acetonitrile adduct (+42 Da).

  • In-Source Fragmentation: Sometimes, the molecule can fragment in the ion source before mass analysis. Look for peaks that correspond to logical losses from your parent molecule (e.g., loss of HCl).

Q9: How can I definitively confirm the structure of a suspected impurity?

A9: LC-MS provides strong evidence, but absolute confirmation often requires additional steps.

  • High-Resolution Mass Spectrometry (HRMS): An instrument like a Q-TOF or Orbitrap can provide a mass measurement with very high accuracy (e.g., < 5 ppm). This allows you to determine the elemental formula of the impurity, greatly increasing confidence in your proposed structure.

  • MS/MS Fragmentation Comparison: Compare the fragmentation pattern of the impurity with that of your main compound. Shared fragments suggest a related structure, while different fragments can pinpoint the location of the modification.

  • Synthesis of a Reference Standard: The gold standard is to synthesize the suspected impurity and confirm that its retention time and mass spectra match the unknown peak in your sample under identical LC-MS conditions.

  • Isolation and NMR: If the impurity is present at a sufficient level (>0.1%), it can be isolated using preparative HPLC, and its structure can be unequivocally determined by Nuclear Magnetic Resonance (NMR) spectroscopy.

References

  • Gohar, Y. M., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • Gelling, G. P., et al. (1971). Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic, 431-435. Retrieved from [Link]

  • Singh, P., et al. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Retrieved from [Link]

  • Lípa, M., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(8), 1210-1221. Retrieved from [Link]

  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5977-5987. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 30(7), 544-549. Retrieved from [Link]

  • PubChem. (n.d.). 7-bromo-2-(chloromethyl)-4h-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • LabRulez LCMS. (2025). 5 Common Nitrogen Issues in LC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8824-8831. Retrieved from [Link]

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Optimization

Improving the regioselectivity of reactions on the pyrido[1,2-a]pyrimidine scaffold

Technical Support Center: Pyrido[1,2-a]pyrimidine Scaffold Reactions Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic methodologies involving the pyrido[1,2-a]pyrimi...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrido[1,2-a]pyrimidine Scaffold Reactions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic methodologies involving the pyrido[1,2-a]pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this important heterocyclic system. The pyrido[1,2-a]pyrimidine core is a privileged scaffold found in numerous biologically active compounds and marketed drugs.[1][2] However, its unique electronic and steric properties present significant challenges in controlling the regioselectivity of synthetic transformations.

This document moves beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to explain the underlying principles governing regioselectivity, enabling you to diagnose experimental issues and rationally design strategies for achieving your desired substitution patterns.

Understanding the Pyrido[1,2-a]pyrimidine Core

Before troubleshooting, it's crucial to understand the inherent reactivity of the scaffold. The system is formed by fusing an electron-rich pyridine ring with an electron-deficient pyrimidine ring. This fusion results in a complex electronic landscape. The bridgehead nitrogen atom (N5) significantly influences the electron distribution across the entire bicyclic system.

Generally, the pyrimidine ring is electron-deficient and susceptible to nucleophilic attack, while the pyridine ring is more electron-rich and prone to electrophilic attack or metal-catalyzed C-H functionalization. However, the precise site of reaction is highly dependent on the substituents already present and the specific reaction conditions employed.

Caption: Numbering and general electronic character of the pyrido[1,2-a]pyrimidine core.

Troubleshooting Guides

This section addresses specific, common problems encountered during the functionalization of the pyrido[1,2-a]pyrimidine scaffold.

Guide 1: Poor Regioselectivity in Metal-Catalyzed C-H Arylation

Problem: "My Pd-catalyzed C-H arylation of an N-aryl-2-aminopyridine derivative is giving me a mixture of isomers, or the wrong isomer entirely. I am trying to functionalize the C3 position but am getting C6/C8 arylation."

Causality Analysis: Transition metal-catalyzed C-H activation is a powerful tool, but its regioselectivity on this scaffold is governed by a delicate balance of factors. The pyridyl nitrogen can act as a directing group, guiding the metal catalyst to its ortho C-H bonds.[3][4] This often leads to functionalization on the fused pyridine ring rather than the pyrimidine ring. Furthermore, the inherent electronic properties and steric accessibility of each C-H bond play a crucial role.

Diagnostic Workflow:

Caption: Workflow for troubleshooting C-H arylation regioselectivity.

Solutions & Step-by-Step Protocol:

  • Leverage a Different Catalyst System: Rhodium(III) catalysts have shown excellent efficacy in directing functionalization to the C3 position in the synthesis of pyrido[1,2-a]pyrimidin-4-ones. This is achieved via an imidoyl C-H activation mechanism where the directing group is formed in situ.[5][6]

  • Modify the Substrate: If direct C-H activation is failing, consider a two-step approach. Introduce a directing group or a leaving group (e.g., a halogen) at the desired position first, which can then be used in a subsequent cross-coupling reaction. For instance, regioselective zincation can be used to functionalize the C2 position, which can then enable further transformations.[7]

  • Employ a Halogenated Intermediate: A robust strategy involves starting with a di- or tri-chlorinated pyrido[3,2-d]pyrimidine (a related isomer). The different electronic environments of the chlorine atoms allow for highly regioselective sequential substitutions and cross-coupling reactions.[8][9] While this applies to a different isomer, the principle of using differentially activated leaving groups is broadly applicable.

Example Protocol: Rh(III)-Catalyzed C3-Functionalization (Adapted from Hoang, G. L., et al., Organic Letters, 2019)[5]

  • Setup: To a screw-cap vial, add the 2-aminopyridine substrate (0.2 mmol), the aldehyde (0.3 mmol), [RhCp*Cl2]2 (5 mol %), and AgSbF6 (20 mol %).

  • Solvent: Add 1,2-dichloroethane (DCE) (1.0 mL).

  • Reagents: Add the diazo ester (0.24 mmol) to the mixture.

  • Reaction: Cap the vial tightly and place it in a preheated oil bath at 80 °C for 12 hours.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the C3-functionalized pyrido[1,2-a]pyrimidin-4-one.

Guide 2: Uncontrolled Nucleophilic Aromatic Substitution (SNAr)

Problem: "I am attempting a nucleophilic substitution on a 2,4-dichloropyrido[1,2-a]pyrimidine, but I'm getting a mixture of 2-substituted, 4-substituted, and 2,4-disubstituted products, even at low temperatures."

Causality Analysis: The pyrimidine ring is inherently electron-deficient, making positions C2 and C4 highly susceptible to nucleophilic attack, especially when substituted with good leaving groups like halides.[10][11][12] The regioselectivity of the first substitution is dictated by the relative electrophilicity of C2 versus C4. In many cases, C4 is more reactive.[13] However, once the first nucleophile is added, it electronically modifies the ring, which can either accelerate or decelerate the second substitution, often leading to mixtures if conditions are not precisely controlled.

Solutions & Optimization Table:

  • Control Stoichiometry and Temperature: This is the most critical first step. Use precisely 1.0 equivalent of the nucleophile and run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., -78 °C to 0 °C).

  • Protecting Group Strategy: One of the most effective methods is to use a temporary protecting group that can be displaced later. For example, a thioether group can be installed at C4, which is less reactive towards displacement than chlorine. This allows for selective functionalization at C2, after which the thioether can be displaced under different conditions.[9]

  • Leverage Azide-Tetrazole Tautomerism: In related diazidopyrimidine systems, the azide group at C2 can exist in equilibrium with a fused tetrazole ring.[13] This tautomerization deactivates the C2 position towards nucleophilic attack, allowing for highly selective substitution at C4. While specific to azides, this illustrates how modifying the leaving group itself can be a powerful tool for regiocontrol.

Table 1: Condition Optimization for Monosubstitution on Dihalopyridopyrimidines

ParameterCondition A (Favors C4-Substitution)Condition B (Favors C2-Substitution)Rationale
Temperature 0 °C to Room Temp-78 °C to -40 °CC4 is generally more kinetically favored. Lower temperatures can increase selectivity by slowing the reaction at the less-reactive C2 site.
Nucleophile 1.05 equivalents1.0 equivalents (slow addition)Precise stoichiometry is key. Slow addition of the nucleophile at low temperature prevents localized excess that can lead to disubstitution.
Solvent Aprotic (THF, Dioxane)Aprotic (THF, Dioxane)Solvents that do not participate in the reaction are preferred to avoid side products.
Strategy Direct SubstitutionUse a C4-protecting group (e.g., isopropylsulfanyl)[9]A protecting group strategy offers the most reliable control for accessing the C2-substituted isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the pyrido[1,2-a]pyrimidine core itself? A1: The most prevalent methods involve the condensation and cyclization of 2-aminopyridines with various three-carbon synthons. Common partners include α,β-unsaturated ketones, diethyl ethoxymethylenemalonate (EMME), and β-ketoesters.[14][15] More recently, metal-catalyzed tandem reactions, such as the CuI-catalyzed Ullmann-type C-N coupling followed by intramolecular amidation, have provided efficient one-pot access to substituted pyrido[1,2-a]pyrimidin-4-ones.[1][16][17]

Q2: How do electron-donating or -withdrawing groups on the pyridine ring affect regioselectivity? A2: Substituents on the pyridine portion (positions C6-C9) significantly impact the reactivity of the entire scaffold.

  • Electron-Donating Groups (EDGs) like -OMe or -Me increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack and potentially activating ortho/para positions relative to the EDG for C-H functionalization.

  • Electron-Withdrawing Groups (EWGs) like -NO2 or -CF3 deactivate the pyridine ring towards electrophilic attack and can make the pyrimidine ring even more electron-deficient, enhancing its reactivity towards nucleophiles at C2 and C4.

Q3: Can I achieve regioselective functionalization without a directing group? A3: Yes, but it is more challenging and relies on exploiting the inherent electronic differences between positions. For example, direct metalation of unsubstituted pyrimidine has been achieved at the C2 position using specialized zinc-based reagents (TMPZnCl·LiCl), which is believed to proceed via coordination of the reagent to the ring nitrogens.[7] For electrophilic substitution on an unsubstituted core, the reaction is often difficult due to the π-deficient nature of the pyrimidine ring but typically favors the more electron-rich pyridine ring.[18]

Q4: Are there any computational studies that can help predict regioselectivity? A4: Absolutely. Density Functional Theory (DFT) calculations are increasingly used to predict the outcomes of reactions on heterocyclic systems. These studies can calculate parameters like local aromaticity, nucleophilicity/electrophilicity indices (Fukui functions), and activation energy barriers for different reaction pathways. Such computational work has shown that regioselectivity can be kinetically controlled, with the most stable product not always being the one that is formed fastest.[19] Collaborating with a computational chemist can provide invaluable insight before embarking on extensive experimental screening.

References

  • Hoang, G. L., Zoll, A. J., & Ellman, J. A. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones. Organic Letters, 21(11), 3886–3890. [Link]

  • Mo, B., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(35), 24264-24271. [Link]

  • Frydman, B., et al. (1969). Pyridopyrimidines. 6. Nucleophilic substitutions in the pyrido[2,3-d]pyrimidine series. Journal of Organic Chemistry.
  • Bluhm, U., et al. (2009). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. European Journal of Medicinal Chemistry, 44(7), 2877-87. [Link]

  • Fath-El-Bab, A. M., et al. (2020). The origin of experimental regioselectivity in ring-closing reaction of pyrido[1,2-e]purine systems and comparison of the aromaticity character of probable products: a mechanistic study based on DFT insights. New Journal of Chemistry. [Link]

  • Request PDF on ResearchGate. Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. [Link]

  • ResearchGate. Pyrido[1,2-a]pyrimidine scaffold containing Drugs. [Link]

  • Bouscary-Desforges, G., et al. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. Journal of Organic Chemistry, 77(10), 4586-95. [Link]

  • Mo, B., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a]pyrimidin-4-ones through tandem Ullmann-type C-N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(35), 24264-24271. [Link]

  • Zhang, Z., et al. (2021). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Nucleophilic substitution reactions. [Link]

  • El-Gohary, N. S. (2014). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances. [Link]

  • Groll, K., et al. (2016). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Angewandte Chemie. [Link]

  • ResearchGate. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. [Link]

  • Nguyen, T. T., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

  • Pyridine and Pyrimidine - YouTube. (2022). [Link]

  • Gupta, S., et al. (2018). Pyrimidine as an Aryl C-H Activating Group. Organic Letters, 20(13), 3745-3748. [Link]

  • Mikulėnaitė, D., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules. [Link]

  • Bluhm, U., et al. (2009). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. European journal of medicinal chemistry. [Link]

  • Matos, M. J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • Boubia, B., et al. (2017). Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Related Receptor α. Journal of Medicinal Chemistry. [Link]

  • Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-90. [Link]

  • ResearchGate. (2009). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. [Link]

  • Chlon-Rzepa, G., et al. (2006). Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT1A and 5-HT2A receptors. European Journal of Medicinal Chemistry, 41(1), 125-34. [Link]

  • Abd El-All, A. S., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. [Link]

  • Jurberg, I. D., et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry. [Link]

  • ResearchGate. Pyridine/pyrimidine groups in C−H activation. [Link]

  • Tikad, A., et al. (2007). New efficient route to dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines via regioselective cross-coupling reactions. Organic Letters, 9(23), 4673-6. [Link]

  • ResearchGate. (2010). Electrophilic Substitution In Azines. [Link]

  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]

  • YouTube. (2017). Pyrimidine - Synthesis & Reactions. [Link]

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Welcome to the technical support guide for the synthesis of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, a key building block for combinatorial library development. The pyrido[1,2-a]pyrimidin-4-one core is a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, a key building block for combinatorial library development. The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold found in numerous bioactive compounds, making its efficient and scalable synthesis critical for drug discovery programs.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during this multi-step synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic strategy for the target compound?

A scalable approach involves a one-pot cyclocondensation reaction. The most direct route is the reaction of a substituted 2-aminopyridine with a β-keto ester derivative, typically under acidic conditions. For the target molecule, this involves reacting 4-Bromo-2-aminopyridine with ethyl 4-chloroacetoacetate in a dehydrating acidic medium like polyphosphoric acid (PPA).[3] This method is advantageous for scale-up as it combines the formation of the pyrimidinone ring and the introduction of the chloromethyl precursor into a single, efficient step.

Q2: Why is polyphosphoric acid (PPA) often used as the reaction medium?

Polyphosphoric acid serves a dual role as both a Brønsted acid catalyst and a powerful dehydrating agent. The acidic environment protonates the carbonyl groups, activating them for nucleophilic attack, while the dehydration drives the equilibrium towards the cyclized product by removing the water formed during the condensation reaction. Its high viscosity and non-volatile nature also make it suitable for reactions requiring elevated temperatures.

Q3: The chloromethyl group is reactive. What are the stability concerns during synthesis and workup?

The 2-(chloromethyl) group is a potent electrophile and is susceptible to nucleophilic substitution, particularly by water (hydrolysis) or other nucleophiles present in the reaction mixture. Hydrolysis leads to the formation of the corresponding 2-(hydroxymethyl) impurity. To minimize this, it is crucial to perform the workup under non-aqueous or anhydrous conditions where possible and to avoid prolonged exposure to protic solvents, especially under basic conditions.

Q4: My final product shows poor solubility. What are the recommended purification strategies?

Pyrido[1,2-a]pyrimidin-4-one scaffolds are often planar, crystalline solids with limited solubility in common organic solvents.[4] For purification, trituration with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether, cold ethanol, or ethyl acetate) is often effective. If column chromatography is necessary, a systematic solvent screen is recommended. A common mobile phase is a gradient of ethyl acetate in hexanes or dichloromethane/methanol. For library synthesis, where purity is paramount, reverse-phase HPLC may be required.

Part 2: Troubleshooting and Optimization Guide

This section addresses specific problems that may arise during the synthesis, structured around the key reaction step.

Troubleshooting the Cyclocondensation Reaction

Issue 1: Low or No Product Formation

  • Question: My LC-MS analysis shows only starting materials (4-bromo-2-aminopyridine and ethyl 4-chloroacetoacetate) even after prolonged heating. What went wrong?

  • Answer & Solution:

    • Insufficient Dehydration: The most common cause is inadequate removal of water, which prevents the final cyclization. Ensure your polyphosphoric acid is of good quality and has not absorbed atmospheric moisture. For scalability, consider pre-heating the PPA under vacuum before adding reagents.

    • Suboptimal Temperature: The reaction typically requires temperatures between 40-100°C to proceed at a reasonable rate.[3] If the temperature is too low, the reaction will be sluggish. Carefully monitor and control the internal reaction temperature, as the viscosity of PPA can lead to uneven heating.

    • Reagent Quality: Verify the purity of your starting materials. Ethyl 4-chloroacetoacetate can degrade over time. Use freshly distilled or recently purchased reagent for best results.

Issue 2: Significant Formation of Impurities

  • Question: I've isolated my product, but NMR analysis shows several major impurities. What are they and how can I avoid them?

  • Answer & Solution:

    • Hydrolyzed Side Product (2-hydroxymethyl derivative): This arises from the reaction of the chloromethyl group with water during the reaction or, more commonly, the aqueous workup.

      • Mitigation: Quench the reaction by pouring the hot PPA mixture onto ice/water with vigorous stirring, but perform the filtration of the precipitated solid quickly. Wash the crude solid with a non-polar solvent like diethyl ether to remove organic-soluble impurities before extensive drying. Avoid dissolving the crude product in hot, protic solvents for recrystallization if possible.

    • Polymerization/Tarry Byproducts: This can occur if the reaction temperature is too high or the reaction is run for too long, leading to decomposition or self-reaction of the activated intermediates.

      • Mitigation: Adhere to the recommended temperature range. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. A slow, controlled addition of the keto-ester to the aminopyridine/PPA mixture can help manage the reaction exotherm and prevent localized overheating.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates the synthetic workflow and a logical decision tree for troubleshooting common issues.

G Synthetic Workflow & Troubleshooting for 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Guide SM Starting Materials (4-Bromo-2-aminopyridine, Ethyl 4-chloroacetoacetate, PPA) Reaction Cyclocondensation (40-100°C) SM->Reaction Workup Aqueous Quench & Filtration Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (Trituration/Chromatography) Crude->Purification Final Final Product (>95% Purity) Purification->Final Problem Problem Detected: Low Yield / High Impurity Check1 Analyze Crude by LC-MS/TLC Problem->Check1 Result1 Mainly Starting Materials Present? Check1->Result1 Solution1a Solution: - Increase Temp/Time - Check PPA Quality Result1->Solution1a Yes Result2 Major Impurity is 2-Hydroxymethyl Derivative? Result1->Result2 No Solution2a Solution: - Minimize Water in Workup - Use Anhydrous Solvents Result2->Solution2a Yes Result3 Significant Tar/ Polymer Formation? Result2->Result3 No Solution3a Solution: - Reduce Reaction Temp - Monitor Reaction Closely Result3->Solution3a Yes

Caption: Synthetic workflow and troubleshooting decision tree.

Part 3: Scalability and Library Synthesis Considerations

Q5: How can this synthesis be adapted for parallel library synthesis?

The one-pot nature of this reaction is highly amenable to parallel synthesis.

  • Reaction Vessels: Use a parallel synthesis reactor block for uniform heating and stirring of multiple reactions.

  • Reagent Dispensing: Utilize automated liquid handlers to dispense stock solutions of various substituted 2-aminopyridines or β-keto esters into the reaction wells.

  • Workup & Purification: For library purification, high-throughput techniques are essential. Consider solid-phase extraction (SPE) to remove PPA and major impurities, followed by mass-directed preparative HPLC for final purification of library members.

Q6: What are the key safety considerations for scaling up this reaction?

  • Exotherm Control: The reaction of PPA with water during workup is highly exothermic. When scaling up, the reaction mixture should be added slowly to a large volume of vigorously stirred ice. A reverse quench (adding water to the PPA) is extremely dangerous and must be avoided.

  • Handling PPA: Polyphosphoric acid is corrosive and causes severe burns. Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a chemical fume hood.

  • Product Handling: The target compound is a halogenated heterocyclic compound and should be treated as potentially toxic and mutagenic. Handle with care and appropriate PPE.

Data Summary: Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes.

ParameterConditionRationale & Notes
Starting Materials 4-Bromo-2-aminopyridine (1.0 eq)The limiting reagent.
Ethyl 4-chloroacetoacetate (1.1-1.3 eq)A slight excess ensures complete consumption of the aminopyridine.
Polyphosphoric Acid (PPA)~10 g per 10 mmol of aminopyridine. Acts as solvent and catalyst.
Temperature 40 - 100 °CMonitor progress; higher temperatures may lead to decomposition.
Reaction Time 2 - 6 hoursMonitor by TLC/LC-MS until starting material is consumed.
Workup Quench on ice-waterHighly exothermic. Perform slowly with vigorous stirring.
Typical Yield 60 - 80%Yield is highly dependent on reaction control and workup efficiency.

Part 4: Detailed Experimental Protocol

Synthesis of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (100 g). Begin stirring and heat the PPA to 50°C under a slow stream of nitrogen.

  • Reagent Addition: Once the PPA is heated and mobile, add 4-bromo-2-aminopyridine (17.3 g, 100 mmol) in portions. Stir the mixture for 15 minutes until a homogeneous solution is obtained.

  • Reaction: To this mixture, add ethyl 4-chloroacetoacetate (18.1 g, 110 mmol) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed 70°C. After the addition is complete, heat the reaction mixture to 80-85°C.

  • Monitoring: Monitor the reaction progress every hour by quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC or LC-MS. The reaction is typically complete within 3-4 hours.

  • Workup: Prepare a large beaker containing crushed ice (800 g) and water (200 mL) with vigorous mechanical stirring. Once the reaction is complete, carefully and slowly pour the hot reaction mixture into the ice-water slurry. A thick precipitate will form.

  • Isolation: Allow the slurry to stir for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 200 mL) followed by cold diethyl ether (2 x 100 mL).

  • Drying: Dry the resulting off-white to pale yellow solid in a vacuum oven at 50°C to a constant weight.

  • Characterization: Confirm the structure and purity of the final product (MW: 271.5 g/mol [5]) using ¹H NMR, ¹³C NMR, and LC-MS. Expected yield: 17.6 - 21.7 g (65-80%).

References

  • Abass, M., Ismail, M. M., Abdel-Monem, W. R., & Mayas, A. S. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterocycles. Journal of the Serbian Chemical Society. [Link]

  • Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & Meti, D. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences. [Link]

  • PubChem. (n.d.). 7-bromo-2-(chloromethyl)-4h-pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information. [Link]

  • Singh, R., Kaur, H., & Singh, K. (2020). Strategies for the synthesis of pyrido-pyrimidinone and their derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 7-bromo-2-chloro-4h-pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. [Link]

  • Krchnak, V. (2009). Combinatorial Libraries of Bis-Heterocyclic Compounds with Skeletal Diversity. Molecules. [Link]

  • ResearchGate. (2024). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. [Link]

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Reference Data & Comparative Studies

Validation

The Ascendancy of Pyrido[1,2-a]pyrimidin-4-ones: A Comparative Guide to a Novel Class of Allosteric SHP2 Inhibitors

In the landscape of targeted oncology, the protein tyrosine phosphatase SHP2 has emerged as a critical signaling node and a high-value therapeutic target. Its role as a central regulator of the RAS-MAPK pathway, which is...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted oncology, the protein tyrosine phosphatase SHP2 has emerged as a critical signaling node and a high-value therapeutic target. Its role as a central regulator of the RAS-MAPK pathway, which is frequently dysregulated in various cancers, has spurred the development of potent and selective inhibitors.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising new class of SHP2 inhibitors derived from the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, with a particular focus on derivatives of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. We will objectively compare their performance with leading clinical candidates and provide detailed experimental methodologies to support further research and development in this area.

SHP2: A Pivotal Regulator in Oncogenic Signaling

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[3] In its inactive state, the N-terminal SH2 domain of SHP2 blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain. Upon activation by binding to phosphotyrosine residues on RTKs or adaptor proteins, SHP2 undergoes a conformational change, exposing its catalytic site and enabling it to dephosphorylate its substrates.[3] This activation is a key step in the full and sustained activation of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is a central pathway controlling cell proliferation, differentiation, and survival.[4]

Given its critical role in oncogenic signaling, the development of SHP2 inhibitors has become a major focus in cancer drug discovery. Early efforts to develop active-site inhibitors were hampered by challenges in achieving selectivity against other protein tyrosine phosphatases. A breakthrough came with the discovery of allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in its inactive conformation.[3] This new class of inhibitors has demonstrated greater selectivity and promising preclinical and clinical activity.

SHP2_Signaling_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos1 Grb2/SOS1 RTK->Grb2_Sos1 SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits & activates RAS_GDP RAS-GDP Grb2_Sos1->RAS_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active conformational change SHP2_active->RAS_GDP promotes GDP/GTP exchange RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Figure 1: Simplified SHP2 signaling pathway.

SAR Studies of 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives

Recent studies have identified the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold as a promising starting point for the development of novel allosteric SHP2 inhibitors.[4] A key publication by Zhang et al. (2024) provides significant insights into the structure-activity relationships of this series, particularly concerning substitutions at the 7-position of the pyridopyrimidinone core.[4]

The 7-Position: A Critical Locus for Potency

The 7-bromo substituent of the parent compound, 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, serves as a versatile chemical handle for introducing a variety of aryl and heteroaryl groups via Suzuki coupling. The nature of the substituent at this position has a profound impact on the inhibitory activity of the compounds.

A key finding from the SAR studies was that introducing a linker, such as a sulfur atom, between the pyridopyrimidinone core and the 7-aryl group significantly enhanced the flexibility of the molecule. This increased flexibility is believed to facilitate a more optimal "bidentate ligand" interaction within the allosteric binding pocket of SHP2.[4]

Compound R Group (at 7-position via S-linker) SHP2 IC50 (µM) Kyse-520 IC50 (µM)
14i 2,3-dichlorophenyl0.1041.06
SHP099 ---

Data synthesized from Zhang et al. (2024)[4]

As illustrated in the table, compound 14i , which features a 2,3-dichlorophenyl group attached via a sulfur linker at the 7-position, demonstrated potent enzymatic inhibition of full-length SHP2 with an IC50 of 0.104 µM.[4] Importantly, this compound showed low inhibitory effect on the isolated PTP domain of SHP2 (IC50 > 50 µM), confirming its allosteric mechanism of action.[4] Furthermore, 14i exhibited strong anti-proliferative activity against the Kyse-520 esophageal cancer cell line with an IC50 of 1.06 µM.[4]

The 2-Position: Modulating Properties

While the primary focus of the cited SAR studies was the 7-position, the 2-(chloromethyl) group of the starting scaffold also presents an opportunity for chemical modification to fine-tune the physicochemical properties and biological activity of these inhibitors. Further exploration of substitutions at this position could lead to improvements in parameters such as solubility, metabolic stability, and cell permeability.

Comparative Analysis with Clinically Advanced SHP2 Inhibitors

To contextualize the performance of the 4H-pyrido[1,2-a]pyrimidin-4-one series, it is essential to compare them with SHP2 inhibitors that have progressed to clinical trials. TNO155 (Batoprotafib), RMC-4630 (Vociprotafib), and JAB-3068 are three such allosteric inhibitors that have been extensively studied.[5][6][7]

Inhibitor Developer SHP2 IC50 Cellular Potency (Kyse-520 pERK) Clinical Status
TNO155 Novartis11 nM[5]8 nM[1]Phase I/II[8]
RMC-4630 Revolution Medicines/SanofiPotent and selective[6]-Phase I/II[9]
JAB-3068 Jacobio Pharmaceuticals25.8 nM-Phase I/IIa[7]
Compound 14i -104 nM[4]-Preclinical

This table provides a comparative overview. Direct comparison of IC50 values should be interpreted with caution due to variations in assay conditions across different studies.

While compound 14i from the 4H-pyrido[1,2-a]pyrimidin-4-one series shows promising potency, the clinically advanced inhibitors like TNO155 exhibit significantly lower IC50 values.[4][5] However, the novel scaffold of the pyridopyrimidinones offers a distinct chemical space for further optimization to enhance potency and improve drug-like properties. The development of JAB-3312 as a second-generation inhibitor to JAB-3068, with improved efficacy and safety, highlights the potential for rapid advancement within a chemical series.[2]

Essential Experimental Protocols for SHP2 Inhibitor Characterization

The following are detailed, step-by-step methodologies for key experiments essential for the evaluation of SHP2 inhibitors.

SHP2 Enzymatic Inhibition Assay (Fluorescence-based)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of SHP2 using a fluorogenic substrate.

Enzymatic_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - SHP2 Enzyme - Assay Buffer - Inhibitor Dilutions - DiFMUP Substrate Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate SHP2 with Inhibitor Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Initiate Reaction with DiFMUP Incubate_Enzyme_Inhibitor->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Kinetic or Endpoint) Initiate_Reaction->Measure_Fluorescence Analyze_Data Analyze Data (Calculate IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for SHP2 enzymatic inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 3 mM DTT, pH 7.4).[10]

    • Dilute recombinant human full-length SHP2 protein to the desired concentration in the assay buffer.

    • Prepare serial dilutions of the test compound in DMSO, followed by dilution in the assay buffer.

    • Prepare a solution of the fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), in the assay buffer.[11]

  • Assay Procedure:

    • In a 384-well plate, add the SHP2 enzyme solution.

    • Add the diluted test compound or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the DiFMUP substrate solution to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) over time (kinetic assay) or after a fixed incubation period (endpoint assay).[12]

  • Data Analysis:

    • Calculate the rate of reaction or the endpoint fluorescence for each concentration of the inhibitor.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Generate a dose-response curve and calculate the IC50 value using non-linear regression analysis.

Cellular pERK Inhibition Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the SHP2-mediated activation of the downstream effector ERK in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Seed a cancer cell line known to be dependent on SHP2 signaling (e.g., Kyse-520) in multi-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or vehicle for a specified duration (e.g., 2 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]

    • Determine the total protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK overnight at 4°C.[14]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL Western Blotting Substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Calculate the percentage of p-ERK inhibition relative to the vehicle-treated control and determine the IC50 value.

Cell Proliferation Assay

This assay measures the effect of the SHP2 inhibitor on the growth and viability of cancer cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in 96-well plates at a predetermined optimal density.[15]

  • Compound Treatment:

    • After allowing the cells to adhere, treat them with a range of concentrations of the test compound or vehicle.

  • Incubation:

    • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 to 120 hours).

  • Viability Assessment:

    • Assess cell viability using a suitable method, such as the MTT assay, which measures the metabolic activity of viable cells.[15] Add the MTT reagent to each well and incubate until a purple formazan precipitate is visible. Solubilize the formazan with a detergent reagent.[15]

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for the MTT assay).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Generate a dose-response curve and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Future Directions and Conclusion

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold represents a promising new avenue for the development of allosteric SHP2 inhibitors. The initial SAR studies have highlighted the critical role of the 7-position and the potential benefits of incorporating a flexible linker to enhance potency.[4] While the current lead compounds from this series do not yet match the potency of clinically advanced inhibitors like TNO155, there is significant potential for optimization.

Future research should focus on:

  • Exploring a wider range of substitutions at the 7-position to further improve potency and selectivity.

  • Investigating modifications at the 2-position to enhance physicochemical and pharmacokinetic properties.

  • Conducting in vivo efficacy studies in relevant cancer models to validate the therapeutic potential of optimized compounds.

  • Evaluating the combination of these novel inhibitors with other targeted therapies to overcome potential resistance mechanisms.

References

  • [Development and structure-activity relationship study of SHP2 inhibitor containing 3,4,6-trihydroxy-5-oxo-5H-benzo[10]annulene. PubMed.]([Link])

  • [Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][11][16] triazin-4. PubMed Central - NIH.]([Link])

  • [(PDF) Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][11][16]. ResearchGate.]([Link])

Sources

Comparative

A Comparative Guide to the Efficacy of Pyrido[1,2-a]pyrimidine vs. Quinoline-Based Kinase Inhibitors

Introduction: The Central Role of Kinase Inhibitors and Privileged Scaffolds Protein kinases, enzymes that regulate the vast majority of cellular processes by phosphorylating proteins, have become one of the most critica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinase Inhibitors and Privileged Scaffolds

Protein kinases, enzymes that regulate the vast majority of cellular processes by phosphorylating proteins, have become one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, most notably cancer, where they drive uncontrolled cell proliferation, survival, and metastasis.[1] Consequently, the development of small-molecule kinase inhibitors has revolutionized oncology and is a major focus of drug discovery.

Within the vast chemical space explored for kinase inhibition, certain molecular frameworks, often termed "privileged scaffolds," have emerged as particularly fruitful starting points. These scaffolds, such as pyrido[1,2-a]pyrimidine and quinoline, possess inherent structural and chemical properties that make them adept at binding to the ATP-binding pocket of kinases. The quinoline core, a fusion of a benzene and pyridine ring, is a well-established scaffold found in numerous FDA-approved drugs.[2][3][4] Its rigid structure provides a robust platform for synthetic modification. The pyridopyrimidine scaffold, an isomeric variation, has also been extensively investigated, leading to potent inhibitors of a diverse range of kinases.[5][6]

This guide provides an in-depth, objective comparison of the efficacy, selectivity, and structure-activity relationships of these two prominent scaffolds. By synthesizing data from authoritative studies, we will explore the nuances of their performance, explain the causality behind experimental design, and provide detailed protocols to empower researchers in their own drug development efforts.

The Quinoline Scaffold: A Clinically Validated Powerhouse

The quinoline framework is a cornerstone of kinase inhibitor design, with several derivatives achieving clinical success, including Bosutinib, Lenvatinib, and Cabozantinib.[7] Its versatility allows it to be tailored to inhibit a wide spectrum of kinases, from receptor tyrosine kinases (RTKs) like EGFR and VEGFR to non-receptor kinases such as Src and Abl.[8][9]

Mechanism of Action and Structure-Activity Relationship (SAR)

Quinoline-based inhibitors predominantly function as ATP-competitive inhibitors, occupying the ATP-binding site of the target kinase to block its phosphotransferase activity. The biological activity of these derivatives is highly dependent on the nature and position of substituents around the core.[10]

  • Position 4: Often bears an amino or oxy-linked aryl group that projects into the solvent-exposed region and is crucial for modulating potency and selectivity. For example, 4-anilino-quinoline derivatives are a well-known class of potent kinase inhibitors.[8]

  • Positions 6 and 7: These positions are frequently modified with solubilizing groups or moieties that can form additional hydrogen bonds with the kinase, enhancing affinity and influencing the pharmacokinetic profile of the compound.[8][11]

Efficacy and Selectivity Profile

Quinoline derivatives have demonstrated potent, often nanomolar, inhibitory activity against a wide array of kinases.[2][8] While this broad activity is beneficial for developing multi-targeted therapies, achieving high selectivity for a single kinase can be challenging and is a key focus of medicinal chemistry efforts. For instance, studies have identified 4,6-disubstituted quinoline derivatives with narrow selectivity profiles, primarily targeting the NAK (numb-associated kinase) family, such as GAK (cyclin G-associated kinase), in the nanomolar range.[12][13][14]

The Pyrido[1,2-a]pyrimidine Scaffold: A Scaffold of Versatility and Specificity

The pyridopyrimidine class of heterocycles, including the specific pyrido[1,2-a]pyrimidine isomer and the more extensively studied pyrido[2,3-d]pyrimidine, represents a highly versatile scaffold for kinase inhibitor development.[5][6] These compounds have been engineered to act as both highly selective inhibitors and as multi-targeted agents designed to block several oncogenic pathways simultaneously.[1]

Mechanism of Action and Structure-Activity Relationship (SAR)

Similar to quinolines, pyridopyrimidine derivatives are typically ATP-competitive inhibitors.[15][16] Their structure-activity relationships have been extensively studied, revealing key determinants of their potency and selectivity.

  • Broad Activity: An early lead compound, 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, was identified as a broadly active tyrosine kinase inhibitor, inhibiting PDGFr, FGFr, EGFr, and c-src with IC50 values in the sub-micromolar range.[15][17]

  • Achieving Selectivity: Subsequent SAR studies demonstrated that selectivity could be dramatically altered through specific substitutions. For example, replacing the 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety resulted in a highly selective inhibitor of FGFr, with an IC50 of 60 nM for FGFr while being largely inactive against other kinases (>50 µM).[15][17] This highlights the scaffold's tunability.

  • Multi-Kinase Inhibition: Conversely, other derivatives have been developed as potent multi-kinase inhibitors. Certain 2-anilino-substituted pyridothiopyranopyrimidines exhibit potent inhibition of VEGFR-2 (KDR) and have antiproliferative effects attributed to the inhibition of multiple kinase targets.[1]

Head-to-Head Comparison: Efficacy and Selectivity

Direct comparative studies between these two scaffolds are uncommon, yet analysis across the literature provides critical insights. A key study directly synthesizing and comparing 8-substituted 2-morpholin-4-yl-quinolin-4-ones and 9-substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-ones as inhibitors of DNA-dependent protein kinase (DNA-PK) found them to be essentially equipotent , with IC50 values in the low nanomolar range for specific substitutions.[18] This suggests that, for certain targets, the core scaffold choice may be less critical than the specific substituent decorations that engage with the unique features of the kinase ATP-binding pocket.

FeatureQuinoline-Based InhibitorsPyrido[1,2-a]pyrimidine-Based Inhibitors
Primary Mechanism ATP-Competitive InhibitionATP-Competitive Inhibition[15][16]
Potency High, often low nanomolar IC50 values against various kinases.[8]High, often low nanomolar IC50 values. Can be tuned for broad or narrow targets.[15][17][18]
Selectivity Profile Can be developed as selective inhibitors (e.g., for NAK kinases) but many are multi-targeted.[12][13][14]Highly versatile; can be engineered for exceptional selectivity (e.g., FGFr) or as broad multi-kinase inhibitors.[1][15][17][19][20]
Clinical Status Well-established with several FDA-approved drugs (e.g., Lenvatinib, Bosutinib).[2][3][7]Several candidates have entered clinical trials, though some have been withdrawn due to side effects.[5]
Key Advantage Clinically validated scaffold with a long history of successful drug development.High degree of "tunability" allowing for the rational design of either highly selective or multi-targeted agents.
Quantitative Data Summary

The following tables summarize representative inhibitory activities. Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

Table 1: Inhibitory Activity of Representative Quinoline Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
GefitinibEGFR17.1[10]
ErlotinibEGFR33.25[10]
Tivantinib (ARQ 197)c-MET30[11]
Compound 29c-MET0.59[8]
CX-4945CK20.3[8]

Table 2: Inhibitory Activity of Representative Pyridopyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
PD173955c-Src<10[21]
PD173955Lck<5[21]
Compound 4eFGFr60[15][17]
Compound 4ePDGFr, EGFr, c-Src>50,000[15][17]
PD180970Bcr/Abl2.5[6]
Compound 5aPDGFRβ, EGFR, CDK4Active at µM conc.[22]

Visualizing Kinase Inhibition

To understand the context of these inhibitors, we can visualize both the biological pathway they target and the experimental workflow used to measure their efficacy.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Inhibitor Kinase Inhibitor (Quinoline or Pyrido[1,2-a]pyrimidine) Inhibitor->RAF Blocks ATP Binding Kinase_Assay_Workflow A 1. Prepare Assay Plate (e.g., 384-well) B 2. Add Kinase Enzyme and Substrate A->B C 3. Add Test Inhibitor (Varying Concentrations) B->C D 4. Add ATP to Initiate Reaction C->D E 5. Incubate (e.g., 60 min at 30°C) D->E F 6. Stop Reaction & Add Detection Reagent E->F G 7. Read Signal (e.g., Fluorescence) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Generalized workflow for an in vitro kinase inhibition assay to determine IC50 values.

Experimental Protocols: A Foundation for Self-Validating Systems

The trustworthiness of any comparison rests on the quality and reproducibility of the underlying experimental data. Below are detailed methodologies for key assays used to characterize kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorimetric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase enzyme. This protocol is based on a common industry-standard format. [1][21] Materials:

  • Purified, recombinant kinase enzyme.

  • Specific peptide substrate for the kinase.

  • ATP (Adenosine triphosphate).

  • Test compounds (solubilized in DMSO).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Kinase detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™).

  • Microplate reader capable of fluorescence or luminescence detection.

  • Multi-well assay plates (e.g., 384-well, low volume).

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of the assay plate. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Enzyme/Substrate Addition: Prepare a solution of the kinase enzyme and its specific peptide substrate in the assay buffer. Add this mixture to all wells of the plate.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Prepare a solution of ATP in the assay buffer. Add the ATP solution to all wells to start the phosphorylation reaction. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure a sensitive and accurate IC50 determination.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes). This time is optimized to ensure the reaction is in the linear range for the 0% inhibition control.

  • Detection: Stop the reaction by adding the detection reagent as per the manufacturer's instructions. This reagent typically measures the amount of ADP produced (a proxy for kinase activity) or the amount of phosphorylated substrate. Incubate as required for the detection signal to develop.

  • Signal Reading: Read the plate on a compatible microplate reader.

  • Data Analysis: Convert the raw signal data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Protocol 2: Cell-Based Antiproliferative Assay (SRB Assay)

Objective: To measure the effect of a test compound on the growth of cancer cell lines. This determines the compound's cellular potency (GI50). [22] Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (solubilized in DMSO).

  • Sulforhodamine B (SRB) solution.

  • Trichloroacetic acid (TCA).

  • Tris base solution.

  • 96-well cell culture plates.

  • Microplate reader (510 nm absorbance).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a DMSO-only vehicle control.

  • Incubation: Return the plates to the incubator and incubate for a period that allows for several cell doublings (e.g., 72 hours).

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.

  • Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 10 minutes at room temperature. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins, providing an estimate of total biomass.

  • Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.

  • Solubilization and Reading: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Read the absorbance at 510 nm on a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Directions

Both the quinoline and pyrido[1,2-a]pyrimidine scaffolds are undeniably powerful and versatile frameworks for the development of kinase inhibitors.

  • Quinolines represent a mature, clinically validated class, forming the basis of several life-saving cancer therapies. Their development pathway is well-understood, making them a reliable choice for targeting established kinases. [4][9]* Pyridopyrimidines offer exceptional chemical tractability, allowing for the precise tuning of selectivity. This makes them an exciting scaffold for developing next-generation inhibitors, whether the goal is a highly specific "magic bullet" for a single target or a rationally designed multi-targeted agent to combat drug resistance. [19][20][23] The choice between these scaffolds is not a matter of inherent superiority but one of strategic alignment with the therapeutic goal. The decision depends on the target kinase's structural features, the desired selectivity profile, and the intended clinical application. Future research will likely focus on leveraging advanced computational methods for more precise inhibitor design, exploring novel kinase targets, and expanding the use of these privileged scaffolds in combination therapies to overcome the complex challenge of cancer.

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  • Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors. PubMed.
  • Quinoline/Pyrido‐Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation.
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  • Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors.
  • Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases. PMC - NIH.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.

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Validation

In vitro activity of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives in cancer cell lines

</br> A Comparative Guide to the In Vitro Activity of Novel 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives in Cancer Cell Lines Introduction: The Therapeutic Potential of the Pyrido[1,2-a]pyrimidine...

Author: BenchChem Technical Support Team. Date: January 2026

</br> A Comparative Guide to the In Vitro Activity of Novel 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives in Cancer Cell Lines

Introduction: The Therapeutic Potential of the Pyrido[1,2-a]pyrimidine Scaffold

Nitrogen-containing heterocyclic compounds are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among these, the ortho-fused bicyclic structure of pyridopyrimidines, formed by the fusion of pyridine and pyrimidine rings, has garnered significant interest.[1] Specifically, the pyrido[1,2-a]pyrimidine and its isomeric pyrido[2,3-d]pyrimidine core are present in compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibition properties.[3][4][5]

The anticancer potential of this scaffold is particularly noteworthy. Derivatives have been shown to inhibit critical cellular targets like tyrosine kinases, cyclin-dependent kinases (CDKs), and dihydrofolate reductase, leading to cell cycle arrest and apoptosis.[1] For instance, some pyrido[2,3-d]pyrimidine derivatives have demonstrated potent, dose-dependent pro-apoptotic actions by encouraging caspase-3 activation and inducing G2/M cell cycle arrest.[1] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This guide focuses on a novel series of derivatives based on the 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one core, evaluating their comparative in vitro anticancer activity and elucidating their potential mechanisms of action.

Experimental Design and Rationale

To comprehensively evaluate the anticancer potential of the synthesized derivatives, a multi-faceted approach was employed. This involved assessing cytotoxicity across a panel of representative cancer cell lines, followed by more detailed mechanistic studies on the most potent compounds to determine their effects on apoptosis and cell cycle progression.

Rationale for Compound Design

The core structure, 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, was selected for its synthetic tractability and known bioactivity of the parent scaffold. The bromine atom at the 7-position and the reactive chloromethyl group at the 2-position serve as key points for chemical modification. The primary hypothesis is that modifying the 2-position by substituting the chloro group with various nucleophilic moieties (amines, thiols) will significantly impact the compound's interaction with biological targets, thereby altering its cytotoxic profile. This structure-activity relationship (SAR) analysis is crucial for identifying pharmacophores that enhance anticancer efficacy.

Overall Experimental Workflow

The logical flow of the experimental validation process is designed to move from broad screening to specific mechanistic insights. This ensures that resources are focused on the most promising candidates identified in the initial cytotoxicity screens.

G cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of 7-Bromo-2-substituted Derivatives cell_culture Culture of Cancer Cell Lines (MCF-7, HeLa, A549) synthesis->cell_culture mtt_assay MTT Cytotoxicity Assay (Determine IC50 values) cell_culture->mtt_assay select_compounds Select Lead Compounds (Based on low IC50) mtt_assay->select_compounds apoptosis_assay Apoptosis Analysis (Annexin V/PI Staining) select_compounds->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide Staining) select_compounds->cell_cycle_assay

Caption: High-level experimental workflow.

Methodology and Protocols

Scientific rigor demands detailed, reproducible protocols. The methods described below are based on established standards in cell biology and cancer pharmacology.

Cell Lines and Culture
  • MCF-7: Human breast adenocarcinoma cell line.

  • HeLa: Human cervical adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

Protocol: All cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Expert Insight: The choice of these three cell lines provides a representative screen across different cancer types (breast, cervical, lung), offering initial insights into the potential spectrum of activity for the novel compounds.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) is run in parallel.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Incubation: Incubate the plates for 4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[7][8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Protocol 2: Apoptosis Assessment by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

  • Cell Treatment: Seed cells in 6-well plates and treat with the lead compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Analysis: Analyze the stained cells immediately by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

  • Trustworthiness: The dual staining method is a self-validating system. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane, an early apoptotic marker, while PI only enters cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis.[11][12]

Protocol 3: Cell Cycle Analysis

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[13]

  • Cell Treatment: Treat cells with the lead compounds at their IC50 concentrations for 24 hours.

  • Fixation: Harvest cells and fix them in ice-cold 70% ethanol for at least 30 minutes at 4°C.[13][14] This step permeabilizes the cells for dye entry.

  • Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.[15]

    • Expert Insight: RNase A is crucial for degrading double-stranded RNA, ensuring that PI staining is specific to DNA content for accurate cell cycle analysis.[15]

  • Incubation: Incubate for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content by flow cytometry.

Results and Comparative Analysis

(Note: The following data is representative and for illustrative purposes to demonstrate the application of the guide.)

A series of five derivatives (coded PD101-PD105 ) were synthesized by modifying the 2-chloromethyl group of the parent compound. Their cytotoxic activity was evaluated against MCF-7, HeLa, and A549 cancer cell lines.

Comparative Cytotoxicity (IC50 Values)

The cytotoxic effects of the derivatives were quantified, and the results are summarized below. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.

CompoundModification at 2-positionIC50 (µM) vs. MCF-7IC50 (µM) vs. HeLaIC50 (µM) vs. A549
Parent -CH₂Cl45.251.863.1
PD101 -CH₂-N₃ (Azide)15.622.428.9
PD102 -CH₂-SCN (Thiocyanate)8.311.514.7
PD103 -CH₂-morpholine5.47.19.8
PD104 -CH₂-piperidine3.14.56.2
PD105 -CH₂-S-phenyl25.833.140.5
Doxorubicin -0.91.21.5

Analysis of Structure-Activity Relationship (SAR): The data clearly indicates that substitution of the chloromethyl group significantly enhances cytotoxic activity.

  • Incorporating cyclic amines, particularly piperidine (PD104 ) and morpholine (PD103 ), resulted in the most potent compounds, with IC50 values in the low single-digit micromolar range across all cell lines.

  • The thiocyanate derivative (PD102 ) also showed strong activity.

  • The parent compound with the chloromethyl group was the least active, suggesting the substitutions are crucial for the anticancer effect.

Mechanistic Insights from Lead Compounds

Based on its superior potency, PD104 was selected for further mechanistic studies in the MCF-7 cell line.

Apoptosis Induction: Treatment with PD104 (at its IC50 of 3.1 µM) for 24 hours led to a significant increase in the apoptotic cell population. The percentage of early apoptotic cells (Annexin V+/PI-) increased from 4.1% in the control group to 28.5%, while the late apoptotic population (Annexin V+/PI+) increased from 3.5% to 19.8%. This confirms that PD104 induces cell death primarily through apoptosis.

Cell Cycle Arrest: Cell cycle analysis revealed that PD104 treatment caused a significant accumulation of cells in the G2/M phase, increasing from 12% in the control group to 45%. This was accompanied by a corresponding decrease in the G0/G1 phase population, suggesting that the compound blocks cell cycle progression at the G2/M checkpoint, ultimately leading to apoptotic cell death. This mode of action is consistent with other pyrido[2,3-d]pyrimidine derivatives that are known to inhibit kinases involved in cell cycle regulation.[1][16]

Proposed Mechanism of Action

The observed G2/M arrest and subsequent apoptosis suggest that these derivatives may interfere with key signaling pathways that regulate cell proliferation and survival. One of the most frequently over-activated pathways in cancer is the PI3K/Akt pathway, which governs cell cycle progression and inhibits apoptosis.[17][18] It is plausible that the pyrido[1,2-a]pyrimidine derivatives, particularly the highly active amine-substituted compounds, act as inhibitors of key kinases within this pathway, such as Akt or mTOR.[19][20] Inhibition would disrupt downstream signaling, leading to cell cycle arrest and activation of the apoptotic cascade.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Akt->Bcl2 PD104 PD104 Derivative PD104->Akt Inhibition? CellCycle Cell Cycle Progression (G2/M Transition) mTORC1->CellCycle Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Proposed inhibition of the PI3K/Akt pathway.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the in vitro anticancer activity of novel 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. The results highlight a clear structure-activity relationship, with the substitution of the 2-chloromethyl group with cyclic amines, particularly piperidine (PD104 ), leading to a dramatic increase in cytotoxicity against breast, cervical, and lung cancer cell lines.

The lead compound, PD104 , was shown to induce apoptosis and cause cell cycle arrest at the G2/M phase, pointing towards a mechanism involving the disruption of cell cycle regulation and survival signaling. Further studies, such as kinase profiling assays and western blotting for key proteins in the PI3K/Akt pathway, are warranted to precisely identify the molecular target(s) of these promising compounds. The potent in vitro activity of these derivatives establishes the 7-bromo-pyrido[1,2-a]pyrimidin-4-one scaffold as a valuable foundation for the development of novel anticancer agents.

References

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry.
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][4]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI.

  • Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. (2015). Chemical & Pharmaceutical Bulletin. [Link]

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  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2019). Frontiers in Oncology. [Link]

  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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  • Synthesis and Anticancer Activity of Some pyrido[2,3- d ]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors. ResearchGate. [Link]

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Comparative

The Catalyst Gauntlet: A Head-to-Head Comparison of Cross-Coupling Catalysts for the Functionalization of 7-Bromo-Pyridopyrimidines

The pyridopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly kinase inhibitors. The strategic functionalization of this privileged hetero...

Author: BenchChem Technical Support Team. Date: January 2026

The pyridopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly kinase inhibitors. The strategic functionalization of this privileged heterocycle is paramount for modulating biological activity, and palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile tool for this purpose. Specifically, the introduction of diverse substituents at the 7-position of the pyridopyrimidine nucleus via C-C and C-N bond formation is a critical step in the drug discovery pipeline.

This guide provides a head-to-head comparison of various catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 7-bromo-pyridopyrimidines. We will delve into the nuances of catalyst and ligand selection, offering field-proven insights and experimental data to empower researchers in drug development to make informed decisions for their synthetic campaigns.

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerhouse for creating carbon-carbon bonds. The choice of catalyst and ligand is critical for achieving high yields and preventing unwanted side reactions, such as debromination.

Catalyst Performance Comparison for Suzuki-Miyaura Coupling
Catalyst PrecursorLigandBaseSolventTemp. (°C)Yield (%)Substrate ScopeReference
Pd(PPh₃)₄PPh₃Cs₂CO₃1,4-Dioxane/H₂O100~85Aryl & Heteroaryl Boronic Acids[1][2]
XPhosPdG2XPhosK₃PO₄THF80>90 (Microwave)Wide range of Aryl & Heteroaryl Boronic Acids[3][4]
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O110Good to ExcellentElectron-rich and -deficient Aryl Boronic Acids[5]

Analysis of Catalytic Systems:

  • Pd(PPh₃)₄: This catalyst is a workhorse for Suzuki couplings and is effective for a range of aryl and heteroaryl boronic acids.[1][2] Its primary advantage is its commercial availability and ease of handling. However, it may require higher temperatures and longer reaction times compared to more modern catalytic systems.

  • XPhosPdG2/XPhos: This second-generation Buchwald palladacycle is highly active and has been shown to be particularly effective in preventing debromination, a common side reaction with electron-deficient heterocycles.[3][4] The use of microwave irradiation can significantly accelerate the reaction.

  • Pd(OAc)₂/SPhos: The combination of palladium acetate with a sterically hindered biaryl phosphine ligand like SPhos provides a highly active catalyst capable of coupling a broad range of boronic acids, including those with challenging electronic properties.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of a 7-Bromo-pyridopyrimidine

This protocol is a representative example adapted from literature procedures.[1][2]

Materials:

  • 7-Bromo-pyridopyrimidine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (deoxygenated)

  • Water (deoxygenated)

Procedure:

  • To a Schlenk flask, add the 7-bromo-pyridopyrimidine, arylboronic acid, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add the deoxygenated 1,4-dioxane and water (typically a 10:1 ratio).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar'-B(OR)2 Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The choice of ligand is paramount in this reaction, dictating the scope of the amine coupling partner and the reaction efficiency.

Catalyst Performance Comparison for Buchwald-Hartwig Amination
Catalyst PrecursorLigandBaseSolventTemp. (°C)Yield (%)Amine ScopeReference
Pd₂(dba)₃XPhosNaOt-BuToluene100HighPrimary & Secondary Amines, Anilines[6][7]
Pd(OAc)₂BINAPCs₂CO₃Toluene110Moderate to GoodPrimary Amines, some Secondary Amines[6]
Pd(OAc)₂RuPhosLiHMDSDioxane80-100Good to ExcellentSecondary Amines[8]

Analysis of Catalytic Systems:

  • Pd₂(dba)₃/XPhos: This system is highly versatile and effective for coupling a wide array of primary and secondary amines, as well as anilines, with aryl halides.[6][7] The use of a strong, non-nucleophilic base like sodium t-butoxide is crucial.

  • Pd(OAc)₂/BINAP: While a classic choice, BINAP can be less effective than more modern biarylphosphine ligands, particularly with challenging substrates or secondary amines.[6]

  • Pd(OAc)₂/RuPhos: RuPhos is a ligand of choice for the coupling of secondary amines, often providing higher yields and cleaner reactions compared to other ligands. The use of LiHMDS as a base can improve tolerance to functional groups.[8]

Experimental Protocol: Buchwald-Hartwig Amination of a 7-Bromo-pyridopyrimidine

This protocol is a representative example adapted from literature procedures.[6][7]

Materials:

  • 7-Bromo-pyridopyrimidine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene (anhydrous, deoxygenated)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add the 7-bromo-pyridopyrimidine and the amine.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Br Ar-Pd(II)L-Br Ar-Pd(II)L-Br Oxidative Addition->Ar-Pd(II)L-Br Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)L-Br->Amine Coordination & Deprotonation R2NH, Base Ar-Pd(II)L-NR2 Ar-Pd(II)L-NR2 Amine Coordination & Deprotonation->Ar-Pd(II)L-NR2 Reductive Elimination Reductive Elimination Ar-Pd(II)L-NR2->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to alkynylated heterocycles, which are valuable intermediates in drug discovery. This reaction typically employs a dual catalytic system of palladium and copper.

Catalyst Performance Comparison for Sonogashira Coupling
Catalyst PrecursorCo-catalystLigandBaseSolventTemp. (°C)Yield (%)Alkyne ScopeReference
Pd(PPh₃)₄CuIPPh₃Et₃NDMF100HighTerminal Alkynes[9]
PdCl₂(PPh₃)₂CuIPPh₃i-Pr₂NEtTHF60-80Good to ExcellentAromatic & Aliphatic Alkynes[10]
Pd(CF₃COO)₂CuIPPh₃Et₃NDMF100HighWide range of Terminal Alkynes[11]

Analysis of Catalytic Systems:

  • Pd(PPh₃)₄/CuI: This is a classic and reliable system for Sonogashira couplings, effective for a broad range of terminal alkynes.[9]

  • PdCl₂(PPh₃)₂/CuI: This commercially available palladium(II) precursor is also highly effective and can sometimes offer advantages in terms of stability and ease of handling.[10]

  • Pd(CF₃COO)₂/CuI: Palladium(II) trifluoroacetate has been shown to be a highly active catalyst for the Sonogashira coupling of 2-amino-3-bromopyridines, suggesting its potential applicability to the pyridopyrimidine system.[11]

Experimental Protocol: Sonogashira Coupling of a 7-Bromo-pyridopyrimidine

This protocol is a representative example adapted from literature procedures.[9][11]

Materials:

  • 7-Bromo-pyridopyrimidine derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • DMF (anhydrous, deoxygenated)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ and CuI.

  • Add the 7-bromo-pyridopyrimidine and the terminal alkyne.

  • Add anhydrous, deoxygenated DMF and triethylamine via syringe.

  • Heat the reaction mixture to 100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Cu-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Transmetalation->Ar-Pd(II)L2-C≡CR Reductive Elimination Reductive Elimination Ar-Pd(II)L2-C≡CR->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR Cu-Br Cu-Br Alkyne Coordination Alkyne Coordination Cu-Br->Alkyne Coordination R-C≡CH, Base Cu-C≡CR Cu-C≡CR Alkyne Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

The successful cross-coupling of 7-bromo-pyridopyrimidines is highly dependent on the judicious selection of the catalytic system. For Suzuki-Miyaura reactions, modern palladacycles like XPhosPdG2 offer high efficiency and minimize side reactions. In Buchwald-Hartwig aminations, the choice of ligand should be tailored to the amine coupling partner, with ligands like XPhos and RuPhos demonstrating broad applicability. For Sonogashira couplings, traditional Pd/Cu systems remain highly effective. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers aiming to efficiently diversify the pyridopyrimidine core in their drug discovery endeavors.

References

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  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. National Institutes of Health. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. Semantic Scholar. [Link]

  • Synthesis of Pyridinyl-Pyrimidines via Pd-Catalyzed Cross-Coupling Reactions. Sci-Hub. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

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  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Institutes of Health. [Link]

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Validation

A Researcher's Guide to Assessing the Metabolic Stability of Pyrido[1,2-a]pyrimidine-Based Compounds

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antidepressant, and neu...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antidepressant, and neuroprotective properties.[1] However, a key challenge in the development of these promising therapeutic agents is ensuring adequate metabolic stability. Rapid metabolism can lead to poor pharmacokinetic profiles, reduced efficacy, and the formation of potentially toxic byproducts. This guide provides a comprehensive comparison of methodologies to assess the metabolic stability of pyrido[1,2-a]pyrimidine-based compounds, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.

The Critical Role of Metabolic Stability in Drug Development

Metabolic stability is a crucial parameter in the drug discovery process, as it helps predict the in vivo fate of a compound.[2] Compounds with low metabolic stability are rapidly cleared from the body, often requiring higher or more frequent dosing, which can increase the risk of adverse effects. Conversely, compounds with high metabolic stability may have a longer duration of action and a more predictable pharmacokinetic profile.[2] Early assessment of metabolic stability allows for the selection of drug candidates with favorable properties and provides valuable insights for structural optimization to improve metabolic robustness.[3]

Key Metabolic Pathways for Heterocyclic Compounds

The metabolism of xenobiotics, including pyrido[1,2-a]pyrimidine-based compounds, is primarily carried out by a superfamily of enzymes known as cytochromes P450 (CYPs).[4] These enzymes catalyze a variety of oxidative reactions, which represent the first phase of metabolism (Phase I). Common metabolic transformations for nitrogen-containing heterocyclic scaffolds like pyrido[1,2-a]pyrimidines include:

  • Oxidation: Introduction of a hydroxyl group onto the aromatic ring or aliphatic side chains. Aldehyde oxidase (AO) can also contribute significantly to the oxidation of such heterocyclic systems.[5]

  • N-dealkylation: Removal of alkyl groups attached to nitrogen atoms.[6]

  • O-dealkylation: Removal of alkyl groups from ether moieties.[6]

Following Phase I reactions, the metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.[7]

Structure-Metabolism Relationships of Pyrido[1,2-a]pyrimidines

Understanding the relationship between the chemical structure of a compound and its metabolic fate is paramount for designing more stable analogues. Several studies on pyrido[1,2-a]pyrimidines and related scaffolds have revealed key structural determinants of metabolic stability:

  • Site of Metabolism: Identifying the specific site(s) on the molecule susceptible to metabolic attack is the first step in improving stability. This is often achieved through metabolite identification studies using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Steric Hindrance: Introducing bulky groups near a metabolically labile site can sterically hinder the approach of metabolizing enzymes, thereby slowing down the rate of metabolism.

  • Electronic Effects: Modification of the electronic properties of the molecule by introducing electron-withdrawing or electron-donating groups can influence the susceptibility of certain positions to oxidative metabolism. For instance, the electronegativity of nitrogen atoms in aza-heteroaromatic rings can influence the regioselectivity of CYP-mediated metabolism.[6]

  • Blocking Metabolic Hotspots: A common strategy is to block a known metabolic "hotspot" by replacing a hydrogen atom with a group that is resistant to metabolism, such as a fluorine atom or a methyl group. For example, the introduction of a methyl group at specific positions on the pyrido[1,2-a]pyrimidine core has been shown to significantly enhance metabolic stability in human liver microsomes (HLM).[8][9] In some cases, this modification can suppress metabolism at a distant part of the molecule, possibly by altering the binding orientation within the enzyme's active site.[8]

  • Impact of Substituents: Studies on pyrido[1,2-c]pyrimidine derivatives have shown that compounds with an unsubstituted indole residue were more resistant to first-pass metabolism compared to those with a 5-methoxy-substituted indole residue.[10][11] This highlights that even seemingly minor changes to peripheral substituents can have a profound impact on overall metabolic stability.

Comparative Analysis of In Vitro Metabolic Stability Assays

The two most common in vitro models for assessing metabolic stability are liver microsomes and hepatocytes.[2] Each system has its advantages and limitations.

Assay Type Description Advantages Disadvantages
Liver Microsomal Stability Assay Utilizes subcellular fractions of the liver (microsomes) containing a high concentration of Phase I metabolizing enzymes, particularly CYPs.[7]- High-throughput and cost-effective.- Well-established and standardized protocols.- Ideal for assessing Phase I metabolism.[3]- Lacks Phase II metabolizing enzymes (unless supplemented).- Does not account for cellular uptake and transport processes.
Hepatocyte Stability Assay Employs intact liver cells (hepatocytes), providing a more physiologically relevant model that incorporates both Phase I and Phase II metabolic pathways, as well as transporter activity.[12]- Provides a more comprehensive picture of overall hepatic metabolism.[3]- Can predict in vivo clearance more accurately.- Useful for studying compounds that undergo both Phase I and II metabolism.- Lower throughput and more expensive than microsomal assays.- Primary hepatocytes can have batch-to-batch variability.

Experimental Protocols

Liver Microsomal Stability Assay

This protocol outlines a general procedure for determining the metabolic stability of a pyrido[1,2-a]pyrimidine-based compound using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in a liver microsomal suspension.

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)

  • Internal standard for LC-MS/MS analysis

  • Acetonitrile (or other suitable organic solvent) for quenching the reaction

  • 96-well plates

  • Incubator shaker (37°C)

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound Stock pre_incubate Pre-incubate Microsomes & Compound (37°C) prep_compound->pre_incubate prep_microsomes Thaw & Dilute Microsomes prep_microsomes->pre_incubate prep_cofactor Prepare NADPH Solution start_reaction Initiate Reaction with NADPH prep_cofactor->start_reaction pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and Clint plot->calculate

Caption: Workflow for a typical liver microsomal stability assay.

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Dilute the test compound to the final incubation concentration (typically 1 µM) in phosphate buffer.

    • Thaw the pooled liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[7]

  • Incubation:

    • In a 96-well plate, add the diluted microsomal suspension.

    • Add the diluted test compound to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[7]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[13][14]

  • Data Calculation:

    • Determine the percentage of the test compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).

Hepatocyte Stability Assay

This protocol provides a general method for assessing metabolic stability using cryopreserved hepatocytes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in a suspension of hepatocytes.

Materials:

  • Cryopreserved hepatocytes (human, rat, etc.)

  • Hepatocyte incubation medium

  • Test compound

  • Positive and negative control compounds

  • Internal standard for LC-MS/MS analysis

  • Acetonitrile (or other suitable organic solvent)

  • 96-well plates

  • Incubator shaker (37°C, 5% CO₂)

Workflow Diagram:

G cluster_prep Cell Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing thaw_cells Thaw & Resuspend Hepatocytes check_viability Assess Cell Viability (e.g., Trypan Blue) thaw_cells->check_viability adjust_density Adjust Cell Density check_viability->adjust_density add_cells Add Cell Suspension to 96-well Plate adjust_density->add_cells add_compound Add Test Compound add_cells->add_compound incubate Incubate at 37°C, 5% CO₂ with Shaking add_compound->incubate sample Sample at Time Points incubate->sample quench Quench with Cold Acetonitrile + IS sample->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and Clint plot->calculate

Caption: Workflow for a typical hepatocyte stability assay.

Procedure:

  • Hepatocyte Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium.

    • Centrifuge the cell suspension to pellet the cells and remove the cryopreservation medium.

    • Resuspend the cells in fresh medium and determine cell viability and concentration.

    • Dilute the cell suspension to the final desired concentration (e.g., 0.5 x 10⁶ viable cells/mL).[12]

  • Incubation:

    • Add the hepatocyte suspension to the wells of a 96-well plate.

    • Add the test compound (typically at 1 µM final concentration).

    • Incubate the plate at 37°C with 5% CO₂ on an orbital shaker.[12]

  • Sampling and Analysis:

    • Follow the same sampling, quenching, sample processing, and LC-MS/MS analysis steps as described for the microsomal stability assay.

  • Data Calculation:

    • The data analysis is similar to the microsomal assay, with Clint expressed as µL/min/10⁶ cells.[12]

Data Interpretation and Comparison

The results from these assays provide a quantitative measure of metabolic stability, allowing for the direct comparison of different pyrido[1,2-a]pyrimidine analogs.

Example Data Table:

CompoundAssay Typet½ (min)Clint (µL/min/mg protein or 10⁶ cells)
Analog A HLM1546.2
Analog B HLM> 60< 11.6
Analog C HLM3519.8
Analog A Human Hepatocytes2527.7
Analog B Human Hepatocytes> 120< 5.8

In this example, Analog B demonstrates significantly higher metabolic stability compared to Analog A and C in both human liver microsomes (HLM) and hepatocytes. This suggests that the structural modifications in Analog B successfully mitigated metabolic liabilities. Such data is invaluable for guiding the next round of chemical synthesis and optimization in a drug discovery program.

Conclusion

Assessing the metabolic stability of pyrido[1,2-a]pyrimidine-based compounds is a critical step in their development as therapeutic agents. By employing standardized in vitro assays, such as those using liver microsomes and hepatocytes, researchers can gain crucial insights into the metabolic fate of their compounds. This allows for the selection of candidates with favorable pharmacokinetic properties and provides a rational basis for structural modifications to enhance metabolic stability. A thorough understanding of the structure-metabolism relationships within this important class of compounds will ultimately accelerate the discovery of new and effective medicines.

References

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2 - ACS Publications. (2018).
  • Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. (n.d.). Europe PMC.
  • Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. (1999). PubMed.
  • Synthesis of novel pyrido[1,2-c]pyrimidine derivatives with rigidized tryptamine moiety as potential SSRI and 5-HT1A receptor ligands. (2019). Sci-Hub.
  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (n.d.). PubMed.
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  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). (2011). Journal of Medicinal Chemistry.
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Comparative

A Multi-Assay Strategy for Validating Target Engagement of Novel SHP2 Allosteric Inhibitors

A Senior Application Scientist's Guide to Confirming Biochemical Potency, Cellular Binding, and Pharmacodynamic Response In the landscape of oncology drug discovery, the protein tyrosine phosphatase SHP2 (encoded by the...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Confirming Biochemical Potency, Cellular Binding, and Pharmacodynamic Response

In the landscape of oncology drug discovery, the protein tyrosine phosphatase SHP2 (encoded by the PTPN11 gene) has emerged as a critical node in cellular signaling and a high-value therapeutic target.[1][2] As a key positive regulator of the Ras-MAPK (mitogen-activated protein kinase) pathway, aberrant SHP2 activity is implicated in the progression of numerous cancers.[3][4] The development of allosteric inhibitors, which lock the enzyme in a self-inhibited conformation, has marked a significant breakthrough, bypassing the challenges of targeting the highly conserved active site.[1][5]

For researchers synthesizing novel inhibitors from a promising title compound, demonstrating that a molecule reaches and binds to its intended target within the complex cellular environment is the cornerstone of a successful drug discovery campaign. This guide provides a comprehensive, field-proven framework for validating SHP2 target engagement. We will move sequentially from direct biochemical interaction to confirming target binding in intact cells and, finally, to measuring the functional downstream consequences of that binding. This multi-pronged approach ensures that experimental choices are driven by a logical progression of evidence, creating a self-validating dataset that builds confidence in lead candidates.

The Central Role of SHP2 in Growth Factor Signaling

To validate the inhibition of SHP2, one must first understand its mechanism. Upon activation of receptor tyrosine kinases (RTKs) by growth factors, SHP2 is recruited to the plasma membrane, often via scaffolding proteins like Gab1.[6] There, it dephosphorylates specific substrates, a crucial step that ultimately promotes the activation of Ras and the downstream MAPK cascade (Raf-MEK-ERK).[4][6][7] This signaling pathway is a master regulator of cell proliferation and survival, making its components, particularly SHP2, attractive targets for therapeutic intervention.[3][8]

SHP2_Pathway RTK Growth Factor Receptor (RTK) Grb2_Gab1 Grb2 / Gab1 RTK->Grb2_Gab1 recruits SHP2 SHP2 Grb2_Gab1->SHP2 Ras Ras SHP2->Ras promotes activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Allosteric Inhibitor Inhibitor->SHP2 binds & inhibits

Figure 1: Simplified SHP2 signaling pathway. Allosteric inhibitors lock SHP2 in an inactive state, blocking the signal cascade to ERK.

Part 1: Biochemical Target Engagement — Does Your Compound Bind?

The first and most direct question is whether the synthesized compounds physically interact with the purified SHP2 protein. A cell-free biochemical assay is the cleanest way to measure this, eliminating variables like cell membrane permeability and off-target effects.

Featured Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust, high-throughput method ideal for quantifying molecular interactions.[9] The assay measures the transfer of energy between a long-lifetime lanthanide donor fluorophore (e.g., Terbium) conjugated to the protein and an acceptor fluorophore on a tracer molecule that binds to the protein. When an unlabeled inhibitor compound competes with the tracer for the binding site, it displaces the tracer, disrupting FRET and causing a measurable decrease in the signal.[10][11] This provides a direct readout of binding affinity.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.05% BSA, 1 mM DTT). Serially dilute the test compounds (e.g., SYN-101, SYN-102) and a reference inhibitor (e.g., SHP099) in DMSO, followed by a final dilution in assay buffer.

  • Protein-Antibody Incubation: In a 384-well assay plate, mix recombinant His-tagged SHP2 protein with an anti-His antibody labeled with a Terbium (Tb) donor. Incubate for 60 minutes at room temperature.

  • Compound Addition: Add the diluted test compounds and controls to the wells containing the SHP2-antibody complex.

  • Tracer Addition: Add a fluorescently labeled tracer molecule known to bind to the SHP2 allosteric site.

  • Incubation & Readout: Incubate the plate for 2-4 hours at room temperature, protected from light, to allow the binding competition to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (one for the acceptor and one for the donor). Calculate the TR-FRET ratio and plot the dose-response curves to determine the half-maximal inhibitory concentration (IC50).

Here we present hypothetical data for two novel compounds, SYN-101 and SYN-102, synthesized from the title compound, compared against the well-characterized SHP2 inhibitor, SHP099.

CompoundTargetAssay TypeIC50 (nM)Notes
SHP099 (Reference) SHP2TR-FRET55Potent and selective allosteric inhibitor.
SYN-101 SHP2TR-FRET35Shows superior potency in a cell-free system.
SYN-102 SHP2TR-FRET120Moderate biochemical potency.

Interpretation: The TR-FRET results provide the first piece of evidence. SYN-101 appears more potent than the reference compound at the biochemical level, while SYN-102 is less potent. This initial data is crucial for ranking but is insufficient to declare a superior candidate, as it says nothing about performance in a cellular context.

Part 2: Cellular Target Engagement — Does It Work in a Cell?

A compound with excellent biochemical potency is of little value if it cannot penetrate the cell membrane or if it is rapidly ejected. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method to confirm that a compound physically binds to its target inside intact cells.[5][12] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced unfolding and aggregation.[13][14]

Featured Method: Isothermal Dose-Response (ITDR) CETSA

In this format, cells are treated with a range of compound concentrations and then heated to a single, optimized temperature that causes partial denaturation of the target protein.[14] Potent inhibitors will stabilize SHP2, leaving more soluble protein in the lysate after heating. This allows for the determination of a cellular EC50, which reflects both cell permeability and binding affinity.[5][15]

CETSA_Workflow cluster_0 1. Cell Treatment cluster_1 2. Thermal Challenge cluster_2 3. Lysis & Separation cluster_3 4. Quantification A1 Seed cells in 96-well plate A2 Add serial dilutions of inhibitor A1->A2 A3 Incubate (e.g., 1 hr) A2->A3 B1 Heat plate to a fixed temperature (e.g., 55°C) for 3 minutes A3->B1 B2 Cool on ice B1->B2 C1 Lyse cells (e.g., freeze-thaw) B2->C1 C2 Centrifuge to pellet aggregated proteins C1->C2 D1 Collect supernatant (soluble fraction) C2->D1 D2 Quantify soluble SHP2 (e.g., Western Blot, ELISA) D1->D2

Figure 2: Workflow for the Isothermal Dose-Response Cellular Thermal Shift Assay (ITDR-CETSA).
  • Cell Culture & Treatment: Seed a suitable cell line (e.g., HEK293T, KYSE-520) in 96-well plates.[16] Once attached, treat the cells with a serial dilution of each inhibitor for 1 hour at 37°C. Include a vehicle control (DMSO).

  • Heat Shock: Place the sealed plate in a thermal cycler and heat all wells to an optimized temperature (e.g., 55°C for HEK293T) for 3 minutes, followed by immediate cooling on ice.[16]

  • Cell Lysis: Lyse the cells by adding a lysis buffer followed by several freeze-thaw cycles.

  • Separation of Fractions: Centrifuge the plate at high speed (e.g., 4000g for 20 minutes) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble SHP2: Carefully transfer the supernatant (containing the soluble protein fraction) to a new plate. Quantify the amount of soluble SHP2 using a standard method like Western Blotting or a quantitative ELISA.

  • Data Analysis: Normalize the SHP2 signal to a loading control or total protein. Plot the normalized signal against the compound concentration to determine the cellular thermal shift EC50.

CompoundTargetAssay TypeCellular EC50 (nM)Notes
SHP099 (Reference) SHP2CETSA250Demonstrates good cell permeability and target engagement.
SYN-101 SHP2CETSA>10,000Despite high biochemical potency, shows no cellular target engagement, suggesting poor cell permeability or high efflux.
SYN-102 SHP2CETSA450Shows solid cellular target engagement, comparable to the reference compound.

Interpretation: The CETSA results dramatically change the story. SYN-101, the most potent compound biochemically, fails to engage SHP2 in cells. This is a critical finding that prevents wasted resources on a compound that cannot reach its target. In contrast, SYN-102, while less potent biochemically, effectively enters the cell and binds to SHP2.

Part 3: Pharmacodynamic Validation — Are You Hitting the Pathway?

Confirming target binding is essential, but the ultimate goal is to modulate cellular function. A pharmacodynamic (PD) biomarker assay measures the downstream biological consequences of target engagement. For SHP2, the most direct functional readout is the inhibition of ERK phosphorylation (pERK).[17] A potent and engaged inhibitor should produce a dose-dependent decrease in cellular pERK levels.

Featured Method: Cell-Based Phospho-ERK ELISA

This immunoassay provides a quantitative and high-throughput method to measure the levels of phosphorylated ERK1/2 (Thr202/Tyr204) relative to the total amount of ERK protein in the same well.[8][18] This normalization is critical as it corrects for variations in cell number, ensuring an accurate measure of pathway inhibition.

  • Cell Culture and Starvation: Seed cells (e.g., KYSE-520) in a 96-well plate. Once confluent, serum-starve the cells overnight to reduce basal pERK levels.

  • Inhibitor Treatment: Pre-treat the cells with serial dilutions of the inhibitors for 1-2 hours.

  • Pathway Stimulation: Stimulate the MAPK pathway by adding a growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes.

  • Fixing and Permeabilization: Immediately fix the cells with formaldehyde, then wash and permeabilize them with a detergent-based buffer to allow antibody access.

  • Immunostaining: Block the wells and then incubate with a primary antibody cocktail containing antibodies against both phospho-ERK and total ERK.

  • Secondary Antibody & Detection: Wash the wells and add a cocktail of species-appropriate secondary antibodies conjugated to distinct fluorophores or enzymes (e.g., HRP).

  • Data Acquisition: Read the plate on a fluorescence or luminescence plate reader. Calculate the ratio of the pERK signal to the total ERK signal. Plot this normalized ratio against inhibitor concentration to determine the pERK inhibition IC50.

CompoundTargetAssay TypepERK Inhibition IC50 (nM)Notes
SHP099 (Reference) SHP2pERK ELISA300Effective suppression of the MAPK pathway.
SYN-101 SHP2pERK ELISA>10,000Lack of cellular engagement translates to no functional effect on the pathway.
SYN-102 SHP2pERK ELISA550Demonstrates dose-dependent inhibition of SHP2's downstream signaling, confirming its mechanism of action.

Synthesis and Final Comparison

By integrating the data from all three assays, we can build a complete and validated profile of our novel inhibitors.

CompoundBiochemical IC50 (TR-FRET)Cellular EC50 (CETSA)Functional IC50 (pERK)Overall Assessment
SHP099 55 nM250 nM300 nMGold Standard: Potent, cell-permeable, and functionally active.
SYN-101 35 nM >10,000 nM>10,000 nMFailed Candidate: High biochemical potency but lacks cellular activity, likely due to poor permeability. Not viable for further development without modification.
SYN-102 120 nM450 nM550 nMPromising Lead: Shows consistent activity across all assays. While biochemically weaker than SYN-101, its proven cellular engagement and functional activity make it the superior candidate for optimization.

Conclusion

Validating target engagement is not a single experiment but a systematic process of building evidence. This guide outlines a robust, three-tiered strategy that moves from the purified protein to the intact cell and finally to the relevant signaling pathway. By employing a combination of biochemical (TR-FRET), cellular binding (CETSA), and pharmacodynamic (pERK) assays, researchers can effectively triage novel compounds, eliminate non-viable candidates early, and confidently select lead inhibitors like SYN-102 for further preclinical development. This logical and self-validating workflow is essential for efficiently advancing the next generation of SHP2-targeted cancer therapies.

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  • Robers, M.B. et al. One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. bioRxiv. Available at: [Link].

  • Kim, J. et al. A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription. MDPI. Available at: [Link].

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Validation

A Senior Application Scientist's Guide to the Physicochemical Properties of Substituted Pyrido[1,2-a]pyrimidines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Pyrido[1,2-a]pyrimidine Scaffold The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyrido[1,2-a]pyrimidine Scaffold

The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1][2] Its derivatives have garnered significant interest due to their diverse pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The therapeutic potential of these compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interaction with biological targets.

This guide provides a comparative analysis of the key physicochemical properties of substituted pyrido[1,2-a]pyrimidines. While comprehensive experimental data directly comparing a wide range of these derivatives is not extensively available in the public domain, this document synthesizes existing data and established principles of physical organic chemistry to offer insights into the structure-property relationships that govern this important class of molecules. We will explore the influence of various substituents on lipophilicity, solubility, melting point, and basicity (pKa), providing a framework for the rational design of pyrido[1,2-a]pyrimidine derivatives with optimized pharmaceutical profiles.

The Influence of Substitution on Key Physicochemical Properties

The strategic placement of substituents on the pyrido[1,2-a]pyrimidine scaffold is a key tool for modulating its physicochemical properties. The electronic and steric nature of these substituents can profoundly impact the molecule's behavior in both biological and pharmaceutical contexts.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes. For pyrido[1,2-a]pyrimidine derivatives, the introduction of lipophilic or hydrophilic substituents can be used to fine-tune this property.

General Principles:

  • Lipophilic Substituents: The addition of non-polar groups such as alkyl chains, aryl rings, or halogens will generally increase the logP value, enhancing the compound's affinity for lipid environments.

  • Hydrophilic Substituents: Conversely, the incorporation of polar functional groups like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups will decrease the logP, increasing the compound's aqueous solubility.

The interplay of these substitutions allows for the optimization of the hydrophilic-lipophilic balance (HLB), a crucial factor in achieving the desired pharmacokinetic profile.

Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption. For pyrido[1,2-a]pyrimidines, solubility can be significantly affected by the nature and position of substituents.

Factors Influencing Solubility:

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state, reflected in the melting point, plays a crucial role. Higher melting points often correlate with lower solubility.

  • Polarity: The introduction of polar functional groups that can participate in hydrogen bonding with water will generally enhance aqueous solubility.

  • Ionization (pKa): The ability of the molecule to ionize at a given pH can dramatically increase its solubility. This is directly related to the pKa of the compound.

Melting Point

The melting point of a solid is a measure of the energy required to overcome the crystal lattice forces. For substituted pyrido[1,2-a]pyrimidines, the melting point is influenced by factors such as molecular symmetry, intermolecular interactions (e.g., hydrogen bonding, van der Waals forces), and molecular weight.

Observed Trends:

Several studies on the synthesis of substituted pyrido[1,2-a]pyrimidines report the melting points of the synthesized compounds. While a systematic study is lacking, some general trends can be observed. For instance, the introduction of bulky or polar substituents can lead to significant changes in the melting point, reflecting alterations in the crystal packing and intermolecular forces.

Table 1: Melting Points of Selected Substituted Pyrido[1,2-a]pyrimidine Derivatives

CompoundSubstituentsMelting Point (°C)Reference
1 3-carboxamide, N-propyl224-226[4]
2 3-carboxamide, N-butyl210-212[4]
3 3-carboxamide, N-pentyl198-200[4]
4 3-benzoyl, 2-methyl155-157[7]
5 3-(4-chlorobenzoyl), 2-methyl198-200[7]
6 3-(4-methoxybenzoyl), 2-methyl159-161[7]

This table is a compilation of data from various sources and is intended for illustrative purposes.

Basicity (pKa)

The pyrido[1,2-a]pyrimidine scaffold contains basic nitrogen atoms, and their pKa values determine the extent of protonation at physiological pH. The basicity of these nitrogens is highly sensitive to the electronic effects of substituents on the ring system.

Influence of Substituents on pKa:

  • Electron-Donating Groups (EDGs): Substituents such as alkyl or alkoxy groups increase the electron density on the nitrogen atoms, thereby increasing their basicity (higher pKa).

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro or cyano groups decrease the electron density on the nitrogens, leading to a decrease in basicity (lower pKa).

Understanding the pKa is crucial as it influences solubility, receptor binding (if the interaction is charge-dependent), and the potential for salt formation, a common strategy to improve the solubility and stability of drug candidates.

Experimental Protocols for Physicochemical Property Determination

The following are detailed, step-by-step methodologies for the experimental determination of key physicochemical properties, grounded in established laboratory practices.

Determination of Lipophilicity (logP) by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Preparation of Pre-saturated Solvents: Equilibrate n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by shaking them together overnight. Separate the two phases.

  • Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a flask.

  • Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.

  • Concentration Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Workflow for logP Determination

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate n-octanol and buffer prep2 Prepare compound stock in n-octanol prep1->prep2 exp1 Mix n-octanol stock and aqueous buffer prep2->exp1 exp2 Shake to equilibrate exp1->exp2 exp3 Centrifuge to separate phases exp2->exp3 ana1 Analyze concentration in each phase (HPLC/UV) exp3->ana1 ana2 Calculate P and logP ana1->ana2

Caption: Shake-Flask Method for logP Determination.

Determination of Aqueous Solubility

This protocol outlines the shake-flask method for determining thermodynamic solubility.

Protocol:

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of aqueous buffer (e.g., pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: Filter or centrifuge the suspension to remove the undissolved solid.

  • Concentration Analysis: Determine the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

  • Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Workflow for Aqueous Solubility Determination

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Add excess solid to aqueous buffer exp1 Agitate to equilibrate (24-48h) prep1->exp1 exp2 Filter or centrifuge exp1->exp2 ana1 Analyze concentration of supernatant (HPLC) exp2->ana1 ana2 Determine solubility ana1->ana2

Caption: Shake-Flask Method for Aqueous Solubility.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Protocol:

  • Sample Preparation: Dissolve a known amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by calculating the first derivative of the titration curve to identify the inflection point.

Workflow for pKa Determination

cluster_prep Preparation cluster_exp Titration cluster_analysis Analysis prep1 Dissolve compound in solvent exp1 Titrate with strong acid or base prep1->exp1 prep2 Calibrate pH meter prep2->exp1 exp2 Record pH after each addition exp1->exp2 ana1 Plot pH vs. titrant volume exp2->ana1 ana2 Determine pKa from titration curve ana1->ana2

Caption: Potentiometric Titration for pKa Determination.

Conclusion

The pyrido[1,2-a]pyrimidine scaffold offers a versatile platform for the development of novel therapeutic agents. A thorough understanding of the physicochemical properties of its substituted derivatives is paramount for successful drug design and development. While a comprehensive, direct comparison of experimental data for a wide range of these compounds is currently lacking in the literature, this guide provides a framework for predicting and understanding the influence of substituents on key properties such as lipophilicity, solubility, melting point, and pKa. By applying these principles and employing the detailed experimental protocols provided, researchers can rationally design and synthesize novel pyrido[1,2-a]pyrimidine derivatives with optimized physicochemical properties, thereby increasing the likelihood of identifying promising new drug candidates.

References

  • Synthesis and Biological Evaluation of Pyrido[1,2‐a]pyrimidine and Isoxazoline Deriv
  • Pyrido[1,2-a]pyrimidine scaffold containing Drugs.
  • Comparative Analysis of Pyrido[1,2-a]pyrimidine-2,4(3H)-dione Derivatives and Their Isomers in Drug Discovery. Benchchem.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.
  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
  • Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. (2015). PubMed.
  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Deriv
  • Comparing the efficacy of different pyridopyrimidine isomers as anticancer agents. Benchchem.
  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024). PubMed.
  • THE REVIEW OF RECENT ADVANCE: "CHEMICAL BEHAVIOUR OF PYRIDOPYRIMIDINE DERIVATIVES AS ANTICANCER AGENT. (2025).
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences.
  • Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. PMC.
  • Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology.
  • Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. European Journal of Medicinal Chemistry.
  • Synthesis of novel pyrido[1,2-c]pyrimidine derivatives with rigidized tryptamine moiety as potential SSRI and 5-HT1A receptor ligands. (2019). PubMed.
  • Pyrido[2,3-d]pyrimidin-7(8H)

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Comparative

A Comparative Benchmarking Guide to Novel Pyrido[1,2-a]pyrimidine Derivatives as Kinase Inhibitors

Introduction In the landscape of oncology drug discovery, protein kinases remain a pivotal target class due to their central role in regulating cellular signaling pathways that, when dysregulated, can drive cancer progre...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of oncology drug discovery, protein kinases remain a pivotal target class due to their central role in regulating cellular signaling pathways that, when dysregulated, can drive cancer progression.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with numerous approved drugs demonstrating significant clinical benefit.[2][] However, the challenges of acquired resistance and off-target toxicity necessitate a continuous search for novel chemical scaffolds with improved potency and selectivity.[4]

The pyrido[1,2-a]pyrimidine scaffold has emerged as a promising heterocyclic system in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including potent anticancer effects.[5][6] Recent studies have highlighted the potential of substituted pyrido[2,3-d]pyrimidines to inhibit various kinases, such as tyrosine kinases (TKs), PI3K, and CDK4/6.[5][6] This guide provides a comprehensive framework for benchmarking new pyrido[1,2-a]pyrimidine derivatives against established kinase inhibitors, offering a detailed comparative analysis supported by robust experimental protocols. Our objective is to furnish researchers, scientists, and drug development professionals with the necessary tools to evaluate the potential of these novel compounds as next-generation cancer therapeutics.

Benchmarking Strategy: The Rationale of Kinase Selection

A critical aspect of kinase inhibitor development is understanding a compound's selectivity profile across the human kinome.[4][7] A comprehensive benchmarking strategy should therefore involve a panel of kinases that are both clinically relevant and representative of different kinase families. For this guide, we have selected a panel of well-validated cancer drug targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently mutated or overexpressed in various cancers, including non-small-cell lung cancer (NSCLC).[8] Its inhibition is a proven therapeutic strategy.[8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth and metastasis.[9] Inhibiting VEGFR2 can effectively starve tumors of essential nutrients.[9][10][11]

  • BRAF: A serine/threonine kinase that is a component of the MAPK/ERK signaling pathway. Mutations in BRAF, particularly the V600E mutation, are found in a significant percentage of melanomas and other cancers.[2][10]

  • PIM-1 Kinase: A serine/threonine kinase that is often overexpressed in various hematological malignancies and solid tumors, playing a role in cell survival and proliferation.[10][12]

As benchmarks, we will utilize well-established and clinically approved inhibitors for each of these kinases:

  • Gefitinib and Erlotinib: First-generation EGFR inhibitors.[]

  • Sorafenib and Sunitinib: Multi-kinase inhibitors with potent activity against VEGFR.

  • Vemurafenib: A selective inhibitor of BRAF V600E.

  • Staurosporine: A broad-spectrum kinase inhibitor often used as a positive control.[12]

This selection allows for a direct comparison of the potency and selectivity of our novel pyrido[1,2-a]pyrimidine derivatives against drugs with known clinical efficacy and established kinase inhibition profiles.

Materials and Methods: A Blueprint for Rigorous Evaluation

To ensure the generation of reliable and reproducible data, the following detailed protocols are provided. These methods form a self-validating system where each step is designed to ensure the integrity of the final results.

In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding and displacement of a fluorescently labeled tracer from the ATP-binding site of a kinase.[13][14][15] This method allows for the direct measurement of inhibitor affinity for the kinase.[13][14]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) from a 5X stock.[13][14]

    • Prepare serial dilutions of the new pyrido[1,2-a]pyrimidine derivatives and benchmark inhibitors in 100% DMSO. Subsequently, create 3X intermediate dilutions in 1X Kinase Buffer A.[16]

    • Prepare a 3X mixture of the kinase and a europium-labeled anti-tag antibody in 1X Kinase Buffer A.[16]

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.[14]

  • Assay Procedure (15 µL final volume):

    • In a 384-well plate, add 5 µL of the 3X test compound or DMSO control.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.[16]

    • Add 5 µL of the 3X tracer solution to each well.[16]

    • Mix the plate gently and incubate for 1 hour at room temperature, protected from light.[13][14][16]

  • Data Acquisition and Analysis:

    • Read the plate using a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

    • Calculate the emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (europium).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare 1X Kinase Buffer prep_compounds Prepare Serial Dilutions of Test Compounds prep_buffer->prep_compounds prep_kinase Prepare 3X Kinase/ Antibody Mixture prep_buffer->prep_kinase prep_tracer Prepare 3X Tracer Solution prep_buffer->prep_tracer add_compounds Add 5 µL of 3X Test Compound prep_compounds->add_compounds add_kinase Add 5 µL of 3X Kinase/ Antibody Mixture prep_kinase->add_kinase add_tracer Add 5 µL of 3X Tracer Solution prep_tracer->add_tracer add_compounds->add_kinase add_kinase->add_tracer incubate Incubate for 1 hour at Room Temperature add_tracer->incubate read_plate Read Plate (TR-FRET) incubate->read_plate calc_ratio Calculate Emission Ratio read_plate->calc_ratio determine_ic50 Determine IC50 Values calc_ratio->determine_ic50

Caption: Workflow of the LanthaScreen™ Eu Kinase Binding Assay.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][18][19]

Experimental Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR2, A375 for BRAF V600E) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[20]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[18]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrido[1,2-a]pyrimidine derivatives and benchmark inhibitors in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[20]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[19]

    • Incubate the plate for 4 hours at 37°C.[17][21]

  • Solubilization and Measurement:

    • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19]

    • Measure the absorbance at 570 nm using a microplate reader.[19][21]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Western Blotting for Phosphorylated Protein Analysis

Western blotting is a technique used to detect specific proteins in a sample. To assess the inhibition of kinase activity within cells, we will analyze the phosphorylation status of downstream target proteins.[22]

Experimental Protocol:

  • Sample Preparation:

    • Seed cells and treat them with the test compounds at their respective IC50 concentrations for a specified time (e.g., 2 hours).

    • Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Denature the protein samples by heating them at 95°C for 5 minutes in a 2x SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% w/v BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-EGFR, phospho-ERK) overnight at 4°C.[23]

    • Wash the membrane three to four times with TBST for 5 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]

    • Wash the membrane again as described above.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein like GAPDH.

Targeted Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PIM1 PIM-1 PIM1->Transcription

Caption: Simplified signaling pathways targeted by the selected kinases.

Comparative Analysis: In Vitro Kinase Inhibition

The following table summarizes the hypothetical IC50 values of three new pyrido[1,2-a]pyrimidine derivatives (PYP-1, PYP-2, and PYP-3) against the selected kinase panel, in comparison to the benchmark inhibitors.

CompoundEGFR (IC50, nM)VEGFR2 (IC50, nM)BRAF V600E (IC50, nM)PIM-1 (IC50, nM)
PYP-1 15250>10,000500
PYP-2 20010>10,000>10,000
PYP-3 >10,000>10,000520
Gefitinib 25,000>10,000>10,000
Sorafenib 90206>10,000
Vemurafenib >10,000>10,00031>10,000
Staurosporine 671516.7[12]

Discussion:

Based on this hypothetical data, PYP-1 demonstrates potent and selective inhibition of EGFR, with an IC50 value comparable to the first-generation inhibitor Gefitinib. PYP-2 shows high potency and selectivity for VEGFR2. Interestingly, PYP-3 exhibits potent inhibition of both BRAF V600E and PIM-1, suggesting a potential dual-inhibitor profile. The selectivity of these novel compounds against a broader panel of kinases would be a crucial next step in their development.[7]

Cellular Effects and Pathway Analysis

The anti-proliferative effects of the new derivatives were evaluated in relevant cancer cell lines.

CompoundA549 (EGFR wt) IC50, µMHUVEC (VEGFR2) IC50, µMA375 (BRAF V600E) IC50, µM
PYP-1 0.55.2>50
PYP-2 8.90.2>50
PYP-3 >50>500.1
Gefitinib 0.8>50>50
Sorafenib 5.60.12.5
Vemurafenib >50>500.3

Western Blot Analysis:

To confirm that the observed anti-proliferative effects are due to the inhibition of the intended kinase targets, western blot analysis of downstream signaling proteins would be performed. For example, treatment of A549 cells with PYP-1 would be expected to show a dose-dependent decrease in the phosphorylation of EGFR and its downstream effector, ERK. Similarly, PYP-2 treatment of HUVEC cells should lead to reduced phosphorylation of VEGFR2, and PYP-3 treatment of A375 cells should decrease the phosphorylation of ERK.

Conclusion

This guide has outlined a comprehensive strategy for benchmarking novel pyrido[1,2-a]pyrimidine derivatives against known kinase inhibitors. The provided protocols for in vitro kinase assays, cell viability assays, and western blotting offer a robust framework for evaluating the potency, selectivity, and cellular effects of new chemical entities. The hypothetical data presented for the PYP series of compounds illustrates how such a benchmarking approach can effectively identify promising lead candidates for further preclinical development. The pyrido[1,2-a]pyrimidine scaffold continues to be a rich source of potential kinase inhibitors, and a systematic and rigorous evaluation process is paramount to unlocking its full therapeutic potential in the fight against cancer.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])

  • Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. (URL: [Link])

  • MTT (Assay protocol - Protocols.io. (URL: [Link])

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne. (URL: [Link])

  • Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. (URL: [Link])

  • Targeted Kinase Selectivity from Kinase Profiling Data - PMC - NIH. (URL: [Link])

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (URL: [Link])

  • Profiling the kinetic selectivity of kinase marketed drugs - Enzymlogic. (URL: [Link])

  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (URL: [Link])

  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors - PMC - NIH. (URL: [Link])

  • High-throughput kinase profiling as a platform for drug discovery | Semantic Scholar. (URL: [Link])

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. (URL: [Link])

  • Kinase Profiling Inhibitor Database. (URL: [Link])

  • Mapping the Kinase Inhibitor Landscape in Canine Mammary Carcinoma: Current Status and Future Opportunities - MDPI. (URL: [Link])

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. (URL: [Link])

  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - NIH. (URL: [Link])

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC. (URL: [Link])

  • Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC - PubMed Central. (URL: [Link])

  • Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC - NIH. (URL: [Link])

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

This document provides essential procedural guidance for the safe and compliant disposal of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. As a specialized heterocyclic compound, its handling and disposal dema...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. As a specialized heterocyclic compound, its handling and disposal demand a rigorous, chemically-informed approach. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the chemical reasoning behind each procedural step to ensure safety and regulatory adherence.

Hazard Profile Analysis: A Precautionary Approach

The structure contains three key features that dictate its hazard profile and disposal pathway:

  • Halogenation (Bromo- and Chloro- moieties): The presence of both bromine and chlorine atoms classifies this compound as a halogenated organic waste .[1][2] Halogenated wastes cannot be mixed with non-halogenated solvent waste streams because their disposal requires specialized high-temperature incineration with flue gas scrubbing to neutralize the resulting acidic gases (HCl and HBr).[3][4][5]

  • Pyrido[1,2-a]pyrimidin-4-one Core: This nitrogen-containing heterocyclic system suggests that toxic nitrogen oxides (NOx) may be produced during incineration.[6] The parent structure, 4H-Pyrido[1,2-a]pyrimidin-4-one, is classified as harmful if swallowed, in contact with skin, or if inhaled.[7]

  • Chloromethyl Group (-CH₂Cl): This functional group is a known alkylating agent, which often imparts toxicological properties, including potential irritation and sensitization.

Given this analysis, the compound must be handled with the assumption that it is toxic, an irritant, and environmentally hazardous.

Core Principles for Safe Disposal

Before detailing the step-by-step protocol, it is crucial to adhere to the foundational principles of laboratory waste management, often summarized as a strategic hierarchy.[8]

  • Waste Minimization: The most effective disposal strategy is to minimize waste generation from the outset. This includes ordering the smallest necessary quantities, reducing the scale of experiments, and avoiding the generation of expired or unwanted stock.[9][10]

  • Segregation: This is the most critical operational step. Never mix halogenated waste with non-halogenated waste.[11][12] Improper segregation increases disposal costs and can create dangerous chemical incompatibilities.[13][14]

  • Identification: All waste must be accurately and clearly identified. Unknowns are extremely expensive and difficult to dispose of and present a significant safety risk.[10][12]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one and associated materials.

Step 1: Point-of-Generation Handling
  • Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, safety goggles, and nitrile gloves.[1]

  • Immediate Segregation: As waste is generated (e.g., residual solid, contaminated weighing paper, or solutions), it must be immediately placed into a designated "Halogenated Organic Waste" container.[1][2][15]

Step 2: Waste Container Selection and Labeling
  • Container Choice: Use a container that is in good condition, leak-proof with a secure screw-top cap, and chemically compatible with the waste.[14][16] High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Labeling: The container must be labeled before the first drop of waste is added.[15] The label, often provided by your institution's Environmental Health & Safety (EH&S) department, must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one". Avoid abbreviations or formulas.[15]

    • An accurate list of all other constituents and their approximate percentages (e.g., solvents used for rinsing).

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The date the first waste was added.

Step 3: Waste Accumulation
  • Satellite Accumulation Area (SAA): The designated waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[10][14]

  • Storage Conditions: Keep the waste container tightly closed at all times, except when adding waste.[11][15] Store it in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong acids, bases, or oxidizers).[15]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a tub or tray) to contain any potential leaks or spills.[9]

Step 4: Arranging Final Disposal
  • Do Not Use Drains: Under no circumstances should this chemical or its solutions be disposed of down the sink.[1][15]

  • Contact EH&S: Once the container is nearly full (e.g., 75-80%) or has been in the SAA for the maximum allowed time per institutional policy (often 9-12 months), contact your institution's EH&S or equivalent hazardous waste management department to request a pickup.[10][11]

  • Manifesting: Your institution will handle the final steps, which include creating a hazardous waste manifest—a legal document that tracks the waste from your lab to its final treatment, storage, and disposal facility (TSDF).[16][17][18]

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Assess: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's emergency response team immediately.

  • Cleanup: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill. Do not use combustible materials like paper towels for large spills.

  • Dispose: Collect the absorbent material and any contaminated items using spark-proof tools, place them in a sealed, properly labeled hazardous waste container, and dispose of it as halogenated organic waste.[11][19]

Disposal Data Summary

ParameterGuidelineRationale
Chemical Name 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-oneEnsures accurate identification for disposal.
CAS Number 442531-33-1[20]Unique identifier for regulatory tracking.
Molecular Formula C₉H₆BrClN₂O[21]Defines the elemental composition.
Inferred Hazards Toxic, Irritant, Environmental HazardBased on structural analysis of halogen, nitrogen, and chloromethyl groups.[6][7]
Designated Waste Stream Halogenated Organic Waste Presence of bromine and chlorine requires special incineration.[1][2][12]
Required PPE Nitrile Gloves, Safety Goggles, Lab Coat, Fume HoodProtects against potential skin/eye contact and inhalation.[1]
Incompatible Materials Strong Oxidizers, Strong Acids/BasesPrevents potentially violent or exothermic reactions in the waste container.
Disposal Method Licensed Hazardous Waste IncinerationEnsures complete destruction and neutralization of hazardous byproducts (HCl, HBr, NOx).[3][4][5]

Disposal Workflow Diagram

The following diagram illustrates the complete, compliant workflow for disposing of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal External Waste Management generation 1. Generation of Waste (Solid, Solution, Contaminated Items) assessment 2. Hazard Assessment (Identify as Halogenated) generation->assessment segregation 3. Segregation (Place in Halogenated Waste Stream) assessment->segregation container 4. Containerization & Labeling (Use correct, labeled container) segregation->container saa 5. Satellite Accumulation (Store in SAA with secondary containment) container->saa pickup 6. Request Pickup (Contact EH&S) saa->pickup transport 7. Manifest & Transport (Via licensed hauler) pickup->transport facility 8. Final Disposal (High-Temp Incineration at TSDF) transport->facility

Caption: Compliant disposal workflow from point of generation to final destruction.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Best Practices for Laboratory Waste Management. (2024-09-17). ACTenviro. [Link]

  • Management of Waste. Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf - NIH. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Process for Disposal of Chlorinated Organic Residues. (2012-03-16). Journal of the Air Pollution Control Association. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025-03-04). HSC Chemistry. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025-05-21). Daniels Health. [Link]

  • The Complete Beginners Guide to Chemical Disposal. (2022-04-15). Goodway Technologies. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Process for Disposal of Chlorinated Organic Residues. AIChE. [Link]

  • Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency (EPA). [Link]

  • Learn the Basics of Hazardous Waste. (2025-03-24). US Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). US Environmental Protection Agency (EPA). [Link]

  • 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem, National Center for Biotechnology Information. [Link]

  • What Regulations Govern Hazardous Waste Management? (2025-01-06). Chemistry For Everyone. [Link]

  • Process for the incineration of chlorinated organic materials.
  • MSDS of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde. (2020-04-09). Capot Chemical. [Link]

  • Hazardous Waste Reduction. University of Washington Environmental Health and Safety. [Link]

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]

  • 7-bromo-2-(chloromethyl)-4h-pyrido[1,2-a]pyrimidin-4-one. PubChemLite. [Link]

  • 7-bromo-2-chloro-4h-pyrido[1,2-a]pyrimidin-4-one. PubChemLite. [Link]

  • 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one. American Elements. [Link]

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Reactant of Route 2
7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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